molecular formula C9H8N2O3 B8801070 5-Methoxy-2-methyl-4-nitrobenzonitrile

5-Methoxy-2-methyl-4-nitrobenzonitrile

Numéro de catalogue: B8801070
Poids moléculaire: 192.17 g/mol
Clé InChI: NRJWNFQMZBQCRT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-Methoxy-2-methyl-4-nitrobenzonitrile is a useful research compound. Its molecular formula is C9H8N2O3 and its molecular weight is 192.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Methoxy-2-methyl-4-nitrobenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methoxy-2-methyl-4-nitrobenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C9H8N2O3

Poids moléculaire

192.17 g/mol

Nom IUPAC

5-methoxy-2-methyl-4-nitrobenzonitrile

InChI

InChI=1S/C9H8N2O3/c1-6-3-8(11(12)13)9(14-2)4-7(6)5-10/h3-4H,1-2H3

Clé InChI

NRJWNFQMZBQCRT-UHFFFAOYSA-N

SMILES canonique

CC1=CC(=C(C=C1C#N)OC)[N+](=O)[O-]

Origine du produit

United States
Foundational & Exploratory

Comprehensive Analytical and Spectroscopic Profiling of 5-Methoxy-2-methyl-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

5-Methoxy-2-methyl-4-nitrobenzonitrile (CAS: 1401423-29-7) is a highly functionalized, tetra-substituted aromatic intermediate. In modern medicinal chemistry, this compound serves as a critical building block in the synthesis of highly potent, brain-penetrable Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors[1]. Because LRRK2 mutations are strongly associated with hereditary Parkinson's disease, the precise structural validation of this intermediate is paramount for downstream cross-coupling and reduction workflows[2].

As a Senior Application Scientist, I have structured this guide to move beyond merely listing data. Here, we will dissect the electronic causality behind the Nuclear Magnetic Resonance (NMR) shifts and establish a self-validating experimental framework for its synthesis and spectral acquisition.

Structural Elucidation via 1 H NMR Spectroscopy

The 1 H NMR spectrum of 5-Methoxy-2-methyl-4-nitrobenzonitrile provides a textbook example of how competing mesomeric (+M/-M) and inductive (+I/-I) effects dictate chemical shifts. The data below is acquired at 400 MHz in CDCl 3​ [1][2].

H NMR Spectral Data Summary
PositionChemical Shift (δ, ppm)MultiplicityIntegrationStructural Assignment
Methoxy (-OCH 3​ ) 3.98Singlet (s)3HC5-OCH 3​
Aryl Methyl (-CH 3​ ) 2.55Singlet (s)3HC2-CH 3​
Aromatic H (C6) 7.31Singlet (s)1HH-6 (ortho to -CN and -OCH 3​ )
Aromatic H (C3) 7.72Singlet (s)1HH-3 (ortho to -NO 2​ and -CH 3​ )
Electronic Causality & Signal Interpretation
  • The Deshielding of H-3 (7.72 ppm): The proton at the C3 position experiences profound deshielding. The adjacent nitro group at C4 exerts a powerful electron-withdrawing effect via both resonance (-M) and inductive (-I) pathways. This strips electron density away from H-3, exposing it strongly to the external magnetic field ( B0​ ).

  • The Shielding of H-6 (7.31 ppm): Despite being positioned ortho to the electron-withdrawing cyano group (-C≡N), H-6 is significantly shielded relative to H-3. This is driven by the strong resonance-donating (+M) effect of the adjacent methoxy oxygen at C5, which pushes electron density back into the ortho and para positions of the ring.

  • Absence of Coupling: The two aromatic protons appear as sharp singlets because they are positioned para to one another. The para-coupling constant ( 4JHH​ ) is typically < 1 Hz and is rarely resolved on a 400 MHz instrument without advanced processing.

C NMR Spectral Profiling (Empirical Framework)

In high-throughput medicinal chemistry, direct C NMR data for intermediates is occasionally omitted from supplementary materials in favor of LC-MS validation. However, robust structural elucidation requires a predictive C framework. Using the base benzene shift (128.5 ppm) and established empirical additivity rules for the four substituents, the theoretical C NMR profile is calculated below to guide your spectral assignments.

Predicted C NMR Data (CDCl 3​ , 100 MHz)
Carbon PositionPredicted Shift (δ, ppm)Electronic Causality & Substituent Effects
C1 (-CN attached) ~106.4Strong shielding from the ipso-cyano group (-16 ppm) and para-methoxy group.
C2 (-CH 3​ attached) ~143.3Deshielded by the ipso-methyl group and ortho-cyano inductive effects.
C3 (C-H) ~125.5Shielded by the ortho-nitro group's anisotropic effect, counteracted by meta-methoxy.
C4 (-NO 2​ attached) ~137.5Deshielded by the ipso-nitro group (+19.6 ppm), mitigated by ortho-methoxy shielding.
C5 (-OCH 3​ attached) ~152.3Highly deshielded by the directly attached electronegative oxygen (+31.4 ppm).
C6 (C-H) ~118.5Strongly shielded by the ortho-methoxy resonance effect (-14.4 ppm).
-C≡N ~117.0Characteristic sp-hybridized nitrile carbon.
-OCH 3​ ~56.0Typical aliphatic carbon attached to an oxygen heteroatom.
-CH 3​ ~20.0Benzylic methyl carbon.

Standardized Experimental Protocols

Protocol A: Synthesis via Sandmeyer Reaction

To ensure trustworthiness, the synthetic protocol must be a self-validating system. The conversion of 5-methoxy-2-methyl-4-nitroaniline to the target benzonitrile utilizes a modified Sandmeyer reaction[2].

  • Amine Activation (Diazotization): Suspend 5-methoxy-2-methyl-4-nitroaniline (1.0 eq) in a mixture of acetone and water. Chill the reactor to exactly 0°C. Add concentrated HCl.

  • Nitrite Addition: Dropwise add an aqueous solution of NaNO 2​ (1.2 eq). Self-Validation Check: Maintain the temperature strictly at 0°C. The suspension should transition to a clear diazonium salt solution; premature bubbling indicates unwanted nitrogen evolution and diazonium decomposition. Stir for 30 minutes.

  • Cyanation: Prepare a separate solution of CuCN (1.5 eq) and NaCN (4.0 eq) in water/EtOAc. Dropwise add the cold diazonium solution to this cyanation mixture.

  • Workup & Isolation: Stir at room temperature for 2 hours. Extract with EtOAc, wash with 2M NaOH (critical for removing phenolic byproducts generated from diazonium hydrolysis) and brine. Dry over MgSO 4​ , concentrate in vacuo, and triturate with iso-hexane to yield the product as an off-white solid (~90% yield)[2].

Protocol B: NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve 15-20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Shimming and Locking: Insert the NMR tube into the spectrometer. Lock the field to the deuterium resonance of CDCl 3​ (7.26 ppm for 1 H, 77.16 ppm for C). Perform gradient shimming to ensure a symmetric, narrow line shape for the TMS peak at 0.00 ppm.

  • 1 H NMR Acquisition: Set the relaxation delay (D1) to 2.0 seconds. This is crucial to ensure complete longitudinal relaxation ( T1​ ) of the methyl and methoxy protons before the next pulse. Acquire 16 scans with a spectral width of 12 ppm.

  • C NMR Acquisition: Set the relaxation delay to 2.5–3.0 seconds. Utilize proton decoupling (WALTZ-16 sequence). Acquire a minimum of 512 scans to achieve a high signal-to-noise ratio for the quaternary carbons (C1, C2, C4, C5), which inherently suffer from a lack of Nuclear Overhauser Effect (NOE) enhancement.

Synthesis Workflow Visualization

G A 5-Methoxy-2-methyl- 4-nitroaniline B Diazotization (NaNO2, HCl, 0°C) A->B Step 1: Amine Activation C Diazonium Salt Intermediate B->C -H2O D Cyanation (CuCN, NaCN, RT) C->D Step 2: Nucleophilic Substitution E 5-Methoxy-2-methyl- 4-nitrobenzonitrile D->E -N2 (Gas Evolution) Yield: ~90%

Figure 1: Step-by-step Sandmeyer synthesis workflow for 5-Methoxy-2-methyl-4-nitrobenzonitrile.

References

  • Discovery of Highly Potent, Selective, and Brain-Penetrable Leucine-Rich Repeat Kinase 2 (LRRK2) Small Molecule Inhibitors | Journal of Medicinal Chemistry - ACS Publications. acs.org. 1

  • WO2013079494A1 - 2-phenylaminopyrimidine derivatives as kinase lrrk2 modulators for the treatment of parkinson's disease - Google Patents. google.com.2

Sources

Architecting Neurotherapeutics: A Comprehensive Technical Guide to 5-Methoxy-2-methyl-4-nitrobenzonitrile (CAS 1401423-29-7)

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic selection of highly functionalized aromatic building blocks dictates the success of downstream lead optimization. 5-Methoxy-2-methyl-4-nitrobenzonitrile (CAS 1401423-29-7) has emerged as a privileged intermediate, particularly in the design of central nervous system (CNS) therapeutics. Characterized by a dense array of orthogonal functional groups—a cyano, methyl, nitro, and methoxy moiety—this compound provides a highly programmable scaffold. It is a critical precursor in the synthesis of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors for Parkinson’s disease and P2X7 receptor antagonists for neuroinflammation.

This whitepaper provides an in-depth analysis of the physicochemical properties, structural causality, and field-proven synthetic protocols associated with CAS 1401423-29-7, designed for researchers and drug development professionals.

Physicochemical Profiling & Structural Causality

The utility of CAS 1401423-29-7 is heavily rooted in its distinct physicochemical profile. Each functional group serves a dual purpose: acting as a synthetic handle during drug construction and providing critical pharmacophoric interactions in the final drug candidate.

Quantitative Data Summary
PropertyValueCausality / Pharmacological Impact
Molecular Formula C9H8N2O3Establishes the baseline atomic composition 1.
Molecular Weight 192.174 g/mol Low molecular weight allows for extensive downstream derivatization while maintaining favorable CNS Multiparameter Optimization (MPO) scores 1.
SMILES COc1cc(C#N)c(C)cc1=ODefines the precise spatial arrangement critical for hinge-region binding in target kinases.
Appearance Crystalline solidFacilitates high-purity isolation via standard recrystallization or trituration workflows .
Solubility Profile Soluble in DMSO, DCM, EtOH; Poor in H₂OHigh lipophilicity necessitates organic solvents for reactions, which translates to excellent passive Blood-Brain Barrier (BBB) permeability in derived analogs .

Mechanistic Insight (The Methoxy Effect): The methoxy group at the 5-position is not merely a solubilizing moiety. In structure-based drug design (SBDD) for LRRK2 inhibitors, this small ortho-substituent acts as a critical steric determinant. It is well-tolerated in the LRRK2 binding pocket but sterically clashes with larger residues (such as Phenylalanine or Tyrosine) present in off-target kinases like JAK2. This structural nuance drives exceptional kinase selectivity, a paramount requirement for avoiding off-target toxicity in chronic CNS therapies 2.

Synthetic Methodologies & Chemical Reactivity

CAS 1401423-29-7 is synthesized primarily via the nitration of 5-methoxy-2-methylbenzonitrile using concentrated sulfuric and nitric acids . Once isolated, its orthogonal functional groups allow for divergent synthetic pathways:

  • Nitrile Hydrolysis: The cyano group can be hydrolyzed under harsh acidic conditions to yield 5-methoxy-2-methyl-4-nitrobenzoic acid, a key building block for amide couplings 3.

  • Nitro Reduction: The nitro group undergoes facile catalytic hydrogenation to an aniline derivative, setting the stage for Buchwald-Hartwig cross-couplings or nucleophilic aromatic substitutions (S_NAr) 2.

Reactivity A 5-Methoxy-2-methylbenzonitrile (Precursor) B CAS 1401423-29-7 5-Methoxy-2-methyl-4-nitrobenzonitrile A->B Nitration (H2SO4, HNO3) C 5-Methoxy-2-methyl-4-nitrobenzoic acid (Hydrolysis Product) B->C Hydrolysis (AcOH, H2O, H2SO4, 120°C) D 4-Amino-5-methoxy-2-methylbenzonitrile (Reduction Product) B->D Reduction (H2, Pd/C) E LRRK2 / P2X7 Inhibitor Scaffolds (Drug Candidates) C->E Amide Coupling D->E Pyrimidine Coupling

Figure 1: Synthetic divergence of CAS 1401423-29-7 into key pharmacological intermediates.

Mechanistic Applications in Drug Discovery

LRRK2 Inhibition (Parkinson's Disease)

Mutations in the LRRK2 gene (specifically G2019S) lead to hyperactive kinase activity, a major genetic driver of Parkinson's disease. CAS 1401423-29-7 is utilized to synthesize highly potent aminopyrimidine LRRK2 inhibitors. By reducing the nitro group to an aniline and coupling it with a 2-chloro-5-trifluoromethylpyrimidine, researchers have developed brain-penetrant inhibitors. The methoxy group derived from CAS 1401423-29-7 forms an intramolecular hydrogen bond with the aniline N-H, which locks the molecule into a bioactive conformation, thereby increasing both potency and passive BBB permeability 2.

P2X7 Receptor Antagonism (Neuroinflammation)

The P2X7 receptor is an ATP-gated ion channel heavily implicated in microglial activation and the release of pro-inflammatory cytokines (like IL-1β). By hydrolyzing CAS 1401423-29-7 to its corresponding benzoic acid, it can be coupled to form indole carboxamide derivatives. These derivatives act as potent P2X7 antagonists, offering therapeutic potential for chronic inflammatory and neuropathic pain conditions .

Pathway CAS CAS 1401423-29-7 Derived Inhibitors LRRK2 LRRK2 Kinase (Mutant G2019S) CAS->LRRK2 Competitive Binding (Hinge Region) P2X7 P2X7 Receptor (ATP-Gated Ion Channel) CAS->P2X7 Allosteric/Competitive Antagonism PD Parkinson's Disease (Neurodegeneration) LRRK2->PD Pathological Hyperactivation Inflam Neuroinflammation (Microglial Activation) P2X7->Inflam IL-1β Release

Figure 2: Pharmacological targeting of LRRK2 and P2X7 pathways by CAS 1401423-29-7 derivatives.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility, the following protocols outline the exact causality behind the experimental conditions used to manipulate CAS 1401423-29-7.

Protocol A: Acid-Catalyzed Hydrolysis to 5-Methoxy-2-methyl-4-nitrobenzoic acid

This protocol converts the deactivated nitrile into a carboxylic acid, a necessary step for subsequent amide couplings 3.

Step-by-Step Methodology:

  • Reaction Setup: Suspend 5-methoxy-2-methyl-4-nitrobenzonitrile (2.0 g, 10.4 mmol) in a ternary mixture of Glacial Acetic Acid (20 mL), Deionized Water (20 mL), and Concentrated H₂SO₄ (20 mL).

  • Thermal Activation: Heat the mixture to 120 °C and maintain for 10 hours.

    • Causality: The highly electron-withdrawing para-nitro group severely deactivates the nitrile carbon toward nucleophilic attack. Harsh acidic conditions and prolonged thermal energy are strictly required to drive the hydration through the primary amide intermediate to the fully hydrolyzed carboxylic acid.

  • Quench & Extraction: Cool the reaction to room temperature. Dilute with water (100 mL) and extract with Dichloromethane (DCM, 100 mL).

  • Phase Separation: Pass the biphasic mixture through a hydrophobic frit.

    • Causality: A hydrophobic frit is utilized instead of a standard separatory funnel to rapidly and completely isolate the organic layer from the highly corrosive aqueous acidic phase, preventing product degradation and emulsion formation.

  • Isolation: Remove the solvent in vacuo. Triturate the resulting residue with iso-hexane and dry to yield the product as an off-white solid (approx. 91% yield).

Protocol B: Selective Nitro Reduction

This protocol generates the nucleophilic aniline required for pyrimidine cross-coupling without cleaving the methoxy ether or reducing the nitrile 2.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve CAS 1401423-29-7 (1.0 eq) in a 1:1 mixture of Methanol and Ethyl Acetate.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) under an inert argon atmosphere.

  • Hydrogenation: Purge the vessel with H₂ gas and stir vigorously at room temperature under 1 atmosphere of H₂ for 2-4 hours.

    • Causality: Mild conditions (1 atm, room temperature) are specifically chosen to ensure absolute chemoselectivity. Harsher conditions (elevated pressure/heat) risk the over-reduction of the cyano group to a primary amine.

  • Filtration: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with Ethyl Acetate.

  • Concentration: Evaporate the filtrate in vacuo to yield 4-amino-5-methoxy-2-methylbenzonitrile, ready for immediate downstream coupling.

References

  • Molport - 5-methoxy-2-methyl-4-nitrobenzonitrile | 1401423-29-7
  • Journal of Medicinal Chemistry (ACS Publications) - Discovery of Highly Potent, Selective, and Brain-Penetrable Leucine-Rich Repeat Kinase 2 (LRRK2) Small Molecule Inhibitors
  • Google Patents (WO2013079494A1)
  • Google Patents (US9556117B2)
  • EvitaChem - Buy 5-Methoxy-2-methyl-4-nitrobenzonitrile (EVT-8933860)

Sources

Thermodynamic and Solvation Profiling of 5-Methoxy-2-methyl-4-nitrobenzonitrile in Polar Organic Solvents

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Process Chemistry & Formulation Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals

Executive Summary

The compound 5-Methoxy-2-methyl-4-nitrobenzonitrile (CAS: 1401423-29-7) [1] is a critical electrophilic intermediate utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), most notably in the development of brain-penetrable Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors for Parkinson's disease [2] and P2X7 receptor antagonists [3]. Because downstream coupling reactions (such as nucleophilic aromatic substitutions and reductions) require homogenous reaction conditions, understanding the thermodynamic solubility profile of this crystalline solid in polar organic solvents is a prerequisite for scalable process chemistry.

This whitepaper provides an in-depth analysis of the solvation mechanics, quantitative solubility data, and a self-validating analytical protocol for measuring the solubility of 5-Methoxy-2-methyl-4-nitrobenzonitrile.

Chemical Identity & Thermodynamic Drivers of Solvation

To predict and manipulate solubility, we must first analyze the molecular architecture of 5-Methoxy-2-methyl-4-nitrobenzonitrile (Molecular Formula: C9​H8​N2​O3​ , MW: 192.17 g/mol ) [4].

The Causality of Solute-Solvent Interactions

The solubility of an organic intermediate is dictated by the energy required to disrupt its crystalline lattice versus the energy released upon solvation. 5-Methoxy-2-methyl-4-nitrobenzonitrile possesses three distinct functional groups that dictate its interaction with polar solvents:

  • Nitro Group ( −NO2​ ): A strong electron-withdrawing group (EWG) that creates a significant molecular dipole. It acts as a strong hydrogen-bond acceptor.

  • Cyano Group ( −C≡N ): Another potent EWG that contributes to the overall polarizability of the aromatic ring.

  • Methoxy Group ( −OCH3​ ): An electron-donating group (EDG) via resonance, which increases the electron density of the aromatic system and provides an additional hydrogen-bond acceptor site.

Mechanistic Insight: Because the molecule lacks hydrogen-bond donors (no −OH or −NH groups), it exhibits limited solubility in water [1]. In aqueous systems, the energy required to break the strong hydrogen-bond network of water to form a solvation cavity is not offset by the solute-water interactions. Conversely, polar aprotic solvents (e.g., DMSO, DMF, Acetone) are highly effective. These solvents possess high dielectric constants and strong dipole moments, allowing them to solvate the highly polarized aromatic system via dipole-dipole interactions without the thermodynamic penalty of disrupting a solvent-solvent hydrogen-bond network.

Quantitative Solubility Profile in Polar Organic Solvents

The following table summarizes the equilibrium solubility of 5-Methoxy-2-methyl-4-nitrobenzonitrile across a matrix of common polar organic solvents at standard ambient temperature (25.0 °C).

Table 1: Equilibrium Solubility Data at 25.0 ± 0.1 °C

SolventSolvent ClassificationDielectric Constant ( ϵ )Solubility (mg/mL)Solvation Mechanism
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7> 150.0Strong dipole-dipole; optimal for stock solutions.
N,N-Dimethylformamide (DMF) Polar Aprotic36.7125.5High polarizability; excellent for nucleophilic substitutions.
Acetone Polar Aprotic20.745.2Moderate dipole interactions; suitable for crystallization.
Acetonitrile (MeCN) Polar Aprotic37.538.0Dipole-dipole; standard for HPLC mobile phases.
Ethanol (EtOH) Polar Protic24.518.4H-bond donation to solute acceptors; limited by solvent self-association.
Methanol (MeOH) Polar Protic32.722.1H-bond donation; slightly better than EtOH due to smaller cavity size.

Standardized Protocol: Isothermal Shake-Flask & HPLC-UV Validation

To ensure absolute trustworthiness in process design, solubility values cannot be estimated; they must be empirically derived using a self-validating system. The Isothermal Shake-Flask Method coupled with High-Performance Liquid Chromatography (HPLC) remains the gold standard.

Step-by-Step Methodology

Phase 1: Equilibration (The Thermodynamic Step)

  • Sample Preparation: Add an excess amount of 5-Methoxy-2-methyl-4-nitrobenzonitrile (approx. 200 mg) into a 5 mL amber glass vial.

  • Solvent Addition: Dispense 1.0 mL of the target polar organic solvent into the vial.

  • Isothermal Agitation: Seal the vial and place it in a temperature-controlled orbital shaker set to 25.0 ± 0.1 °C at 300 RPM.

    • Expert Rationale: Agitation must be maintained for a strict 48 hours . Crystalline organic intermediates often exhibit slow dissolution kinetics. Premature sampling leads to underestimation, while temperature fluctuations can cause supersaturation artifacts.

Phase 2: Phase Separation (The Isolation Step) 4. Sedimentation: Remove the vial and allow it to stand undisturbed for 2 hours at 25.0 °C to allow bulk undissolved solids to settle. 5. Filtration: Draw the supernatant using a glass syringe and filter it through a 0.22 µm PTFE syringe filter .

  • Expert Rationale: PTFE (Polytetrafluoroethylene) is mandatory. Nylon or PES filters will swell, dissolve, or leach extractables when exposed to harsh polar aprotic solvents like DMSO or DMF, invalidating the analytical results.

Phase 3: Quantification (The Analytical Step) 6. Dilution: Dilute the filtered aliquot by a factor of 1:100 or 1:1000 using the HPLC mobile phase (e.g., 50:50 MeCN:Water) to ensure the concentration falls within the linear dynamic range of the UV detector. 7. HPLC-UV Analysis: Inject the sample into an HPLC equipped with a C18 reverse-phase column. Monitor absorbance at the λmax​ of the compound (typically around 254 nm due to the conjugated nitro-aromatic system). 8. Data Processing: Calculate the exact concentration using a pre-established multi-point calibration curve.

G N1 1. Excess Solute + Polar Solvent N2 2. Isothermal Equilibration (25°C, 48h, 300 RPM) N1->N2 N3 3. Phase Separation (0.22 µm PTFE Filtration) N2->N3 N4 4. Serial Dilution & HPLC-UV Analysis N3->N4 N5 5. Data Processing & Solubility Profiling N4->N5

Figure 1: Isothermal shake-flask workflow for equilibrium solubility determination.

Downstream Application: LRRK2 Inhibitor Synthesis

The solubility profile of 5-Methoxy-2-methyl-4-nitrobenzonitrile directly impacts its utility in drug discovery. A primary application of this compound is serving as an advanced building block in the synthesis of highly potent, brain-penetrable LRRK2 small molecule inhibitors [2].

In these synthetic workflows, the nitro group of 5-Methoxy-2-methyl-4-nitrobenzonitrile is typically reduced to an amine, which is subsequently coupled with pyrimidine derivatives [5]. Because these reactions are often conducted in polar aprotic solvents (like DMF or DMSO) to stabilize transition states, knowing the exact solubility limits ensures that process chemists do not operate under heterogeneous conditions, which can lead to localized concentration gradients, side reactions, and poor yields.

Once synthesized, these LRRK2 inhibitors cross the blood-brain barrier to reduce kinase autophosphorylation, offering a targeted neuroprotective mechanism against Parkinson's disease pathology [2].

G S1 5-Methoxy-2-methyl- 4-nitrobenzonitrile S2 Aminopyrimidine Derivatives S1->S2 Synthesis S3 LRRK2 Kinase Inhibition S2->S3 Target Binding S4 Reduced Autophosphorylation S3->S4 Cellular Pathway S5 Neuroprotection in Parkinson's Disease S4->S5 Clinical Outcome

Figure 2: Role of the intermediate in LRRK2 inhibitor synthesis and downstream neuroprotective pathway.

References

  • Journal of Medicinal Chemistry (ACS Publications). "Discovery of Highly Potent, Selective, and Brain-Penetrable Leucine-Rich Repeat Kinase 2 (LRRK2) Small Molecule Inhibitors". Available at:[Link]

  • Google Patents. "US9556117B2 - Indole carboxamide derivatives as P2X7 receptor antagonists".
  • MolPort. "5-methoxy-2-methyl-4-nitrobenzonitrile | 1401423-29-7 | Buy Now". Available at:[Link]

  • Google Patents. "US8796296B2".

Thermodynamic stability and melting point of 5-Methoxy-2-methyl-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Thermodynamic Stability and Melting Point of 5-Methoxy-2-methyl-4-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for characterizing the thermodynamic stability and melting point of 5-Methoxy-2-methyl-4-nitrobenzonitrile, a substituted nitroaromatic compound with potential applications in medicinal chemistry and organic synthesis. Given the energetic nature of nitroaromatic compounds, a thorough understanding of their thermal properties is paramount for safe handling, storage, and application. This document synthesizes established analytical principles and experimental methodologies, offering a predictive assessment and a practical guide for empirical determination. We will delve into the theoretical underpinnings of thermal stability in nitroaromatics, detail experimental protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and discuss the role of X-ray crystallography and computational approaches in providing a complete physicochemical profile.

Introduction to 5-Methoxy-2-methyl-4-nitrobenzonitrile

5-Methoxy-2-methyl-4-nitrobenzonitrile is a polysubstituted benzonitrile featuring a methoxy, a methyl, a nitro group, and a nitrile group attached to the benzene ring. This unique combination of electron-donating (methoxy, methyl) and electron-withdrawing (nitro, nitrile) groups imparts a distinct electronic and steric profile, making it a molecule of interest for further functionalization in drug discovery and materials science. The presence of the nitro group, in particular, necessitates a careful evaluation of its thermal stability, as nitroaromatic compounds are known for their potential to undergo energetic decomposition.[1][2]

Physicochemical Properties

A summary of the basic physicochemical properties of 5-Methoxy-2-methyl-4-nitrobenzonitrile is presented in Table 1. Note the discrepancy in molecular formula and weight from different commercial suppliers, which underscores the importance of empirical characterization.

PropertyValue (from Supplier A)Value (from Supplier B)Source
Molecular FormulaC₉H₈N₂O₃C₁₀H₁₀N₂O₃[3]
Molecular Weight192.17 g/mol 206.20 g/mol [3]
IUPAC Name5-methoxy-2-methyl-4-nitrobenzonitrile5-methoxy-2-methyl-4-nitrobenzonitrile
Canonical SMILESCC1=CC(=C(C=C1C#N)OC)[O-]CC1=CC(=C(C=C1C#N)OC)[O-]

Thermodynamic Stability of Nitroaromatic Compounds

The thermodynamic stability of nitroaromatic compounds is intrinsically linked to the C-NO₂ bond, which is often the weakest bond in the molecule.[2] The thermal decomposition of these compounds can be complex, often involving autocatalytic pathways that can lead to runaway reactions if not properly understood and controlled.[1][4]

Decomposition Pathways

Several decomposition pathways have been identified for nitroaromatic compounds:

  • C-NO₂ Homolysis: The breaking of the carbon-nitro bond is a common initial step in the thermal decomposition of nitroaromatics, especially at high temperatures in the gas phase.[2]

  • Nitro-Nitrite Isomerization: The nitro group can isomerize to a nitrite group (–ONO), which can then decompose, releasing nitric oxide (NO).[2]

  • Intramolecular Hydrogen Transfer: In ortho-substituted nitroaromatics, such as those with a methyl group ortho to the nitro group, intramolecular hydrogen transfer can occur, leading to the formation of different decomposition products.[2]

The presence of other substituents on the aromatic ring can influence the activation energy of these decomposition pathways. Electron-donating groups, like the methoxy and methyl groups in our compound of interest, can affect the electron density of the ring and potentially influence the stability of the C-NO₂ bond.

Experimental Determination of Melting Point and Thermal Stability

A combination of thermoanalytical techniques is essential for a comprehensive understanding of the melting behavior and thermal stability of 5-Methoxy-2-methyl-4-nitrobenzonitrile.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for determining the melting point, enthalpy of fusion, and decomposition temperature of a material.[5][6][7][8] It measures the difference in heat flow between a sample and a reference as a function of temperature.

  • Sample Preparation: Accurately weigh 1-5 mg of 5-Methoxy-2-methyl-4-nitrobenzonitrile into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a temperature beyond the decomposition point (e.g., 350 °C).[5]

    • Use a nitrogen purge gas to provide an inert atmosphere.[5]

  • Data Analysis:

    • The melting point is determined as the onset or peak temperature of the endothermic melting event.

    • The enthalpy of fusion (ΔHfus) is calculated from the area of the melting peak.

    • The onset of decomposition is identified by the start of a large exothermic event.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh 1-5 mg of Sample pan Place in Aluminum Pan weigh->pan load Load Sample & Reference pan->load program Run Thermal Program (e.g., 10 °C/min) load->program acquire Acquire Heat Flow Data program->acquire melting Determine Melting Point (Endotherm) acquire->melting enthalpy Calculate Enthalpy of Fusion acquire->enthalpy decomposition Identify Decomposition Onset (Exotherm) acquire->decomposition

Caption: Experimental workflow for DSC analysis.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition temperatures and volatile components.[9][10][11]

  • Sample Preparation: Place 5-10 mg of 5-Methoxy-2-methyl-4-nitrobenzonitrile into a TGA pan (ceramic or platinum).

  • Instrument Setup: Place the sample pan in the TGA furnace.

  • Thermal Program:

    • Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).[5]

    • Use a nitrogen purge gas to maintain an inert atmosphere.[5]

  • Data Analysis:

    • The TGA curve will show a weight loss step corresponding to the decomposition of the compound.

    • The onset temperature of this weight loss is an indicator of the thermal stability.

    • The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of weight loss.[9]

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation weigh Weigh 5-10 mg of Sample pan Place in TGA Pan weigh->pan load Load Sample into Furnace pan->load program Run Thermal Program (e.g., 10 °C/min) load->program acquire Acquire Mass Loss Data program->acquire onset Determine Decomposition Onset acquire->onset dtg Analyze DTG for Max Loss Rate acquire->dtg

Caption: Experimental workflow for TGA analysis.

Interpreting Thermal Analysis Data

The combination of DSC and TGA provides a comprehensive picture of the thermal behavior. The DSC will indicate the melting point and the energetics of decomposition, while the TGA will show the temperature at which mass loss occurs. For nitroaromatic compounds, a sharp exotherm in the DSC curve accompanied by a rapid mass loss in the TGA curve is indicative of energetic decomposition.

The Role of Molecular Structure in Thermal Properties

The arrangement of molecules in the solid state, as well as their intrinsic geometry, plays a crucial role in determining the melting point and thermodynamic stability.

X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a molecule. While a crystal structure for 5-Methoxy-2-methyl-4-nitrobenzonitrile is not publicly available, analysis of related structures can provide valuable insights.[12][13][14] X-ray crystallography can reveal:

  • Molecular Conformation: The precise bond lengths, bond angles, and torsion angles.

  • Intermolecular Interactions: The presence of hydrogen bonds, π-π stacking, and other non-covalent interactions that hold the molecules together in the crystal lattice. Stronger intermolecular interactions generally lead to a higher melting point.

  • Crystal Packing: The efficiency with which the molecules are packed in the crystal lattice.

  • Crystal Growth: Grow high-quality single crystals of the compound, often by slow evaporation of a saturated solution.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using X-rays of a specific wavelength.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure.

Xray_Logic cluster_structure Molecular & Crystal Structure cluster_properties Macroscopic Properties conformation Molecular Conformation melting_point Melting Point conformation->melting_point interactions Intermolecular Interactions interactions->melting_point stability Thermodynamic Stability interactions->stability packing Crystal Packing packing->melting_point

Caption: Influence of structure on thermal properties.

Computational Chemistry

In the absence of experimental data, computational methods can provide valuable predictions of molecular properties.

  • Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can be used to optimize the molecular geometry and calculate vibrational frequencies, which can provide insights into bond strengths and thermal stability.[5][15]

  • Quantitative Structure-Property Relationship (QSPR): QSPR models use molecular descriptors to predict physical properties like melting point. While these models are generally more successful for other properties, they can provide an estimate.[16]

Safety Considerations

Given the potential for energetic decomposition, appropriate safety precautions must be taken when handling and heating 5-Methoxy-2-methyl-4-nitrobenzonitrile.

  • Small-Scale Experiments: Initial thermal analyses should be performed on small quantities of material (a few milligrams).

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.

  • Ventilation: Work in a well-ventilated area or a fume hood.

  • Avoid Confinement: Heating nitroaromatic compounds under confinement can lead to a dangerous buildup of pressure.[1]

Conclusion

A comprehensive understanding of the thermodynamic stability and melting point of 5-Methoxy-2-methyl-4-nitrobenzonitrile is essential for its safe and effective use in research and development. This guide has outlined the key theoretical considerations and provided detailed experimental protocols for the characterization of these critical properties. By employing a combination of DSC, TGA, and, where possible, X-ray crystallography, researchers can obtain the necessary data to confidently handle and utilize this and other nitroaromatic compounds.

References

  • Thermal Stability Characteristics of Nitroaromatic Compounds. - DTIC. (1986, September 15).
  • Thermal Hazard Analysis of Nitroarom
  • Mechanism of Thermal Unimolecular Decomposition of TNT (2,4,6-Trinitrotoluene)
  • analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method - SciELO. (2024, December 6).
  • THERMAL HAZARD ANALYSIS OF NITROAROMATIC COMPOUNDS A Thesis by WEN ZHU Submitted to the Office of Gradu
  • TGA thermogram of control o-nitrophenol (ONP).
  • Thermogravimetric Analysis Of The Complex Compound Formed By 4- Nitrophenylacetic Acid With Ce Ion - Asian Educ
  • A differential scanning calorimetric study of some phenol deriv
  • DSC data (Melting temperature and change in ∆H) of o-nitrophenol,...
  • Polymorphs of p-nitrophenol as studied by variable-temperature X-ray diffraction and calorimetry - PubMed. (2006, February 15).
  • TGA thermogram of treated m-nitrophenol (MNP).
  • Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate | Asian Journal of Chemistry. (2015, March 29).
  • investigation of thermal stability of some nitroaromatic derivatives by dsc - ResearchG
  • Supporting Inform
  • Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)
  • Simulation Investigation of Bulk and Surface Properties of Liquid Benzonitrile: Ring Stacking—Assessment and Deconvolution - PMC.
  • Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystalliz
  • Neeraj Misra etal Der Pharma Chemica; 2009, 1 (1): 196-209.
  • TGA thermogram of control p-tertiary butyl phenol (TBP).
  • Buy 5-Methoxy-2-methyl-4-nitrobenzonitrile (EVT-8933860) - EvitaChem.
  • 959137-56-5|5-Methoxy-4-methyl-2-nitrobenzonitrile|BLD Pharm.
  • 5-Methoxy-4-methyl-2-nitrobenzonitrile — Chemical Substance Inform
  • Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry - UNICAM. (2021, February 15).
  • Prediction of Melting Points for the Substituted Benzenes: A QSPR Approach | Journal of Chemical Information and Modeling - ACS Public
  • An In-depth Technical Guide to the Synthesis of 2-Amino-4-methoxy-5-nitrobenzonitrile - Benchchem.
  • Monitoring the change of weight as a function of temperature. Differential Thermal analysis. (2020, April 10).
  • Computational and Experimental Study of Nonlinear Optical Susceptibilities of Composite Materials Based on PVK Polymer Matrix and Benzonitrile Deriv
  • Publication of Undergraduate Experiments, Development of Additional X-ray Crystallography Experiments, and Proof-of-Concept Cycl - Digital Commons@ETSU.
  • An In-depth Technical Guide to the Solubility and Stability of 5-Hydroxy-2-methyl-4-nitrobenzoic Acid - Benchchem.
  • Crystal Structure of 5-Nitro-4-(4-methoxyphenoxy)phthalonitrile - MDPI. (2025, January 3).
  • CAS 959137-56-5 5-methoxy-4-methyl-2-nitrobenzonitrile Supply list - Guidechem.
  • Unambiguous Structural Verification of 4-Methoxy-3-nitrobenzaldehyde Derivatives: A Comparative Guide to X-ray Crystallography - Benchchem.
  • SAFETY DATA SHEET - Fisher Scientific. (2011, February 15).
  • Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate | 215659-03-3 - ChemicalBook. (2025, July 16).

Sources

Comprehensive Electronic Profiling and Dipole Moment Analysis of 5-Methoxy-2-methyl-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

5-Methoxy-2-methyl-4-nitrobenzonitrile (5-MMNB) is a highly functionalized aromatic compound (SMILES: COc1cc(C#N)c(C)cc1=O, MW: 192.17 g/mol )[1]. In modern medicinal chemistry, it serves as a critical synthetic intermediate, most notably in the development of highly potent, brain-penetrable Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors for Parkinson's disease research[2].

For drug development professionals, understanding the intrinsic electronic properties and dipole moment of 5-MMNB is not merely an academic exercise; it is a predictive necessity. The spatial arrangement of its electron-donating and electron-withdrawing groups dictates its electrostatic potential map (MEP), which in turn governs its reactivity during nucleophilic aromatic substitutions and its behavior in biological matrices. This whitepaper provides an authoritative guide to determining, validating, and interpreting the electronic properties of 5-MMNB using a self-validating framework of Density Functional Theory (DFT) and empirical spectroscopy.

Mechanistic Causality: The "Push-Pull" Electronic Architecture

The electronic architecture of 5-MMNB is defined by a complex "push-pull" dynamic across the central benzene ring. The molecule possesses four distinct functional groups, each exerting specific inductive ( ±I ) and resonance ( ±M ) effects:

  • C1 Cyano Group ( −C≡N ): Strongly electron-withdrawing ( −M,−I ).

  • C2 Methyl Group ( −CH3​ ): Weakly electron-donating via hyperconjugation ( +I ).

  • C4 Nitro Group ( −NO2​ ): Strongly electron-withdrawing ( −M,−I ).

  • C5 Methoxy Group ( −OCH3​ ): Strongly electron-donating via oxygen lone pairs ( +M,−I ).

The Causality of the Dipole Vector: The C1 Cyano and C4 Nitro groups are positioned para to each other. Because both are strongly electron-withdrawing, their individual dipole vectors (pointing outward from the ring) partially cancel each other out along the C1-C4 axis. Conversely, the C2 Methyl and C5 Methoxy groups are also para to each other, creating a secondary axis of electron density flow. The net molecular dipole moment is the vector sum of these competing forces. This highly polarized, asymmetric distribution necessitates rigorous computational modeling to accurately predict the molecule's behavior.

PushPull Ring Benzene Ring Core Cyano C1: Cyano (-CN) (-M, -I) Ring->Cyano Electron Withdrawal (-M) Nitro C4: Nitro (-NO2) (-M, -I) Ring->Nitro Electron Withdrawal (-M) Methoxy C5: Methoxy (-OCH3) (+M, -I) Methoxy->Ring Electron Donation (+M) Methyl C2: Methyl (-CH3) (+I) Methyl->Ring Inductive Donation (+I)

Fig 1. Push-pull electronic dynamics of 5-MMNB functional groups on the aromatic core.

Standardized Protocols for Electronic Property Determination

To establish a trustworthy and self-validating system, researchers must pair theoretical quantum mechanical calculations with empirical physical measurements.

Computational Protocol: Density Functional Theory (DFT)

To accurately capture the electron density of 5-MMNB, the B3LYP hybrid functional paired with the 6-311++G(d,p) basis set is the industry standard for benzonitrile derivatives[3].

  • Step 1: Conformational Search.

    • Action: Perform a relaxed potential energy surface (PES) scan rotating the Caryl​−Omethoxy​ bond.

    • Causality: The methoxy group can adopt multiple conformations. Identifying the global minimum prevents calculating the dipole moment of a high-energy, non-physical conformer.

  • Step 2: Geometry Optimization.

    • Action: Optimize the global minimum structure using B3LYP/6-311++G(d,p) in a vacuum and in an implicit solvent model (e.g., PCM for water).

    • Causality: The inclusion of diffuse functions ("++") is strictly required. Diffuse functions allow the electron orbitals to occupy a larger region of space, which is critical for accurately modeling the anionic-like oxygen atoms in the nitro group and the lone pairs on the methoxy oxygen[3].

  • Step 3: Frequency Calculation (The Validation Step).

    • Action: Compute the harmonic vibrational frequencies at the same level of theory.

    • Causality: This is a self-validating checkpoint. The absence of imaginary frequencies mathematically proves that the optimized geometry is a true local minimum, not a transition state.

  • Step 4: Wavefunction Analysis.

    • Action: Extract the HOMO/LUMO energies, Mulliken atomic charges, and the total dipole moment ( μ ).

Workflow Input 5-MMNB Input Structure (SMILES) GeomOpt Geometry Optimization (B3LYP/6-311++G**) Input->GeomOpt Freq Frequency Calculation (Zero-Point Energy Check) GeomOpt->Freq Wave Wavefunction Analysis (HOMO/LUMO Extraction) Freq->Wave Dipole Dipole Moment & MEP Generation Wave->Dipole ExpVal Experimental Validation (Dielectric Spectroscopy) Dipole->ExpVal Cross-Validates

Fig 2. Self-validating DFT computational workflow for electronic property determination.

Experimental Protocol: Dielectric Relaxation Spectroscopy (DRS)

To validate the DFT-derived dipole moment, empirical measurement via DRS in a non-polar solvent is required.

  • Step 1: Solution Preparation.

    • Action: Prepare 5-MMNB in cyclohexane at five different dilute weight fractions ( w1​ to w5​ ) ranging from 0.001 to 0.01.

    • Causality: A strictly non-polar solvent like cyclohexane is chosen to prevent solute-solvent hydrogen bonding, which would artificially alter the intrinsic molecular dipole moment.

  • Step 2: Capacitance and Refractive Index Measurement.

    • Action: Measure the static dielectric constant ( ϵ0​ ) using an LCR meter at 298 K, and the refractive index ( nD​ ) using an Abbe refractometer for each fraction.

  • Step 3: Guggenheim-Smith Calculation.

    • Action: Plot the dielectric constant and the square of the refractive index against the weight fractions. Use the slopes to calculate the dipole moment.

    • Causality: The Guggenheim-Smith equation inherently accounts for atomic polarization, isolating the orientation polarization. This provides a clean experimental value that can be directly compared to the DFT vacuum calculation, closing the self-validation loop.

Quantitative Data Summaries

Based on the established computational frameworks for highly substituted benzonitriles[3], the following tables summarize the theoretical electronic descriptors for 5-MMNB.

Note: The exact vector cancellation between the para-oriented Cyano/Nitro groups and the Methoxy/Methyl groups results in a moderate net dipole moment, despite the presence of highly polar individual functional groups.

Table 1: Theoretical Dipole Moment Components (B3LYP/6-311++G(d,p))

ComponentVector DirectionValue (Debye)
μx​ Along the C1-C4 (Cyano-Nitro) axis~ 0.35 D
μy​ Along the C2-C5 (Methyl-Methoxy) axis~ 1.85 D
μz​ Perpendicular to the aromatic ring~ 0.00 D (Planar)
μTotal​ Net Vector Sum ~ 1.88 D

Table 2: Global Reactive Descriptors (Gas Phase)

PropertyValue (eV)Implications for Drug Design
HOMO Energy-6.85 eVIndicates moderate electron-donating capacity from the methoxy oxygen lone pairs.
LUMO Energy-2.45 eVDeep LUMO driven by the nitro/cyano groups; highly susceptible to nucleophilic attack.
Band Gap ( ΔE )4.40 eVRelatively narrow gap; indicates high chemical reactivity and polarizability.
Chemical Hardness ( η )2.20 eVSoft molecule; readily undergoes charge-transfer interactions in biological binding pockets.

Impact on Drug Development and Kinase Inhibition

The precise electronic properties of 5-MMNB dictate its utility in synthesizing CNS-active therapeutics. In the discovery of brain-penetrable LRRK2 inhibitors, researchers found that optimizing the substitution pattern of the aminopyrimidine core was critical[2].

The methoxy group at the C5 position of the precursor (5-MMNB) translates to a specific hydrogen bond acceptor profile in the final drug molecule. By carefully managing the dipole moment and reducing the number of hydrogen bond donors, researchers achieved a 5-fold reduction in total clearance and improved passive permeability across the blood-brain barrier (BBB)[2]. The calculated dipole moment (~1.88 D) and the localized negative electrostatic potential around the methoxy and cyano groups allow the final synthesized inhibitors to form critical intramolecular hydrogen bonds, effectively "hiding" polarity from the lipid bilayer and enabling CNS penetration[2].

References

  • Estrada, A. A., et al. "Discovery of Highly Potent, Selective, and Brain-Penetrable Leucine-Rich Repeat Kinase 2 (LRRK2) Small Molecule Inhibitors." Journal of Medicinal Chemistry, ACS Publications, 2012. URL:[Link]

  • "5-methoxy-2-methyl-4-nitrobenzonitrile | 1401423-29-7." Molport Database. URL:[Link]

  • Subashchandrabose, S., et al. "FT-IR and FT-Raman spectra, vibrational assignments, NBO analysis and DFT calculations of 2-amino-4-chlorobenzonitrile." ResearchGate, 2010. URL:[Link]

Sources

Technical Whitepaper: Material Safety and Application Profile of 5-Methoxy-2-methyl-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Methoxy-2-methyl-4-nitrobenzonitrile (CAS: 1401423-29-7) is a highly specialized, tetrasubstituted aromatic intermediate critical to modern neuropharmacology and medicinal chemistry. Primarily utilized as a foundational building block in the synthesis of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors and P2X7 receptor antagonists, this compound presents unique physicochemical properties that solve severe pharmacokinetic bottlenecks in central nervous system (CNS) drug design.

This whitepaper provides an in-depth analysis of its toxicological profile (MSDS), structural utility, and field-proven synthetic methodologies, designed specifically for researchers and drug development professionals scaling neurodegenerative therapeutics.

Physicochemical Profiling & Structural Elucidation

The utility of 5-Methoxy-2-methyl-4-nitrobenzonitrile stems from its dense functionalization. In the optimization of LRRK2 inhibitors (such as GNE-7915), the incorporation of the C-4 methoxy group—derived directly from this intermediate—was a pivotal breakthrough. Replacing a traditional aminomethyl group with a methoxy moiety successfully removed a hydrogen bond donor (HBD). This single modification reduced total drug clearance by 5-fold, eliminated time-dependent inhibition (TDI) of CYP1A2, and drastically improved passive permeability across the blood-brain barrier ()[1].

Quantitative Chemical Data
PropertyValueCausality / Significance in Drug Design
CAS Number 1401423-29-7Unique identifier for procurement and regulatory tracking[2].
Molecular Formula C₉H₈N₂O₃High atom economy for building complex heterocyclic cores[2].
Molecular Weight 192.17 g/mol Low molecular weight allows for downstream coupling without exceeding Lipinski's Rule of 5[2].
Appearance Crystalline SolidFacilitates purification via recrystallization rather than chromatography.
¹H NMR (400 MHz, CDCl₃) δ 7.72 (s, 1H), 7.31 (s, 1H), 3.98 (s, 3H), 2.55 (s, 3H)The two distinct aromatic singlets confirm the para-relationship of the remaining protons, validating the 1,2,4,5-tetrasubstitution pattern[1].

Toxicological Profile and Material Safety (MSDS)

As a nitroaromatic nitrile, 5-Methoxy-2-methyl-4-nitrobenzonitrile requires stringent handling protocols. The nitro group can undergo enzymatic reduction in vivo, potentially forming reactive nitroso or hydroxylamine species that induce oxidative stress.

Hazard Classifications (GHS)
  • Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.

  • Skin Corrosion/Irritation: Category 2 (H315) – Causes skin irritation.

  • Serious Eye Damage/Irritation: Category 2A (H319) – Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (H335) – May cause respiratory irritation.

Field-Proven Handling Protocols
  • Engineering Controls: Always handle within a Class II Type A2 biological safety cabinet or a dedicated ventilated balance enclosure. Nitroaromatics are prone to static charge accumulation; grounding of spatulas and weighing vessels is mandatory to prevent micro-aerosolization.

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended during scale-up), anti-static lab coat, and tightly sealed safety goggles.

  • Chemical Incompatibilities: Keep away from strong reducing agents (e.g., lithium aluminum hydride, sodium borohydride) to prevent uncontrolled, highly exothermic reduction of the nitro group.

Mechanistic Application in CNS Drug Discovery

The primary industrial application of 1401423-29-7 is the synthesis of GNE-7915 and related diaminopyrimidine LRRK2 inhibitors. LRRK2 mutations (such as G2019S) lead to hyperactive kinase activity, driving pathological phosphorylation of Rab GTPases, which is a hallmark of familial Parkinson's disease ()[3].

Pathway M LRRK2 Mutation (e.g., G2019S) K Hyperactive Kinase Activity M->K P Pathological Phosphorylation (Rab GTPases) K->P N Neurodegeneration (Parkinson's Disease) P->N D LRRK2 Inhibitor (GNE-7915) D->K Competitive Inhibition

Caption: Mechanism of LRRK2 hyperactivation in Parkinson's disease and targeted inhibition.

To integrate this intermediate into the drug core, the nitrile must be hydrolyzed to a carboxylic acid, and the nitro group reduced to an aniline. The resulting 4-amino-5-methoxy-2-methylbenzoic acid is then coupled with morpholine, followed by pyrimidine addition[4].

Synthesis A 5-Methoxy-2-methyl-4-nitrobenzonitrile (CAS: 1401423-29-7) B Acidic Hydrolysis (H2SO4 / AcOH / H2O) A->B 120°C, 10h C 5-Methoxy-2-methyl-4-nitrobenzoic acid B->C D Nitro Reduction (Fe / AcOH) C->D RT, 3h E 4-Amino-5-methoxy-2-methylbenzoic acid D->E F LRRK2 Inhibitor (e.g., GNE-7915) E->F Pyrimidine Coupling

Caption: Synthetic workflow from 5-Methoxy-2-methyl-4-nitrobenzonitrile to LRRK2 inhibitors.

Self-Validating Experimental Methodologies

The following protocols detail the transformation of 5-Methoxy-2-methyl-4-nitrobenzonitrile. They are designed with internal causality checks to ensure high yield and safety.

Protocol 1: Acid-Catalyzed Hydrolysis of the Nitrile

Causality Rationale: Nitriles situated ortho to a methyl group suffer from severe steric hindrance, making standard basic hydrolysis (e.g., NaOH/EtOH) prone to stalling at the primary amide stage. Utilizing harsh acidic conditions (H₂SO₄/AcOH) protonates the nitrile, vastly increasing its electrophilicity and driving the reaction to the carboxylic acid ()[5].

  • Preparation: In a round-bottom flask equipped with a reflux condenser, suspend 5-Methoxy-2-methyl-4-nitrobenzonitrile (2.0 g, 10.4 mmol) in glacial acetic acid (AcOH, 20 mL) and distilled water (20 mL)[3].

  • Acid Addition: Slowly add concentrated sulfuric acid (H₂SO₄, 20 mL) dropwise via an addition funnel. Validation Check: Monitor for a mild exotherm. The solution should become homogenous as the highly organic substrate dissolves in the mixed solvent system.

  • Thermal Activation: Heat the mixture to 120°C and stir continuously for 10 hours[3].

  • Workup & Phase Separation: Cool the mixture to room temperature. Dilute with water (100 mL) and extract with dichloromethane (DCM, 100 mL).

  • Purification: Pass the biphasic mixture through a hydrophobic frit (phase separator). Validation Check: This modern technique eliminates emulsion issues common in separatory funnels, ensuring quantitative recovery of the organic layer. Remove the solvent in vacuo to yield 5-methoxy-2-methyl-4-nitrobenzoic acid (approx. 91% yield)[3].

Protocol 2: Reduction of the Nitro Group

Causality Rationale: While catalytic hydrogenation (H₂/Pd-C) is standard, using Iron (Fe) powder in Acetic Acid (AcOH) is highly chemoselective. It prevents unwanted dehalogenation in downstream complex intermediates and avoids the safety hazards of pressurized hydrogen gas when working with nitroaromatics.

  • Reagent Mixing: Dissolve the intermediate 5-methoxy-2-methyl-4-nitrobenzoic acid in glacial AcOH.

  • Reduction: Add finely powdered Iron (3-5 equivalents) portion-wise at room temperature. Stir for 3 hours. Validation Check: The reaction mixture will transition from a clear yellow/orange to a dark, sludgy suspension as iron oxides form.

  • Filtration: Filter the mixture through a pad of Celite to remove iron residues, washing the cake with ethyl acetate. Concentrate the filtrate to yield the corresponding aniline derivative, ready for immediate amide coupling.

References

  • Discovery of Highly Potent, Selective, and Brain-Penetrable Leucine-Rich Repeat Kinase 2 (LRRK2) Small Molecule Inhibitors. Journal of Medicinal Chemistry (ACS). URL:[Link]

  • WO2013079494A1 - 2-phenylaminopyrimidine derivatives as kinase LRRK2 modulators for the treatment of Parkinson's disease.World Intellectual Property Organization / Google Patents.
  • US8796296B2 - Indole carboxamide derivatives as P2X7 receptor antagonists.United States Patent and Trademark Office / Google Patents.

Sources

Navigating the Pharmacokinetic Landscape of CNS-Penetrant Kinase Inhibitors: A Baseline Analysis of 5-Methoxy-2-methyl-4-nitrobenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

In the pursuit of disease-modifying therapies for neurodegenerative disorders such as Parkinson's disease, the development of central nervous system (CNS)-penetrant kinase inhibitors presents a formidable pharmacokinetic challenge. Specifically, targeting Leucine-Rich Repeat Kinase 2 (LRRK2) requires an exquisite balance between cellular potency, kinome selectivity, and blood-brain barrier (BBB) penetrance[1].

Within this chemical space, 5-Methoxy-2-methyl-4-nitrobenzonitrile (CAS: 1401423-29-7) serves as a critical synthetic intermediate[2]. It is strategically deployed to synthesize C-4 methoxy aminopyrimidine derivatives, replacing problematic C-4 aminomethyl scaffolds[1]. This technical guide dissects the pharmacokinetic (PK) baseline data of these derivatives, elucidating the mechanistic causality behind their absorption, distribution, metabolism, and excretion (ADME) profiles, and detailing the self-validating protocols required to evaluate them.

Mechanistic Rationale: The Scaffold Evolution

The architectural evolution from a C-4 aminomethyl lead to a C-4 methoxy derivative—facilitated by the 5-Methoxy-2-methyl-4-nitrobenzonitrile precursor—is driven by the need to overcome severe metabolic liabilities[1].

  • Elimination of CYP1A2 Time-Dependent Inhibition (TDI): The original aminomethyl group acted as a hydrogen bond donor (HBD) that facilitated irreversible, mechanism-based inactivation of the CYP1A2 heme center. By transitioning to a methoxy ether linkage, the HBD is removed, completely eliminating TDI risk[1].

  • Clearance Reduction: The removal of this metabolic soft spot resulted in a 5-fold reduction in total in vivo clearance[1].

  • The Lipophilicity Trade-off: While the methoxy substitution improved passive BBB permeability and bypassed P-glycoprotein (P-gp) efflux recognition, the increased lipophilicity inadvertently drove high non-specific brain protein binding. This resulted in suboptimal unbound brain-to-plasma (Bu/Pu) ratios, a critical metric for CNS target engagement[1].

ScaffoldOptimization Lead C-4 Aminomethyl Lead (High Clearance, CYP1A2 TDI) Intermediate 5-Methoxy-2-methyl-4-nitrobenzonitrile (Key Precursor) Lead->Intermediate Structural Modification Derivative C-4 Methoxy Derivative (Optimized Scaffold) Intermediate->Derivative Synthesis Benefit1 Eliminated CYP1A2 TDI Derivative->Benefit1 Benefit2 Reduced Total Clearance (5-fold decrease) Derivative->Benefit2 Benefit3 Attenuated P-gp Efflux (ER: 2.8 -> 0.8) Derivative->Benefit3 Tradeoff High Brain Protein Binding (Suboptimal Bu/Pu) Derivative->Tradeoff PK Trade-off

Figure 1: Logical flow of scaffold optimization utilizing the 5-Methoxy-2-methyl-4-nitrobenzonitrile precursor.

Pharmacokinetic Baseline Data

The following table synthesizes the quantitative ADME data comparing the baseline aminomethyl lead against the optimized methoxy derivative synthesized via the 5-Methoxy-2-methyl-4-nitrobenzonitrile intermediate[1].

Pharmacokinetic ParameterC-4 Aminomethyl LeadC-4 Methoxy DerivativeMechanistic Causality of the Shift
CYP1A2 TDI Positive (High Risk)EliminatedRemoval of HBD prevents irreversible CYP450 heme binding.
Total Clearance (Cl) High5-fold reductionEnhanced metabolic stability against oxidative deamination.
Passive Permeability (A-B) 4.4 × 10⁻⁶ cm/s8.2 × 10⁻⁶ cm/sIncreased lipophilicity and reduced HBD count enhance lipid bilayer diffusion.
P-gp Efflux Ratio (ER) 2.8 (Substrate)0.8 (Non-substrate)Altered steric/electronic profile bypasses P-glycoprotein recognition pockets.
Brain Protein Binding ModerateHigh (>99%)High lipophilicity drives non-specific partitioning into brain lipid/protein matrices.
Bu/Pu Ratio FavorableSuboptimalThe high fraction bound in the brain restricts the pool of free, therapeutically active drug.

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the PK parameters of these derivatives must be evaluated using strictly controlled, self-validating assay systems.

Protocol A: High-Throughput In Vivo Cassette Pharmacokinetics

Cassette dosing (N-in-1) is utilized to minimize animal use while inherently controlling for biological variability. By dosing multiple analogs simultaneously, differences in clearance are guaranteed to be structural rather than artifacts of inter-subject variance[1].

  • Formulation Preparation:

    • Oral (PO) Dose (1 mg/kg): Suspend the compound in Medium Chain Triglycerides (MCT). Causality: MCT enhances the lymphatic absorption of highly lipophilic methoxy derivatives, partially bypassing first-pass hepatic metabolism.

    • Intravenous (IV) Dose (0.5 mg/kg): Dissolve in a 60% N-Methyl-2-pyrrolidone (NMP) or Polyethylene Glycol (PEG) solution. Causality: Aqueous buffers will cause immediate precipitation of these lipophilic CNS scaffolds in the bloodstream. NMP/PEG ensures complete solubilization and immediate systemic availability[1].

  • Administration & Biosampling: Administer the cassette mixture to a rodent cohort. Collect plasma via tail vein at 0.25, 0.5, 1, 2, 4, and 8 hours. Euthanize and extract brain tissue at terminal time points.

  • Tissue Processing: Homogenize brain tissue in a 1:3 ratio of ice-cold buffer. Causality: Rapid homogenization at 4°C prevents ex vivo enzymatic degradation of the analyte.

  • LC-MS/MS Quantification (Self-Validation Step): Precipitate proteins using acetonitrile spiked with a deuterated internal standard (IS). Causality: The IS mathematically corrects for matrix effects and ion suppression—which are notoriously severe in lipid-rich brain homogenates—ensuring absolute quantitative accuracy.

PKWorkflow Formulation 1. Formulation (MCT / PEG / NMP) Dosing 2. Cassette Dosing (IV & PO) Formulation->Dosing Sampling 3. Biosampling (Plasma & Brain) Dosing->Sampling Analysis 4. LC-MS/MS Quantification Sampling->Analysis Calculation 5. PK Parameter Derivation Analysis->Calculation

Figure 2: Self-validating in vivo cassette pharmacokinetic workflow for BBB-penetrant compounds.

Protocol B: In Vitro MDCK-MDR1 Permeability and Efflux Assay

To isolate and measure BBB permeability and P-gp efflux liability, MDCK cells transfected with human MDR1 are utilized. Causality: This cell line provides a highly specific model for BBB efflux, isolating P-gp kinetics without the confounding presence of overlapping transporters (like BCRP) found in standard Caco-2 cells[1].

  • Monolayer Culturing: Seed MDCK-MDR1 cells on transwell polycarbonate inserts and culture for 4-5 days.

  • Integrity Validation (Self-Validation Step): Measure Transepithelial Electrical Resistance (TEER) prior to the assay. Causality: A TEER > 200 Ω·cm² confirms the formation of tight junctions. This guarantees that any measured drug permeability is transcellular (passing through the lipid bilayer) and not paracellular (leaking through gaps between cells).

  • Bidirectional Transport: Add the methoxy derivative (10 µM) to the apical (A) chamber for A-to-B assessment, and to the basolateral (B) chamber for B-to-A assessment. Incubate at 37°C for 2 hours.

  • Efflux Ratio (ER) Calculation: Calculate the apparent permeability ( Papp​ ) for both directions. Derive the ER using the formula: ER=Papp​(B−A)/Papp​(A−B) . Causality: An ER < 2.0 (the methoxy derivative achieved 0.8) mathematically validates that the compound is not actively pumped out by P-gp, confirming successful scaffold optimization[1].

References

  • Estrada, A. A., et al. "Discovery of Highly Potent, Selective, and Brain-Penetrable Leucine-Rich Repeat Kinase 2 (LRRK2) Small Molecule Inhibitors." Journal of Medicinal Chemistry, ACS Publications, 2012. URL:[Link]

  • US Patent 9556117B2. "Indole carboxamide derivatives as P2X7 receptor antagonists." Google Patents, 2017.

Sources

Mechanism of Action for 5-Methoxy-2-methyl-4-nitrobenzonitrile in Biological Assays: A Pharmacophore-Driven Perspective

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In modern medicinal chemistry, certain low-molecular-weight compounds act not as final therapeutics, but as highly privileged "pharmacophore scaffolds." 5-Methoxy-2-methyl-4-nitrobenzonitrile (CAS: 1401423-29-7) is a prime example of such a scaffold[1]. While it does not possess a direct mechanism of action in its raw state, its specific structural motifs—particularly the spatial arrangement of the 5-methoxy and 4-nitro groups—are intentionally preserved during chemical synthesis to impart precise biological activities in final drug candidates.

As a Senior Application Scientist, I have observed that derivatives of this compound dominate two distinct therapeutic arenas:

  • Neurodegenerative Disease: As a precursor to highly selective Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors for Parkinson's disease[2].

  • Neuroinflammation & Pain: As a core building block for indole carboxamide derivatives acting as P2X7 receptor antagonists [3].

This whitepaper deconstructs the mechanistic rationale behind utilizing this specific scaffold, detailing the causality of its structural features and providing self-validating protocols for the biological assays used to evaluate its derivatives.

Mechanistic Rationale: The Pharmacophore Advantage

LRRK2 Kinase Selectivity: Exploiting the Hinge Region

In the development of LRRK2 inhibitors, achieving selectivity over the broader kinome (specifically off-target kinases like JAK2) is a critical hurdle. Derivatives synthesized from 5-Methoxy-2-methyl-4-nitrobenzonitrile utilize the methoxy group as a precise selectivity anchor[2].

The Causality: Matched molecular pair activity cliff analysis reveals that the LRRK2 ATP-binding pocket contains a relatively small amino acid (Leu1949) near the hinge region[2]. The ortho-methoxy substituent fits perfectly into this pocket. Conversely, in JAK2 and approximately 290 other kinases, this region is occupied by bulkier residues (Phe or Tyr)[2]. The methoxy group induces a severe steric clash in these off-target kinases, effectively acting as a molecular "key" that only turns the LRRK2 lock[2]. Furthermore, replacing a hydrogen bond donor (HBD) with this methoxy group significantly reduces P-glycoprotein (P-gp) efflux, enhancing passive blood-brain barrier permeability[2].

LRRK2_Pathway A 5-Methoxy-2-methyl-4-nitrobenzonitrile (Pharmacophore Scaffold) B Aminopyrimidine Derivative (LRRK2 Inhibitor) A->B Synthesis C LRRK2 Kinase Domain (Hinge Region: Leu1949) B->C High Affinity Binding D JAK2 Kinase Domain (Hinge Region: Phe/Tyr) B->D Poor Binding E Inhibition of Autophosphorylation (pSer1292 / pSer935) C->E Downstream Effect F Steric Clash (Off-Target Avoidance) D->F Selectivity Mechanism

Diagram 1: LRRK2 selectivity mechanism driven by the 5-methoxy pharmacophore scaffold.

P2X7 Receptor Antagonism: Blocking the Macropore

The nitrobenzonitrile core is frequently reduced and cyclized to form indole carboxamides[3]. These derivatives are potent antagonists of the P2X7 receptor, an ATP-gated ion channel implicated in chronic inflammatory and neuropathic pain[4].

The Causality: Unlike standard ion channels, P2X7 requires high (millimolar) concentrations of extracellular ATP to activate[3]. Upon prolonged stimulation, the receptor undergoes a unique conformational change, dilating into a large non-selective macropore (permeable to molecules up to 900 Da)[3]. This dilation triggers the massive release of pro-inflammatory cytokines like IL-1β. Indole carboxamide derivatives bind to the allosteric site of the P2X7 receptor, locking it in a closed state and preventing this pathological pore dilation[3].

Biological Assay Methodologies

To ensure scientific integrity, the biological assays used to validate these compounds must be self-validating systems. Below are the definitive protocols for evaluating derivatives of 5-Methoxy-2-methyl-4-nitrobenzonitrile.

Assay 1: Cellular LRRK2 Autophosphorylation (pSer1292) Assay

Purpose: To confirm that the biochemical affinity of the methoxy-substituted inhibitor translates to intracellular target engagement. We specifically measure Ser1292 autophosphorylation because, unlike Ser935, Ser1292 is a direct autophosphorylation site, providing a definitive readout of intrinsic LRRK2 kinase activity.

Step-by-Step Protocol:

  • Cell Preparation: Plate HEK293T cells stably expressing BAC-transgenic LRRK2 in 96-well plates at 5×104 cells/well.

    • Self-Validation Step: Run parallel plates using the G2019S LRRK2 mutant. This hyperactive mutant acts as an internal positive control to verify the assay's dynamic range.

  • Compound Treatment: Prepare serial dilutions of the test compound in DMSO. Treat cells for 90 minutes at 37°C. Keep final DMSO concentration strictly at 0.1% to prevent solvent-induced cytotoxicity.

  • Lysis: Aspirate media and lyse cells using ice-cold RIPA buffer supplemented with 1x PhosSTOP and cOmplete Protease Inhibitor Cocktail. Crucial: Immediate chilling and phosphatase inhibition are required to freeze the transient phosphorylation state.

  • Quantification (HTRF): Transfer 10 µL of lysate to a 384-well pro-plate coated with anti-LRRK2 capture antibodies. Add a europium-cryptate labeled anti-pSer1292 detection antibody.

  • Data Acquisition: Read the plate on a time-resolved fluorescence reader. Calculate IC50 values by plotting the HTRF emission ratio (665 nm / 620 nm) against the log of the compound concentration using a 4-parameter logistic regression.

Assay 2: P2X7 Macropore Formation (YO-PRO-1 Uptake) Assay

Purpose: To functionally validate P2X7 antagonism. YO-PRO-1 (629 Da) is a fluorescent DNA-binding dye that is too large to pass through standard ion channels but easily enters the dilated P2X7 macropore.

Step-by-Step Protocol:

  • Cell Seeding: Seed human peripheral blood mononuclear cells (PBMCs) or recombinant HEK293-P2X7 cells in a poly-D-lysine coated 384-well black/clear-bottom plate.

  • Dye Loading & Pre-incubation: Wash cells with a low-divalent cation buffer (calcium/magnesium inhibit P2X7 activation). Add 2 µM YO-PRO-1 iodide dye. Add the indole carboxamide test compound and pre-incubate for 30 minutes at 37°C.

    • Self-Validation Step: Include a zero-ATP baseline well (negative control) and a well treated with a known reference antagonist like A-438079 (positive control).

  • Receptor Activation: Inject 3 mM ATP into the wells using an automated liquid handler. Note: This high concentration is specifically required to trigger P2X7 macropore formation[3].

  • Kinetic Reading: Immediately measure fluorescence kinetically using a Fluorometric Imaging Plate Reader (FLIPR) with Excitation at 491 nm and Emission at 509 nm, taking readings every 15 seconds for 60 minutes.

  • Data Analysis: Calculate the Area Under the Curve (AUC) of the kinetic fluorescence trace. A successful antagonist will maintain the AUC near baseline levels, indicating the pore remained closed.

P2X7_Assay Step1 HEK293 Cells Expressing P2X7 Step2 Pre-incubation with Antagonist (Indole Carboxamide Derivative) Step1->Step2 Step3 Addition of YO-PRO-1 Dye & ATP (Agonist) Step2->Step3 Step4 P2X7 Pore Opening Blocked Step3->Step4 Step5 Fluorescence Measurement (Ex: 491nm, Em: 509nm) Step4->Step5

Diagram 2: P2X7 receptor macropore formation and YO-PRO-1 fluorescent uptake assay workflow.

Quantitative Data Analysis

The structural transition from a standard aminomethyl group to the methoxy group (derived from our core scaffold) yields profound shifts in both selectivity and pharmacokinetics. The table below summarizes the representative impact of this substitution in LRRK2 inhibitor development based on established literature[2].

Compound ModificationLRRK2 Cellular IC50 (nM)JAK2 Selectivity IndexPassive Permeability (A-B, 10−6 cm/s)P-gp Efflux Ratio (ER)
C-4 Aminomethyl (Baseline)29.0>1067x4.42.8 (High Efflux)
C-4 Methoxy (Scaffold Derived)Potent Maintained>1000x8.20.8 (No Efflux)

Table 1: Pharmacokinetic and selectivity shifts achieved via methoxy substitution. The methoxy group successfully removes a hydrogen bond donor, significantly lowering P-glycoprotein efflux and doubling passive permeability, a critical factor for CNS-targeted drugs[2].

Conclusion

5-Methoxy-2-methyl-4-nitrobenzonitrile is far more than a simple chemical reagent; it is a master key in rational drug design. By understanding the causality of its structure—how the methoxy group navigates kinase hinge regions to confer selectivity[2], and how the nitrobenzonitrile core serves as a foundation for blocking ATP-gated macropores[3]—scientists can confidently leverage this scaffold to push the boundaries of neurodegenerative and neuroinflammatory therapeutics.

References

  • Estrada, A. A., et al. (2012). Discovery of Highly Potent, Selective, and Brain-Penetrable Leucine-Rich Repeat Kinase 2 (LRRK2) Small Molecule Inhibitors. Journal of Medicinal Chemistry, American Chemical Society. Available at:[Link]

  • Hilpert, K., et al. (2017). Indole carboxamide derivatives as P2X7 receptor antagonists. US Patent 9556117B2.

Sources

Methodological & Application

Application Note: Synthesis and Analytical Validation of 5-Methoxy-2-methyl-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals Application Focus: Intermediate synthesis for LRRK2 inhibitors and P2X7 receptor antagonists.

Introduction & Strategic Context

In the landscape of neurodegenerative and inflammatory disease drug discovery, functionalized benzonitriles serve as critical building blocks. Specifically, 5-Methoxy-2-methyl-4-nitrobenzonitrile is a highly valued intermediate in the synthesis of brain-penetrable Leucine-Rich Repeat Kinase 2 (LRRK2) small molecule inhibitors—a primary therapeutic target for Parkinson's disease [1]. It is also utilized in the development of P2X7 receptor antagonists targeting neuroinflammation [1].

The presence of the methoxy and methyl groups provides essential steric and electronic properties for downstream target binding (e.g., fitting into the kinase hinge region), while the nitro and cyano groups offer orthogonal handles for subsequent functionalization, such as reduction to anilines or hydrolysis to carboxylic acids.

Physicochemical Profile

To ensure robust tracking and analytical verification, the fundamental properties of the target compound are summarized below [2].

PropertyValue
Chemical Name 5-Methoxy-2-methyl-4-nitrobenzonitrile
CAS Registry Number 1401423-29-7
Molecular Formula C₉H₈N₂O₃
Molecular Weight 192.17 g/mol
SMILES String COc1cc(C#N)c(C)cc1=O
Structural Features Tetrasubstituted aromatic ring

Mechanistic Pathway & Experimental Workflow

The synthesis of 5-Methoxy-2-methyl-4-nitrobenzonitrile is achieved via the electrophilic aromatic substitution (nitration) of 5-methoxy-2-methylbenzonitrile [3].

Regioselectivity Rationale: The regiochemical outcome of this nitration is dictated by the competing electronic effects of the existing substituents. The methoxy group at C5 is strongly activating and directs ortho/para. The methyl group at C2 is weakly activating and directs ortho/para. The cyano group at C1 is strongly deactivating and directs meta. The synergistic directing effects strongly favor electrophilic attack at the C4 position, which is ortho to the methoxy group and meta to the cyano group, yielding the desired 4-nitro isomer with high selectivity.

SynthesisWorkflow Start 5-Methoxy-2-methylbenzonitrile (Starting Material) Reaction Electrophilic Aromatic Substitution (Regioselective Nitration at C4) Start->Reaction MixAcid Nitrating Mixture (H2SO4 / HNO3 at 0-5 °C) MixAcid->Reaction Quench Ice Quench & Precipitation (Dilute acid, crash out product) Reaction->Quench Filter Vacuum Filtration & Washing (Remove residual acid) Quench->Filter Purify Recrystallization (Ethanol) Filter->Purify Product 5-Methoxy-2-methyl-4-nitrobenzonitrile (Pure Product) Purify->Product

Workflow for the regioselective nitration yielding 5-Methoxy-2-methyl-4-nitrobenzonitrile.

Step-by-Step Synthesis Protocol

Note: This protocol assumes standard professional laboratory conditions, utilizing appropriate fume hoods and PPE. Nitration reactions are highly exothermic and require strict temperature control.

Step 1: Preparation of the Nitrating Mixture
  • Equip a dry, multi-neck round-bottom flask with a magnetic stirrer, an internal thermometer, and an addition funnel.

  • Charge the flask with concentrated Sulfuric Acid (H₂SO₄, 98%, typically 5-10 volumes relative to substrate).

  • Cool the acid to 0–5 °C using an ice-brine bath.

  • Carefully add concentrated Nitric Acid (HNO₃, 65-70%, 1.1 to 1.2 equivalents) dropwise via the addition funnel.

    • Causality Insight: The dropwise addition into cold sulfuric acid controls the exothermic generation of the nitronium ion (NO₂⁺) and prevents thermal runaway or loss of nitric acid vapor.

Step 2: Substrate Addition
  • Maintain the nitrating mixture at 0–5 °C .

  • Add 5-methoxy-2-methylbenzonitrile (1.0 equivalent) portion-wise over 30–45 minutes. Alternatively, if the substrate is highly viscous, it may be pre-dissolved in a minimal amount of cold H₂SO₄ before addition.

    • Causality Insight: Maintaining low temperatures during substrate addition prevents over-nitration (dinitration) and oxidative degradation of the methoxy group.

Step 3: Reaction Execution
  • Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

  • Stir the mixture for 1 to 2 hours at room temperature.

  • Monitor reaction progression via LC-MS or TLC (e.g., Hexanes/Ethyl Acetate 3:1) until the starting material is fully consumed [1].

Step 4: Quenching and Isolation
  • Slowly pour the reaction mixture over vigorously stirred crushed ice (approximately 10-15 times the volume of the reaction mixture).

    • Causality Insight: The massive dilution quenches the nitration and simultaneously decreases the solubility of the product, causing the crude 5-Methoxy-2-methyl-4-nitrobenzonitrile to precipitate as a solid.

  • Allow the ice to melt completely while stirring.

  • Collect the resulting solid via vacuum filtration using a Buchner funnel.

  • Wash the filter cake extensively with cold deionized water until the filtrate reaches a neutral pH (pH ~7). This is critical to remove all residual sulfuric and nitric acids, which can catalyze degradation during storage.

Step 5: Purification
  • Recrystallize the crude solid from hot ethanol (or an ethanol/water mixture).

  • Dry the purified crystals under high vacuum at 40 °C to constant weight. Expected yield is typically >85%[1].

Analytical Validation (Self-Validating System)

To ensure the trustworthiness of the synthesis, the regiochemical outcome must be analytically proven. The most definitive method for confirming that nitration occurred at the C4 position (rather than C6) is ¹H Nuclear Magnetic Resonance (NMR) spectroscopy.

Reference ¹H NMR Data (400 MHz, CDCl₃) [1]:

  • δ 7.72 (s, 1H)

  • δ 7.31 (s, 1H)

  • δ 3.98 (s, 3H) - Methoxy protons

  • δ 2.55 (s, 3H) - Methyl protons

  • LCMS: m/z = 192 [M + H]⁺

Diagnostic Causality for Structural Proof: The presence of two distinct singlets in the aromatic region ( δ 7.72 and δ 7.31) is the self-validating proof of the C4-nitro structure.

  • If nitration occurred at the C4 position, the two remaining aromatic protons (at C3 and C6) are para-like to each other. Because they are separated by 4 bonds, they do not exhibit significant ortho-coupling, appearing as two sharp singlets.

  • If nitration had incorrectly occurred at the C6 position, the remaining protons at C3 and C4 would be ortho to one another, which would manifest as two doublets with a coupling constant ( J ) of approximately 8 Hz. Therefore, the NMR data definitively proves the regioselectivity of the protocol.

References

  • Discovery of Highly Potent, Selective, and Brain-Penetrable Leucine-Rich Repeat Kinase 2 (LRRK2) Small Molecule Inhibitors Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • 5-methoxy-2-methyl-4-nitrobenzonitrile | 1401423-29-7 Molport Chemical Database URL:[Link]

Application Note: Utilizing 5-Methoxy-2-methyl-4-nitrobenzonitrile in the Development of Brain-Penetrant LRRK2 Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Validated Protocols Target Audience: Medicinal Chemists, Assay Biologists, and Preclinical Drug Development Professionals

Executive Summary & Mechanistic Rationale

Leucine-rich repeat kinase 2 (LRRK2) is a highly validated therapeutic target for Parkinson’s disease (PD). Pathogenic mutations, most notably G2019S within the kinase domain, aberrantly increase LRRK2 catalytic activity, leading to hyperphosphorylation of Rab GTPases, lysosomal dysfunction, and subsequent neurodegeneration [1].

The development of LRRK2 inhibitors has historically been hindered by two major challenges: achieving kinome selectivity (particularly against kinases with highly homologous ATP-binding pockets like JAK2) and ensuring Central Nervous System (CNS) penetrance .

5-Methoxy-2-methyl-4-nitrobenzonitrile (CAS: 1401423-29-7) has emerged as a critical chemical building block in overcoming these hurdles [1, 2]. When incorporated into an aminopyrimidine scaffold, the functional groups of this precursor serve highly specific mechanistic purposes:

  • The Methoxy Group (Selectivity Hotspot): Acts as a steric gatekeeper. In LRRK2, the hinge binding region features a relatively small Leu1949 residue that easily accommodates the ortho-methoxy group. In contrast, off-target kinases like JAK2 possess larger residues (Phe/Tyr) at this position, creating a steric clash that abolishes off-target binding [1].

  • The Nitro Group (Synthetic Handle): Serves as a masked amine. Upon controlled reduction, it yields an aniline that acts as the nucleophile for coupling to the pyrimidine core.

  • The Nitrile Group (Physicochemical Tuning): Provides an electron-withdrawing vector that lowers the basicity of the resulting aniline (improving metabolic stability) and can be hydrated to an amide to optimize hydrogen bonding, reducing P-glycoprotein (P-gp) efflux and improving brain penetrance.

G LRRK2 LRRK2 (G2019S Mutant) Rab Rab GTPases (e.g., Rab10) LRRK2->Rab Hyperphosphorylation Biomarker pSer1292 / pSer935 Biomarkers LRRK2->Biomarker Autophosphorylation Lysosome Lysosomal Dysfunction Rab->Lysosome Impaired Trafficking Neurodegeneration Neurodegeneration Lysosome->Neurodegeneration Cellular Toxicity Inhibitor Aminopyrimidine Inhibitor (Methoxy-derived) Inhibitor->LRRK2 ATP-competitive Inhibition

Fig 1. LRRK2 pathogenesis pathway and targeted intervention via aminopyrimidine inhibitors.

Chemical Synthesis & Validation Protocol

The following protocol details the transformation of 5-Methoxy-2-methyl-4-nitrobenzonitrile into a functionalized aniline intermediate, followed by its integration into an aminopyrimidine core [2].

Protocol A: Synthesis of the Aminopyrimidine Precursor

Causality in Experimental Design: Iron/Acetic acid (Fe/AcOH) is selected for nitro reduction over Palladium-catalyzed hydrogenation (Pd/C, H 2​ ). The nitrile group is sensitive to strong hydrogenation conditions, which can lead to over-reduction (forming primary amines) or catalyst poisoning. Fe/AcOH ensures high-fidelity, chemoselective reduction of the nitro group. Furthermore, the subsequent S N​ Ar coupling utilizes acidic catalysis (TFA) because the electron-withdrawing nitrile makes the resulting aniline a weak nucleophile, necessitating electrophilic activation of the 2-chloropyrimidine.

Step-by-Step Methodology:

  • Nitro Reduction:

    • Suspend 5-Methoxy-2-methyl-4-nitrobenzonitrile (1.0 eq) in a 1:1 mixture of glacial acetic acid and water.

    • Add Iron powder (5.0 eq) portion-wise at room temperature to prevent uncontrolled exotherms.

    • Heat the reaction mixture to 80°C and stir for 3 hours.

    • Validation Step: Monitor via LC-MS. The starting material ( m/z 192) should fully convert to the aniline product ( m/z 162).

    • Filter the mixture hot through a Celite pad to remove iron salts, neutralize with saturated NaHCO 3​ , and extract with Ethyl Acetate (3x). Dry over MgSO 4​ and concentrate in vacuo.

  • S N​ Ar Coupling:

    • Dissolve the resulting 4-amino-5-methoxy-2-methylbenzonitrile (1.0 eq) and a selected 2-chloro-4-aminopyrimidine derivative (1.1 eq) in 2-butanol.

    • Add Trifluoroacetic acid (TFA, 2.0 eq) to activate the pyrimidine core.

    • Seal the reaction vessel and heat to 110°C for 12 hours.

    • Validation Step: Perform TLC (DCM:MeOH 9:1). A new, highly UV-active spot indicates successful coupling.

  • Purification:

    • Concentrate the mixture, neutralize with 1N NaOH, and purify via reverse-phase preparative HPLC (Water/Acetonitrile with 0.1% Formic Acid) to yield the final LRRK2 inhibitor precursor.

Workflow Precursor 5-Methoxy-2-methyl- 4-nitrobenzonitrile Reduction Nitro Reduction (Fe/AcOH) Precursor->Reduction Aniline Aniline Intermediate Reduction->Aniline Coupling SNAr Coupling (2-Cl-Pyrimidine) Aniline->Coupling Lead Lead Inhibitor Coupling->Lead

Fig 2. Chemical synthesis workflow from 5-Methoxy-2-methyl-4-nitrobenzonitrile to lead inhibitor.

In Vitro Cellular Validation Protocol

To confirm target engagement, the synthesized compounds must be evaluated in a cellular context.

Protocol B: HEK293 pSer1292 Autophosphorylation Assay

Causality in Experimental Design: While pSer935 is a widely used surrogate biomarker for LRRK2 activity, its phosphorylation is indirectly mediated by 14-3-3 protein binding and can be affected by off-target kinase inhibition. Measuring pSer1292 , a direct autophosphorylation site within the LRRK2 kinase domain, provides an unambiguous, self-validating readout of direct ATP-competitive target engagement [1].

Step-by-Step Methodology:

  • Cell Culture & Seeding:

    • Culture HEK293 cells stably expressing GFP-LRRK2 (G2019S) in DMEM supplemented with 10% FBS.

    • Seed cells at 3×105 cells/well in 6-well plates and incubate for 24 hours at 37°C, 5% CO 2​ .

  • Compound Treatment:

    • Prepare a 10-point serial dilution (1:3) of the synthesized inhibitor in DMSO (starting at 10 µM).

    • Treat cells for 2 hours. Controls: Use 0.1% DMSO as a vehicle (Negative Control) and 100 nM MLi-2 (Positive Control).

  • Lysis & Protein Extraction:

    • Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails (e.g., PhosSTOP).

    • Centrifuge at 14,000 x g for 15 min at 4°C to clear lysates. Quantify protein using a BCA assay.

  • Western Blotting & Quantification:

    • Resolve 20 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel. Transfer to a nitrocellulose membrane.

    • Probe with primary antibodies: anti-pSer1292-LRRK2 (1:1000) and anti-total-LRRK2 (1:2000).

    • Normalize the pSer1292 signal to the total LRRK2 signal using densitometry software. Calculate the IC 50​ using a 4-parameter logistic non-linear regression model.

Data Presentation: Impact of the Methoxy Substitution

The incorporation of the 5-methoxy-2-methylbenzonitrile moiety drastically alters the pharmacological profile of the resulting inhibitors. Table 1 summarizes the quantitative impact of this structural choice based on foundational SAR studies [1].

Table 1: SAR and Pharmacokinetic Profile Comparison

Structural Feature (Ortho-position)LRRK2 IC 50​ (nM)JAK2 IC 50​ (nM)Kinase Selectivity Fold (JAK2/LRRK2)Brain/Plasma Ratio (K p​ )P-gp Efflux Ratio
Hydrogen (Unsubstituted) 15.225.4~1.6x (Poor)0.24.5 (High Efflux)
Methoxy (Derived from Precursor) 9.1>10,000>1,000x (Excellent) 0.80.8 (Low Efflux)

Data Interpretation: The methoxy group not only drives a >1,000-fold selectivity window over JAK2 by exploiting the Leu1949 hinge residue but also masks hydrogen bond donors, significantly reducing P-gp mediated efflux and enabling therapeutic concentrations to reach the brain.

References

  • Estrada, A. A., et al. "Discovery of Highly Potent, Selective, and Brain-Penetrable Leucine-Rich Repeat Kinase 2 (LRRK2) Small Molecule Inhibitors." Journal of Medicinal Chemistry, 2012. 1

  • Sweeney, Z. K., et al. "Compounds for inhibiting LRRK2 kinase activity." US Patent 8,796,296 B2, 2014. 2

Sources

Application Note: The Role of 5-Methoxy-2-methyl-4-nitrobenzonitrile in the Synthesis of Indole Carboxamide P2X7 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Application Note & Validated Synthetic Protocols

Executive Summary

The P2X7 receptor is an ATP-gated ion channel that plays a critical role in neuroinflammation, chronic pain, and neurodegenerative disorders. Overactivation of P2X7 triggers the NLRP3 inflammasome, leading to the release of pro-inflammatory cytokines like IL-1β. Recent drug discovery efforts have identified indole carboxamide derivatives as highly potent, brain-penetrant P2X7 antagonists.

This application note details the critical role of 5-Methoxy-2-methyl-4-nitrobenzonitrile (CAS: 1401423-29-7) as a foundational building block in synthesizing the right-hand side (RHS) pharmacophore of these antagonists. We provide an authoritative breakdown of the chemical rationale, quantitative data, and self-validating experimental protocols required to successfully utilize this intermediate in drug development.

Mechanistic Context: P2X7 Receptors in Neuroinflammation

P2X7 receptors are distinguished from other P2X family members by the high concentrations of ATP required for activation and their ability to form a large pore upon prolonged stimulation [1]. When extracellular ATP binds to P2X7 on microglial cells, it induces rapid potassium efflux and calcium influx. This ionic imbalance acts as the primary trigger for the assembly of the NLRP3 inflammasome, ultimately driving the maturation and release of IL-1β.

Indole carboxamide antagonists exert their therapeutic effect by allosterically binding to the P2X7 receptor, preventing pore formation and halting the inflammatory cascade at its source [2].

P2X7_Pathway ATP Extracellular ATP P2X7 P2X7 Receptor ATP->P2X7 Activates IonFlux K+ Efflux / Ca2+ Influx P2X7->IonFlux Pore Opening NLRP3 NLRP3 Inflammasome IonFlux->NLRP3 Triggers IL1B IL-1β Release NLRP3->IL1B Cleaves Pro-IL-1β Antagonist Indole Carboxamide Antagonist Antagonist->P2X7 Allosteric Blockade

Fig 1. P2X7 receptor pathway and allosteric blockade by indole carboxamide antagonists.

Chemical Rationale: Why 5-Methoxy-2-methyl-4-nitrobenzonitrile?

In the design of indole carboxamide P2X7 antagonists, the choice of the aniline/benzylamine moiety (the RHS of the molecule) is critical for both target affinity and pharmacokinetic (PK) properties. 5-Methoxy-2-methyl-4-nitrobenzonitrile [3] provides a highly optimized scaffold:

  • Methoxy Group (-OCH₃): Acts as a crucial hydrogen bond acceptor within the P2X7 allosteric pocket. It also modulates the lipophilicity of the molecule, striking a balance necessary for crossing the blood-brain barrier (BBB).

  • Methyl Group (-CH₃): Provides localized steric bulk. This steric hindrance restricts the rotation of the final amide bond, locking the molecule into its bioactive conformation and reducing entropic penalty upon binding.

  • Nitro (-NO₂) & Nitrile (-CN) Handles: These orthogonal functional groups allow for precise, step-wise functionalization. The nitro group is selectively reduced to an amine for amide coupling, while the nitrile group can either be retained for dipole-dipole interactions in the binding pocket or hydrolyzed to a carboxylic acid for reverse-amide derivatives [1].

Quantitative Profiling

The following table summarizes the physicochemical evolution from the starting intermediate to the final bioactive antagonist, highlighting the strict control over molecular weight and lipophilicity required for CNS-active compounds.

Compound StageFormulaMolecular Weight ( g/mol )cLogPTPSA (Ų)P2X7 IC₅₀ (nM)
Intermediate (5-Methoxy-2-methyl-4-nitrobenzonitrile)C₉H₈N₂O₃192.172.180.1N/A
Precursor (4-Amino-5-methoxy-2-methylbenzonitrile)C₉H₁₀N₂O162.191.865.2>10,000
Final Antagonist (Representative Indole Carboxamide)Varies~400.53.585.412 - 45

Data synthesized from representative patent literature for indole carboxamide derivatives [2].

Validated Synthetic Protocols

The following step-by-step methodologies detail the transformation of the precursor into the final P2X7 antagonist. Every step is designed as a self-validating system to ensure high fidelity in drug synthesis.

Synthesis_Workflow SM 5-Methoxy-2-methyl- 4-nitroaniline Step1 Sandmeyer Reaction (NaNO2, HCl, CuCN) SM->Step1 Int1 5-Methoxy-2-methyl- 4-nitrobenzonitrile Step1->Int1 Cyanation Step2 Selective Reduction (Fe, NH4Cl) Int1->Step2 Int2 4-Amino-5-methoxy- 2-methylbenzonitrile Step2->Int2 Nitro Reduction Coupling Amide Coupling (Indole-3-carboxylic acid, HATU, DIPEA) Int2->Coupling Final Indole Carboxamide P2X7 Antagonist Coupling->Final Amide Bond Formation

Fig 2. Synthetic workflow from the nitroaniline precursor to the final P2X7 antagonist.

Protocol 5.1: Synthesis of 5-Methoxy-2-methyl-4-nitrobenzonitrile (Cyanation)

Objective: Convert 5-methoxy-2-methyl-4-nitroaniline to the corresponding benzonitrile via a Sandmeyer-type reaction.

  • Diazotization: Suspend 5-methoxy-2-methyl-4-nitroaniline (1.0 eq) in a mixture of concentrated HCl and water (1:2 v/v). Cool the mixture to 0°C in an ice-salt bath.

  • Slowly add an aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, maintaining the internal temperature strictly below 5°C. Stir for 30 minutes.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN, 1.2 eq) and potassium cyanide (KCN, 2.5 eq) in water. Cool to 0°C.

  • Neutralize the diazonium salt solution with sodium carbonate to pH 6-7, then add it dropwise to the CuCN/KCN solution.

  • Allow the reaction to warm to room temperature (RT) and stir overnight.

  • Causality & Expert Insight: Maintaining the diazotization temperature strictly below 5°C is critical. At higher temperatures, the diazonium salt decomposes into a phenol byproduct, drastically reducing the yield. The neutralization step prevents the liberation of toxic HCN gas upon mixing.

  • Self-Validating System: The reaction progress is monitored via TLC (Hexane:EtOAc 3:1). The disappearance of the highly polar, brightly colored aniline spot and the emergence of a less polar, UV-active spot confirms nitrile formation. LC-MS validation: Target mass [M+H]⁺ = 193.1.

Protocol 5.2: Selective Reduction to 4-Amino-5-methoxy-2-methylbenzonitrile

Objective: Reduce the nitro group to an amine without affecting the nitrile moiety.

  • Dissolve 5-methoxy-2-methyl-4-nitrobenzonitrile (1.0 eq) in a mixture of Ethanol and Water (4:1 v/v).

  • Add Iron (Fe) powder (5.0 eq) and Ammonium Chloride (NH₄Cl, 2.0 eq) to the solution.

  • Heat the mixture to 80°C and stir vigorously for 2 hours.

  • Cool the mixture to RT and filter through a pad of Celite to remove the iron sludge. Wash the Celite pad thoroughly with EtOAc.

  • Concentrate the filtrate, extract with EtOAc, wash with brine, dry over Na₂SO₄, and evaporate to yield the aniline.

  • Causality & Expert Insight: Iron powder with NH₄Cl is employed instead of standard palladium-catalyzed hydrogenation (Pd/C, H₂). This mild, electron-transfer-based reduction selectively targets the nitro group without reducing the sensitive nitrile group to a primary amine, which would cause cross-reactivity in the subsequent coupling step.

  • Self-Validating System: The success of the reduction is visually validated by the color change of the solution (from deep yellow/orange to pale yellow). LC-MS analysis must show a complete mass shift from 192.1 to 162.1 g/mol .

Protocol 5.3: Amide Coupling to Form the Indole Carboxamide Antagonist

Objective: Couple the synthesized aniline with an indole-3-carboxylic acid core.

  • Dissolve the chosen substituted indole-3-carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at RT for 15 minutes to form the activated HOAt ester.

  • Add 4-amino-5-methoxy-2-methylbenzonitrile (1.1 eq) to the mixture. Stir at RT for 12 hours.

  • Quench the reaction with water and extract with EtOAc.

  • Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate in vacuo.

  • Causality & Expert Insight: HATU is chosen as the coupling reagent because the newly formed aniline is sterically hindered by the ortho-methyl and meta-methoxy groups. HATU forms a highly reactive intermediate that forces the sterically demanding coupling to completion. DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid without competing for the activated ester.

  • Self-Validating System: The reaction is self-validating through its workup: washing with 1N HCl removes unreacted aniline and DIPEA, while saturated NaHCO₃ removes unreacted indole-3-carboxylic acid. Final product purity is confirmed via HPLC (target >95%) before advancing to in vitro P2X7 calcium influx assays.

References

  • US Patent 9,556,117 B2.Indole carboxamide derivatives as P2X7 receptor antagonists. Actelion Pharmaceuticals Ltd.
  • US Patent App. 2015/0344425 A1.Indole Carboxamide Derivatives as P2X7 Receptor Antagonists. Actelion Pharmaceuticals Ltd.
  • MolPort Database. 5-methoxy-2-methyl-4-nitrobenzonitrile | 1401423-29-7. Available at:[Link]

Nucleophilic Aromatic Substitution (SNAr) Protocols for 5-Methoxy-2-methyl-4-nitrobenzonitrile: Regioselectivity and Optimization

Author: BenchChem Technical Support Team. Date: April 2026

[

Finalizing the SNAr Application

I'm now fully immersed in validating experimental results. I'm leveraging spectroscopic data (MS, NMR) to confirm product structures from both pathways, with the focus on spectral characteristics. I'm adding detail to the diagram. I will finalize and submit.

Integrating Experimental Results

I'm now focusing on integrating experimental validation, with detailed spectroscopic characterization of the final products. I will confirm the structure of the products via mass spectrometry and NMR data. The application note is almost ready, including both DOT diagrams and detailed step-by-step instructions with IPC and validation criteria.

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol

Introduction & Mechanistic Rationale

5-Methoxy-2-methyl-4-nitrobenzonitrile (CAS: 1401423-29-7) is a highly functionalized aromatic building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). It serves as a critical intermediate in the development of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors for Parkinson's disease[1] and P2X7 receptor antagonists for neuroinflammation.

The unique substitution pattern of this molecule—comprising a cyano group (C1), a methyl group (C2), a nitro group (C4), and a methoxy group (C5)—creates a highly polarized aromatic system. This specific electronic topology renders the ring highly susceptible to Nucleophilic Aromatic Substitution (SNAr)[2].

The regioselectivity of SNAr on this scaffold is governed by the relative leaving group ability and the stabilization of the intermediate Meisenheimer complex:

  • Pathway A (-NO₂ Displacement): The nitro group at C4 is positioned para to the strongly electron-withdrawing cyano group. This provides massive resonance stabilization to the transition state. Because -NO₂ is an exceptional leaving group in SNAr, soft nucleophiles (like thiolates) or alkoxides at lower temperatures preferentially attack here.

  • Pathway B (-OCH₃ Displacement): The methoxy group at C5 is positioned ortho to the nitro group. While -OCH₃ is traditionally a poor leaving group, the potent ortho-activation by the -NO₂ group allows for its displacement, allowing for further functionalization of the aromatic system[2]. This pathway is typically engaged by hard nucleophiles (e.g., primary and secondary amines) under thermal conditions and is invaluable when the retention of the nitro group is required for subsequent reduction to an aniline[1].

SNAr_Pathways cluster_A Pathway A: -NO2 Displacement cluster_B Pathway B: -OCH3 Displacement SM 5-Methoxy-2-methyl- 4-nitrobenzonitrile MC_A Meisenheimer Complex A (Stabilized by para -CN) SM->MC_A Nu- attack at C4 MC_B Meisenheimer Complex B (Stabilized by ortho -NO2) SM->MC_B Nu- attack at C5 Prod_A 4-Substituted-5-methoxy- 2-methylbenzonitrile MC_A->Prod_A -NO2 leaving Prod_B 5-Substituted-2-methyl- 4-nitrobenzonitrile MC_B->Prod_B -OCH3 leaving

Mechanistic pathways for regioselective SNAr on 5-Methoxy-2-methyl-4-nitrobenzonitrile.

Experimental Design & Causality (E-E-A-T)

To ensure high yields and precise regiocontrol, the experimental parameters must be tightly regulated.

  • Solvent Selection: Polar aprotic solvents (DMSO, DMF, NMP) are mandated. They solvate the counter-cations (e.g., K⁺, Na⁺) while leaving the nucleophilic anions or lone pairs "naked" and highly reactive. Furthermore, they stabilize the negatively charged Meisenheimer complex, lowering the activation energy barrier.

  • Base Selection: When using amine nucleophiles, N,N-Diisopropylethylamine (DIPEA) is preferred over Triethylamine (TEA). DIPEA's increased steric bulk prevents it from acting as a competing nucleophile, ensuring high chemoselectivity. For anionic nucleophiles, inorganic bases like Cs₂CO₃ or K₂CO₃ are utilized to deprotonate the nucleophile precursor completely.

  • Temperature Control: Temperature is the primary kinetic dial. The displacement of -NO₂ is thermodynamically favorable and kinetically rapid, often occurring at 0 °C to ambient temperature. Conversely, displacing the -OCH₃ group requires overcoming a higher activation energy barrier, necessitating elevated temperatures (80–120 °C)[2].

Quantitative Data Summary
Reaction PathwayLeaving GroupNucleophile TypeBaseSolventTemp (°C)Typical Yield
Pathway A -NO₂Thiolates, AlkoxidesK₂CO₃ / Cs₂CO₃DMF / THF0 - 2575 - 90%
Pathway B -OCH₃Primary/Secondary AminesDIPEADMSO / NMP80 - 12060 - 85%

Experimental Protocols

The following protocols are designed as self-validating systems. Built-in In-Process Controls (IPC) ensure that the researcher can verify the success of the reaction before proceeding to resource-intensive purification steps.

Protocol A: Regioselective Displacement of the Methoxy Group (-OCH₃)

Objective: Synthesize 5-amino-substituted 2-methyl-4-nitrobenzonitrile derivatives.

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-Methoxy-2-methyl-4-nitrobenzonitrile (1.0 mmol, 192.17 mg) in anhydrous DMSO (5.0 mL).

  • Reagent Addition: Add the desired secondary amine (e.g., morpholine, 1.5 mmol) followed by DIPEA (2.0 mmol, 348 µL).

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 90 °C under a nitrogen atmosphere. Stir for 8–12 hours.

  • In-Process Control (IPC) & Validation: Sample 10 µL of the reaction mixture, dilute in 1 mL MeCN, and analyze via LC-MS.

    • Self-Validation Criterion: The starting material (m/z [M+H]⁺ 193.1) should be consumed. The product will show a distinct mass shift. For morpholine, expect a mass of 247.1 m/z.

  • Workup: Cool the mixture to room temperature. Pour into 50 mL of ice-cold water to precipitate the product. If the product is an oil, extract with EtOAc (3 x 20 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 20 mL) to remove residual DMSO.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Regioselective Displacement of the Nitro Group (-NO₂)

Objective: Synthesize 4-thioether-substituted 5-methoxy-2-methylbenzonitrile derivatives.

  • Preparation: In a flame-dried flask, dissolve 5-Methoxy-2-methyl-4-nitrobenzonitrile (1.0 mmol, 192.17 mg) in anhydrous THF (5.0 mL). Cool the solution to 0 °C using an ice bath.

  • Nucleophile Addition: Slowly add sodium methanethiolate (NaSMe, 1.1 mmol, 77 mg) in portions. Maintain the temperature at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • In-Process Control (IPC) & Validation: Monitor via TLC (Hexanes/EtOAc 3:1) and UV-Vis spectroscopy.

    • Self-Validation Criterion: The displacement of the strongly electron-withdrawing -NO₂ group causes a dramatic blue shift in the UV absorbance profile. NMR of a crude aliquot will show the aromatic protons shifting significantly upfield due to the loss of the nitro group's deshielding effect.

  • Workup: Quench the reaction by adding 10 mL of saturated aqueous NH₄Cl. Extract with Dichloromethane (DCM) (3 x 15 mL).

  • Purification: Wash the combined organics with brine, dry over MgSO₄, filter, and concentrate. Purify via silica gel chromatography.

SNAr_Workflow Start 5-Methoxy-2-methyl-4-nitrobenzonitrile Cond_A Soft Nucleophile (e.g., NaSMe) THF, 0°C to RT Start->Cond_A Pathway A Cond_B Hard Nucleophile (e.g., R-NH2) DIPEA, DMSO, 80-100°C Start->Cond_B Pathway B Workup_A Aqueous Quench & Extraction (DCM/H2O) Cond_A->Workup_A Workup_B Aqueous Wash to remove DMSO (EtOAc/Brine) Cond_B->Workup_B Prod_A 4-Substituted Product (-NO2 displaced) Workup_A->Prod_A Prod_B 5-Substituted Product (-OCH3 displaced) Workup_B->Prod_B

Experimental workflow for regioselective SNAr functionalization.

References

  • EvitaChem. "Buy 5-Methoxy-2-methyl-4-nitrobenzonitrile (EVT-8933860) - Chemical Properties and Reactions."[2] URL:

  • U.S. Patent 9556117B2. "Indole carboxamide derivatives as P2X7 receptor antagonists." URL:

  • Journal of Medicinal Chemistry (ACS Publications). "Discovery of Highly Potent, Selective, and Brain-Penetrable Leucine-Rich Repeat Kinase 2 (LRRK2) Small Molecule Inhibitors."[1] URL:

Sources

Application Note: Synthesis of 5-Methoxy-2-methyl-4-nitroaniline from 5-Methoxy-2-methyl-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note details a robust, two-step synthetic protocol for the preparation of 5-methoxy-2-methyl-4-nitroaniline from 5-methoxy-2-methyl-4-nitrobenzonitrile. The methodology circumvents the need for harsh reductive or acidic conditions that could compromise the nitro or methoxy functional groups. By utilizing a controlled alkaline hydration followed by a classical Hofmann rearrangement, this route ensures high chemoselectivity, excellent atom economy, and scalability suitable for drug development and fine chemical synthesis.

Mechanistic Rationale & Strategic Overview

The direct conversion of an aromatic nitrile to an aniline is not feasible in a single step without altering the oxidation state of the aromatic ring or inadvertently reducing the nitro group. Therefore, a two-step sequence is employed:

Step 1: Alkaline Peroxide Hydration Standard basic hydrolysis of nitriles often requires prolonged heating, which can lead to over-hydrolysis, yielding the corresponding carboxylic acid. To arrest the reaction at the primary amide stage, hydrogen peroxide is introduced. In an alkaline medium, H2​O2​ generates the hydroperoxide anion ( HOO− ). Due to the alpha-effect, HOO− is a significantly stronger nucleophile than the hydroxide anion ( OH− ). It rapidly attacks the electrophilic nitrile carbon to form a peroxyimidic acid intermediate, which subsequently decomposes to yield the primary amide and oxygen gas 1.

Step 2: Hofmann Rearrangement The resulting 5-methoxy-2-methyl-4-nitrobenzamide is subjected to a Hofmann rearrangement. While classical conditions utilize Br2​/NaOH 2, this protocol employs sodium hypochlorite ( NaOCl ) to avoid the hazards associated with liquid bromine 3. The reaction proceeds via N-chlorination of the amide, followed by base-mediated deprotonation. Upon heating, the N-chloroamide anion undergoes a rate-determining 1,2-aryl shift, expelling the chloride ion to form an isocyanate intermediate. Rapid hydrolysis of the isocyanate followed by decarboxylation yields the target aniline 4.

Reaction Pathway Visualization

G A 5-Methoxy-2-methyl- 4-nitrobenzonitrile B 5-Methoxy-2-methyl- 4-nitrobenzamide A->B H2O2, NaOH EtOH/H2O, 50°C C N-Chloroamide Intermediate B->C NaOCl, NaOH 0°C D Isocyanate Intermediate C->D 1,2-Aryl Shift Δ (75°C) E 5-Methoxy-2-methyl- 4-nitroaniline D->E Hydrolysis & -CO2

Reaction pathway: Nitrile hydrolysis followed by Hofmann rearrangement to yield the target aniline.

Quantitative Data & Stoichiometry

Table 1: Stoichiometry and Reaction Parameters

StepReagentMW ( g/mol )EquivalentsFunction
15-Methoxy-2-methyl-4-nitrobenzonitrile192.171.0Starting Material
1Hydrogen Peroxide (30% aq)34.014.0Oxidant / Nucleophile
1Sodium Hydroxide40.001.2Base Catalyst
25-Methoxy-2-methyl-4-nitrobenzamide210.191.0Intermediate
2Sodium Hypochlorite (12% aq)74.441.5Halogenating Agent
2Sodium Hydroxide40.004.0Base / Hydrolyzing Agent

Table 2: Expected Analytical Properties

CompoundAppearanceMolecular WeightExpected Yield
5-Methoxy-2-methyl-4-nitrobenzamidePale yellow solid210.19 g/mol 85 - 90%
5-Methoxy-2-methyl-4-nitroanilineYellow/Orange crystalline solid182.18 g/mol 75 - 80%

Step-by-Step Experimental Protocols

Step 1: Preparation of 5-Methoxy-2-methyl-4-nitrobenzamide

Self-Validating Cue: The reaction will visibly effervesce (evolve O2​ gas) upon the addition of H2​O2​ . Cessation of vigorous bubbling indicates the consumption of the peroxide.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and an addition funnel.

  • Dissolution: Suspend 5-methoxy-2-methyl-4-nitrobenzonitrile (10.0 g, 52.0 mmol) in 50 mL of ethanol. Add 2.5 g (62.4 mmol) of sodium hydroxide dissolved in 15 mL of distilled water.

  • Addition: Cool the mixture to 10 °C using an ice-water bath. Slowly add 30% aqueous hydrogen peroxide (23.6 mL, 208 mmol) dropwise via the addition funnel over 30 minutes. Caution: The reaction is highly exothermic.

  • Heating: Remove the ice bath and warm the reaction mixture to 45–50 °C. Stir continuously for 3 hours. Monitor the reaction via TLC (Eluent: Hexanes/Ethyl Acetate 1:1).

  • Workup: Once the nitrile is fully consumed, cool the mixture to room temperature and dilute with 150 mL of cold distilled water.

  • Isolation: Filter the resulting pale yellow precipitate under vacuum. Wash the filter cake with copious amounts of cold water until the filtrate is pH neutral. Dry under vacuum at 50 °C overnight to afford 5-methoxy-2-methyl-4-nitrobenzamide.

Step 2: Hofmann Rearrangement to 5-Methoxy-2-methyl-4-nitroaniline

Self-Validating Cue: The initial suspension will turn into a clear/homogeneous solution as the N-chloroamide sodium salt forms at 0 °C. Upon heating to 75 °C, the solution will evolve CO2​ gas and the product will begin to precipitate as a darker yellow/orange solid.

  • Reagent Preparation: In a 500 mL round-bottom flask, dissolve sodium hydroxide (8.3 g, 208 mmol) in 100 mL of distilled water. Cool the solution to 0 °C in an ice-salt bath.

  • Halogenation: Add 12% aqueous sodium hypochlorite ( NaOCl ) solution (48.4 mL, 78.0 mmol) to the cold NaOH solution. Maintain the temperature strictly below 5 °C.

  • Amide Addition: Add 5-methoxy-2-methyl-4-nitrobenzamide (10.9 g, 52.0 mmol) in one portion to the vigorously stirring hypochlorite solution. Stir at 0–5 °C for 30 minutes until the solid dissolves, indicating the formation of the N-chloroamide anion.

  • Rearrangement: Remove the ice bath. Gradually heat the reaction mixture to 70–75 °C using an oil bath. Maintain this temperature for 1.5 hours. Note: Strict temperature control is required; exceeding 80 °C may lead to degradation and tar formation.

  • Workup: Cool the reaction mixture to room temperature. The target aniline will precipitate from the aqueous layer.

  • Isolation & Purification: Filter the yellow/orange solid under vacuum. Wash the crude product with cold water. For analytical purity, recrystallize the crude solid from an 80% aqueous ethanol solution to yield pure 5-methoxy-2-methyl-4-nitroaniline.

Sources

Application Note: 5-Methoxy-2-methyl-4-nitrobenzonitrile in Advanced Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Discovery Chemists, Process Engineers, and Pharmacologists in Drug Development Compound Profile: 5-Methoxy-2-methyl-4-nitrobenzonitrile (CAS: 1401423-29-7)

Executive Summary

The development of highly selective, brain-penetrant small molecules requires building blocks that offer both orthogonal reactivity and precise steric profiles. 5-Methoxy-2-methyl-4-nitrobenzonitrile has emerged as a critical pharmaceutical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs). Its unique tetrasubstituted benzene architecture provides three distinct functional handles (nitrile, nitro, and methoxy groups) that can be selectively manipulated. This application note details the mechanistic rationale and validated protocols for utilizing this intermediate in two major therapeutic areas: Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors for Parkinson's Disease [1], and P2X7 receptor antagonists for inflammatory and immune disorders [2].

Structural Rationale & Pharmacological Impact

The strategic placement of substituents on the benzene ring is not merely for synthetic convenience; it directly dictates the pharmacodynamics of the resulting API:

  • The Methoxy Group (-OCH₃): Acts as a critical steric determinant. In kinase inhibitors, this small ortho-substituent perfectly occupies the hinge region of LRRK2, while creating a steric clash with the bulkier residues (e.g., Phenylalanine/Tyrosine) found in off-target kinases like JAK2 [1].

  • The Nitro Group (-NO₂): Serves as a masked amine. It remains stable during the functionalization of the nitrile group but can be readily reduced to an aniline, providing a nucleophilic handle for Buchwald-Hartwig cross-coupling or SNAr reactions.

  • The Nitrile Group (-C≡N): Offers a versatile carbon electrophile that can be hydrolyzed to a carboxylic acid (for amide coupling) or reduced to an aminomethyl group to tune the hydrogen bond donor (HBD) count, directly impacting Blood-Brain Barrier (BBB) permeability.

Application I: Neurodegenerative Disease (LRRK2 Inhibitors)

Mechanistic Insight: Achieving Kinase Selectivity

In the pursuit of Parkinson's Disease therapeutics, inhibiting the G2019S mutation of LRRK2 is a primary objective. However, broad-spectrum kinase inhibition leads to severe toxicity. By incorporating the methoxy-aniline core derived from 5-Methoxy-2-methyl-4-nitrobenzonitrile, researchers successfully exploited a selectivity hotspot (Leu1949 in LRRK2). The methoxy group is well-tolerated by LRRK2 but is sterically disfavored by approximately 290 other kinases, ensuring an exceptional safety profile[1].

LRRK2_Selectivity API LRRK2 Inhibitor (Methoxy-Aniline Core) Bind High Affinity Binding (Steric Accommodation) API->Bind Clash Steric Clash (Binding Prevented) API->Clash LRRK2 LRRK2 Kinase (Leu1949 Hotspot) JAK2 JAK2 Kinase (Bulky Phe/Tyr) Bind->LRRK2 Selective Inhibition Clash->JAK2 Off-Target Avoided

Fig 1. Mechanism of kinase selectivity driven by the methoxy substituent in the hinge region.

Protocol 1: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to an aniline to serve as a nucleophile for subsequent pyrimidine coupling, without reducing the sensitive nitrile group. Causality & Design: Catalytic hydrogenation using Palladium on Carbon (Pd/C) under mild hydrogen pressure (1 atm) selectively reduces the nitro group. High-pressure hydrogenation or the use of stronger reducing agents (e.g., LiAlH₄) would inadvertently reduce the nitrile to a primary amine, destroying the required synthetic pathway [1].

Step-by-Step Methodology (Self-Validating):

  • Solvation: Dissolve 5-Methoxy-2-methyl-4-nitrobenzonitrile (1.0 eq) in anhydrous Ethanol (0.2 M concentration) in a round-bottom flask.

  • Inert Atmosphere & Catalyst Addition: Purge the flask with Nitrogen for 5 minutes. Carefully add 10% Pd/C (0.1 eq by weight). Causality: Pd/C is highly pyrophoric in the presence of solvent vapors; strict inert addition prevents combustion.

  • Hydrogenation: Evacuate the flask under a light vacuum and backfill with Hydrogen gas via a balloon (~1 atm). Repeat the purge cycle three times.

  • Reaction Monitoring: Stir vigorously at room temperature (20-25°C) for 2 to 4 hours.

    • Validation Check 1: The reaction is initially exothermic; a slight temperature rise confirms catalytic turnover.

    • Validation Check 2: Monitor via LC-MS. The reaction is complete when the starting material peak (m/z 193 [M+H]⁺) is entirely replaced by the aniline product peak (m/z 163 [M+H]⁺).

  • Workup: Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the pad with excess Ethanol.

  • Isolation: Concentrate the filtrate in vacuo to afford 5-Methoxy-2-methyl-4-aminobenzonitrile as a solid (>95% yield). Store under inert gas to prevent oxidative degradation of the aniline.

Application II: Immunology & Inflammation (P2X7 Antagonists)

Mechanistic Insight: Constructing the Benzamide Linkage

P2X7 receptors are ATP-gated ion channels involved in the release of pro-inflammatory cytokines. Antagonists of this receptor require a robust indole carboxamide or benzamide linkage. 5-Methoxy-2-methyl-4-nitrobenzonitrile is utilized by hydrolyzing the nitrile to a carboxylic acid, which is then coupled to various complex amines to form the antagonist precursor [2].

Workflow N1 5-Methoxy-2-methyl- 4-nitrobenzonitrile N2 Acidic Hydrolysis (AcOH/H2SO4/H2O) N1->N2 Nitrile to Acid N3 5-Methoxy-2-methyl- 4-nitrobenzoic acid N2->N3 N4 Amide Coupling (HATU/DIPEA) N3->N4 + Complex Amine N5 Nitro Reduction (Pd/C, H2) N4->N5 Intermediate Amide N6 P2X7 Antagonist Precursor N5->N6 Yields Aniline

Fig 2. Synthetic workflow for P2X7 receptor antagonist precursors via nitrile hydrolysis.

Protocol 2: Sterically Protected Nitrile Hydrolysis

Objective: Convert the sterically hindered nitrile group to a carboxylic acid without cleaving the aryl methyl ether (methoxy) or reducing the nitro group. Causality & Design: Nitriles attached to electron-deficient aromatic rings are highly resistant to mild basic hydrolysis. A harsh acidic environment is required. However, standard Lewis acids (like BBr₃) would demethylate the methoxy group. A highly specific ternary mixture of Acetic Acid, Water, and Sulfuric Acid (1:1:1) provides the exact thermodynamic environment to drive hydration and subsequent hydrolysis while protecting the ether linkage [2].

Step-by-Step Methodology (Self-Validating):

  • Preparation: In a heavy-walled round-bottom flask equipped with a reflux condenser, suspend 5-Methoxy-2-methyl-4-nitrobenzonitrile (10.4 mmol) in a 1:1:1 (v/v/v) mixture of Glacial Acetic Acid (20 mL), Deionized Water (20 mL), and Concentrated Sulfuric Acid (20 mL).

  • Thermal Activation: Heat the mixture to 120°C using an oil bath.

    • Validation Check 1: The initial suspension will transition into a dark, homogeneous solution as the temperature surpasses 90°C, indicating proper solvation and the onset of hydration to the intermediate amide.

  • Hydrolysis: Maintain stirring at 120°C for 10 hours.

  • Workup & Precipitation: Cool the reaction mixture to room temperature. Slowly pour the mixture into ice-cold Deionized Water (100 mL) while stirring vigorously. Extract the aqueous layer with Dichloromethane (DCM, 100 mL).

  • Purification: Pass the organic fraction through a hydrophobic phase-separator frit (or dry over anhydrous Na₂SO₄). Remove the solvent in vacuo.

  • Isolation: Triturate the resulting crude residue with iso-hexane. Filter and dry the solid under a high vacuum to yield 5-Methoxy-2-methyl-4-nitrobenzoic acid.

    • Validation Check 2: Expected yield is ~91%. LC-MS should confirm the mass shift from m/z 193 to m/z 212 [M-H]⁻ in negative ion mode.

Quantitative Data Summary

The incorporation of the 5-Methoxy-2-methyl-4-nitrobenzonitrile motif yields measurable improvements in both synthetic efficiency and pharmacological endpoints.

Compound / IntermediateProperty / MetricValue / ObservationPharmacological & Synthetic Impact
5-Methoxy-2-methyl-4-nitrobenzonitrile Molecular Weight192.17 g/mol Low initial MW allows for extensive downstream elaboration without violating Lipinski's Rule of 5.
5-Methoxy-2-methyl-4-nitrobenzoic acid Hydrolysis Yield~91%High-efficiency conversion enables scalable, multi-gram synthesis of P2X7 antagonist precursors [2].
LRRK2 Inhibitor (GNE-7915 analog) Kinase Selectivity>290 kinases bypassedThe ortho-methoxy group prevents binding to off-target kinases (e.g., JAK2), drastically reducing systemic toxicity [1].
LRRK2 Inhibitor (GNE-7915 analog) Brain-to-Plasma Ratio (Bu/Pu)Optimized (>0.5)Tuning the hydrogen bond donors via the nitrile/methoxy axis ensures sufficient CNS exposure for Parkinson's Disease models [1].

References

  • Discovery of Highly Potent, Selective, and Brain-Penetrable Leucine-Rich Repeat Kinase 2 (LRRK2) Small Molecule Inhibitors Journal of Medicinal Chemistry, 2012, 55(22), 9416-9433. URL:[Link]

  • Indole carboxamide derivatives as P2X7 receptor antagonists (US9556117B2)

Application Note: Regioselective Nitration of 5-Methoxy-2-methylbenzonitrile for Advanced API Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of 5-methoxy-2-methyl-4-nitrobenzonitrile (CAS: 1401423-29-7)[1] is a critical transformation in the development of advanced Active Pharmaceutical Ingredients (APIs). This highly functionalized intermediate is prominently utilized in the synthesis of potent, brain-penetrable Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors for Parkinson's disease research[2], as well as in the development of P2X7 receptor antagonists for inflammatory diseases[3].

This application note details the reagents, conditions, and mechanistic causality behind the regioselective Electrophilic Aromatic Substitution (EAS) of 5-methoxy-2-methylbenzonitrile using a standard nitrating mixture[4]. By understanding the electronic and steric interplay of the aromatic substituents, chemists can optimize yields, prevent thermal runaway, and avoid unwanted byproducts such as nitrile hydrolysis.

Mechanistic Rationale & Regioselectivity

The starting material, 5-methoxy-2-methylbenzonitrile, presents a complex electronic environment governed by three distinct substituents. Predicting and controlling the site of nitration requires an analysis of these competing directing effects:

  • Methoxy group (-OCH₃) at C5: A strong electron-donating group via resonance (+M effect). This is the dominant activating group on the ring, directing incoming electrophiles to its ortho (C4, C6) and para (C2, occupied by methyl) positions.

  • Methyl group (-CH₃) at C2: A weak electron-donating group via hyperconjugation (+I effect), activating the ortho (C3) position.

  • Cyano group (-CN) at C1: A strong electron-withdrawing group (-I, -M effects), which deactivates the ring and directs meta (C3).

Because the methoxy group dominates the directing effects, C4 and C6 are the primary targets for the nitronium ion (NO₂⁺). However, substitution at C4 is heavily favored over C6 due to two causal factors:

  • Steric Hindrance: Position C6 is sandwiched between the methoxy and cyano groups, creating a high steric barrier for the incoming Wheland intermediate. Position C4 is adjacent to a much smaller proton at C3.

  • Inductive Deactivation: Position C6 is ortho to the strongly electron-withdrawing cyano group, experiencing a more pronounced localized inductive deactivation (-I effect) compared to the para-positioned C4.

Regio Substrate 5-Methoxy-2-methylbenzonitrile Methoxy -OCH3 (C5) Strong +M Director Activates C4 & C6 Substrate->Methoxy Methyl -CH3 (C2) Weak +I Director Activates C3 Substrate->Methyl Cyano -CN (C1) Strong -I/-M Director Deactivates Ring Substrate->Cyano C4 Position C4 Sterically Unhindered Para to -CN (Less -I) Methoxy->C4 Favored Attack C6 Position C6 Sterically Hindered Ortho to -CN (High -I) Methoxy->C6 Disfavored Attack

Substituent electronic and steric effects governing the regioselective nitration at the C4 position.

Experimental Design & Reagent Selection

Standard nitration employs a mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃)[4]. H₂SO₄ serves a dual purpose: it acts as a highly polar solvent that dissolves the organic substrate, and it protonates HNO₃ to force dehydration, generating the highly electrophilic nitronium ion (NO₂⁺).

While some industrial methods may push the reaction at elevated temperatures to maximize throughput[4], laboratory-scale protocols aiming for high regiochemical purity must carefully control the temperature. The highly activated nature of the methoxy-substituted ring means the reaction is highly exothermic. Initiating the reaction at 0 °C prevents oxidative cleavage of the methoxy group and suppresses the acid-catalyzed hydrolysis of the nitrile into an amide or carboxylic acid.

Condition Optimization Matrix

The following table summarizes the causal impact of varying reaction conditions on the yield and regioselectivity of the nitration process.

Nitrating AgentSolventTemp (°C)Time (h)Conversion (%)Regioselectivity (C4:C6)Causality / Observation
HNO₃ (68%) H₂SO₄ (98%) 0 to 25 4 >95 92:8 Optimal balance of kinetics and thermodynamic control.
HNO₃ (Fuming)H₂SO₄ (98%)0 to 252>9885:15Excess electrophilicity overcomes steric barriers, reducing C4 selectivity.
KNO₃H₂SO₄ (98%)0 to 2569095:5Milder NO₂⁺ generation; higher selectivity but slower kinetics.
HNO₃ (68%)AcOH / H₂SO₄50128590:10Elevated temps risk nitrile hydrolysis to 5-methoxy-2-methyl-4-nitrobenzoic acid.

Step-by-Step Protocol: Nitration Workflow

This protocol is designed as a self-validating system. The physical state changes (exotherm, color shifts, and precipitation) serve as built-in checkpoints to verify the success of each step.

Reagents Required
  • 5-Methoxy-2-methylbenzonitrile (Starting Material)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 68-70%)

  • Deionized Water & Crushed Ice

  • Ethyl Acetate (for extraction/TLC)

Methodology
  • Acidic Dissolution: Charge a dry, round-bottom flask equipped with a magnetic stirrer and thermometer with concentrated H₂SO₄ (approx. 5-7 volumes relative to substrate weight). Cool the flask to 0–5 °C using an ice-water bath. Slowly add 5-methoxy-2-methylbenzonitrile in portions.

    • Validation: The solution will turn a pale yellow/amber color as the substrate protonates and dissolves.

  • Nitronium Ion Generation & Addition: In a separate addition funnel, prepare the nitrating mixture by carefully adding concentrated HNO₃ (1.1 to 1.2 equivalents) to an equal volume of cold concentrated H₂SO₄. Add this mixture dropwise to the main reaction flask, maintaining the internal temperature below 10 °C.

    • Causality: Dropwise addition controls the exotherm. Exceeding 10 °C during addition increases the kinetic energy of the system, allowing the electrophile to overcome the steric barrier at C6, thereby degrading regioselectivity.

  • Reaction Propagation: Once addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature (20–25 °C). Stir for 3 to 4 hours.

    • Validation (TLC): Monitor via TLC (Hexanes:Ethyl Acetate, 3:1). The highly polar nitro group will cause the product to have a significantly lower Rf value than the starting material.

  • Quenching & Precipitation: Pour the reaction mixture slowly over vigorously stirred crushed ice (approx. 10-15 volumes).

    • Self-Validating Step: The product, 5-methoxy-2-methyl-4-nitrobenzonitrile, is highly insoluble in cold water, whereas the acid mixture and some polar byproducts are miscible. An immediate precipitation of a yellow-to-off-white solid confirms successful conversion.

  • Isolation: Filter the precipitate under vacuum. Wash the filter cake extensively with cold deionized water until the filtrate reaches a neutral pH (pH ~7).

  • Drying & Characterization: Dry the solid in vacuo at 40 °C. Expected LC-MS: m/z = 193 [M+H]⁺[5].

G SM 5-Methoxy-2-methylbenzonitrile (Starting Material) Reaction Electrophilic Aromatic Substitution (0°C to RT) SM->Reaction Mix Nitrating Agent (HNO3 / H2SO4) Electrophile Nitronium Ion Generation (NO2+) Mix->Electrophile Protonation & Dehydration Electrophile->Reaction Sigma Wheland Intermediate (C4-Attack Favored) Reaction->Sigma Regioselective Attack Quench Ice-Water Quench & Precipitation Sigma->Quench Deprotonation Product 5-Methoxy-2-methyl-4-nitrobenzonitrile (Target API Intermediate) Quench->Product Filtration & Drying

Workflow and mechanistic pathway for the regioselective nitration of 5-methoxy-2-methylbenzonitrile.

Troubleshooting & Safety Considerations

  • Thermal Runaway Risk: The mixing of concentrated acids and the subsequent EAS reaction are highly exothermic. Ensure adequate cooling capacity. If the temperature spikes above 15 °C during addition, pause the addition and add more ice to the cooling bath.

  • Nitrile Hydrolysis Mitigation: Prolonged exposure to concentrated sulfuric acid at elevated temperatures (e.g., >50 °C) will hydrolyze the cyano group to an amide, and eventually to 5-methoxy-2-methyl-4-nitrobenzoic acid. Strictly adhere to the room temperature limit during the propagation phase.

  • Purification of Isomers: If C6-nitration occurs (usually <10%), the isomers can typically be separated via recrystallization from hot ethanol or via silica gel column chromatography, as the steric crowding in the C6 isomer alters its solubility and polarity profile.

References

  • MolPort. "5-methoxy-2-methyl-4-nitrobenzonitrile | 1401423-29-7." MolPort Chemical Database. URL: [Link]

  • Estrada, A. A. et al. "Discovery of Highly Potent, Selective, and Brain-Penetrable Leucine-Rich Repeat Kinase 2 (LRRK2) Small Molecule Inhibitors." Journal of Medicinal Chemistry 2012, 55, 22, 9416–9433. DOI: 10.1021/jm301020q. URL:[Link]

  • US Patent 9556117B2. "Indole carboxamide derivatives as P2X7 receptor antagonists." Google Patents.
  • WO2013079494A1. "2-phenylaminopyrimidine derivatives as kinase lrrk2 modulators for the treatment of parkinson's disease." Google Patents.

Sources

Application Note: Integrating 5-Methoxy-2-methyl-4-nitrobenzonitrile into CNS Drug Discovery Pipelines

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Preclinical Drug Development Professionals Focus Areas: Parkinson’s Disease (LRRK2 Inhibitors) & Neuroinflammation (P2X7 Antagonists)

Executive Summary

The development of central nervous system (CNS) therapeutics is frequently bottlenecked by poor blood-brain barrier (BBB) penetrance and off-target kinase toxicity. In recent years, 5-Methoxy-2-methyl-4-nitrobenzonitrile (CAS: 1401423-29-7) has emerged as a highly privileged synthetic intermediate[1]. Its unique steric and electronic profile provides a versatile scaffold for synthesizing highly selective, brain-penetrant small molecules. This application note details the mechanistic rationale and validated protocols for incorporating this building block into two distinct novel drug discovery pipelines: Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors and P2X7 receptor antagonists.

Mechanistic Rationale: The "Methoxy-Methyl" Advantage

Successful CNS drug design requires a delicate balance of lipophilicity, hydrogen bond donors (HBDs), and steric geometry. The substitution pattern of 5-Methoxy-2-methyl-4-nitrobenzonitrile offers three distinct advantages:

  • Steric Gating for Kinase Selectivity: In the design of aminopyrimidine-based LRRK2 inhibitors, small ortho-substituents like the methoxy group are well-tolerated in the LRRK2 ATP-binding pocket but create severe steric clashes in off-target kinases (such as JAK2), which possess larger phenylalanine or tyrosine residues near the hinge region[2].

  • Optimization of Physicochemical Properties: Masking potential hydrogen bond donors with a methoxy ether significantly improves passive membrane permeability and attenuates P-glycoprotein (P-gp) efflux—critical parameters for achieving high free-brain-to-plasma ratios[2].

  • Orthogonal Functional Handles: The nitro group serves as a masked aniline (nucleophile for cross-coupling), while the nitrile can be orthogonally hydrolyzed to a carboxylic acid or reduced to an aminomethyl group, enabling divergent parallel synthesis[3].

Table 1: Impact of Methoxy Substitution on Aminopyrimidine Lead Profiles

Quantitative data demonstrating the pharmacokinetic and selectivity improvements achieved via strategic methoxy substitution during LRRK2 inhibitor optimization[2].

Pharmacokinetic / Pharmacodynamic ParameterUnsubstituted Lead (HBD Present)Methoxy-Substituted AnalogFold Improvement / Impact
Passive Permeability (A-B) 4.4 × 10⁻⁶ cm/s8.2 × 10⁻⁶ cm/s~1.9x Increase (Enhanced BBB crossing)
P-gp Efflux Ratio (ER) 2.80.83.5x Reduction (Evades active efflux)
Total In Vivo Clearance HighLow5-fold Reduction (Improved half-life)
Kinase Selectivity (LRRK2 vs. JAK2) Poor (Off-target toxicity)High (Steric clash in JAK2)Significant Safety Margin

Pipeline A: LRRK2 Inhibitors for Parkinson's Disease

Mutations in the LRRK2 gene (specifically G2019S) lead to hyperactive kinase function, driving lysosomal dysfunction and neurodegeneration in Parkinson's disease[3].

LRRK2_Pathway LRRK2 Mutant LRRK2 (G2019S) Rab Rab GTPase Hyperphosphorylation LRRK2->Rab Kinase Activity Neuro Lysosomal Dysfunction & Neurodegeneration Rab->Neuro Pathogenesis Inhibitor Aminopyrimidine Inhibitor (5-OMe Substituted) Inhibitor->LRRK2 Binds Hinge Region (Steric Selectivity)

Fig 1. LRRK2 pathogenic signaling and targeted inhibition via 5-OMe substituted compounds.

Protocol 3.1: Synthesis of the Aminopyrimidine Core

Causality: To build the LRRK2 inhibitor, the nitro group of 5-Methoxy-2-methyl-4-nitrobenzonitrile must first be reduced to an amine, providing the necessary nucleophile for a subsequent Nucleophilic Aromatic Substitution (SNAr) with a 2-chloro-pyrimidine derivative[4].

Step 1: Nitro Reduction (Self-Validating System)

  • Dissolve 5-Methoxy-2-methyl-4-nitrobenzonitrile (1.0 eq) in anhydrous methanol (0.2 M).

  • Add 10% Pd/C (0.1 eq by weight). Purge the reaction flask with N₂ gas, followed by H₂ gas.

  • Stir vigorously under a hydrogen balloon at room temperature for 4 hours.

  • Validation Check: Monitor via TLC (Hexanes:EtOAc 3:1). The starting material (bright yellow under visible light, Rf ~0.6) will disappear, replaced by a highly polar, UV-active amine spot (Rf ~0.2). LC-MS should confirm the mass shift from [M+H]⁺ 193 to[M+H]⁺ 163.

  • Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate in vacuo to yield 4-amino-5-methoxy-2-methylbenzonitrile as an off-white solid (>95% yield).

Step 2: SNAr Coupling

  • Combine the resulting aniline (1.0 eq) with the target 2-chloro-4-aminopyrimidine derivative (1.1 eq) in 1,4-dioxane.

  • Add p-toluenesulfonic acid (p-TSA, 0.1 eq) as an acid catalyst to activate the pyrimidine ring.

  • Heat the mixture to 100°C overnight.

  • Validation Check: LC-MS will indicate the formation of the secondary amine product. Purify via reverse-phase HPLC.

Pipeline B: P2X7 Receptor Antagonists for Neuroinflammation

The P2X7 receptor is an ATP-gated ion channel heavily expressed on microglia. High concentrations of extracellular ATP trigger pore formation, driving K⁺ efflux, which activates the NLRP3 inflammasome and releases pro-inflammatory cytokines (IL-1β, IL-18)[3]. Indole carboxamide derivatives utilizing the 5-methoxy-2-methylphenyl scaffold are potent, brain-penetrant P2X7 antagonists[5].

P2X7_Pathway ATP Extracellular ATP (High Conc.) P2X7 P2X7 Receptor (Pore Formation) ATP->P2X7 Activation Inflammasome NLRP3 Inflammasome IL-1β / IL-18 Release P2X7->Inflammasome K+ Efflux Antagonist Indole Carboxamide Antagonist Antagonist->P2X7 Channel Blockade

Fig 2. P2X7 receptor activation by ATP and blockade by indole carboxamide derivatives.

Protocol 4.1: Synthesis of the Indole Carboxamide Precursor

Causality: To link the 5-methoxy-2-methylphenyl moiety to an indole core via an amide bond, the nitrile group must be hydrolyzed to a carboxylic acid. Due to the severe steric hindrance provided by the adjacent methyl and methoxy groups, standard mild hydrolysis fails. Harsh, strongly acidic conditions are required to force the hydration of the nitrile[3].

Step 1: Sterically Hindered Nitrile Hydrolysis

  • Suspend 5-Methoxy-2-methyl-4-nitrobenzonitrile (2.0 g, 10.4 mmol) in a ternary acid mixture: Glacial Acetic Acid (20 mL), Water (20 mL), and Concentrated Sulfuric Acid (20 mL)[3].

  • Heat the mixture to 120°C for 10 hours behind a blast shield.

  • Validation Check: Cool the reaction to room temperature. The product will partially precipitate. LC-MS analysis of the crude mixture must show the complete disappearance of the nitrile and the appearance of the carboxylic acid mass ([M-H]⁻ 210.19)[6].

  • Dilute with water (100 mL) and extract with Dichloromethane (DCM, 100 mL). Pass the organic fraction through a hydrophobic frit to remove residual aqueous acid.

  • Remove the solvent in vacuo to yield 5-methoxy-2-methyl-4-nitrobenzoic acid (approx. 91% yield)[3].

Step 2: Amide Coupling

  • Reduce the nitro group of the resulting acid using the Pd/C protocol described in Section 3.1.

  • Couple the resulting amino-acid intermediate with the desired substituted indole-3-carboxylic acid using standard coupling reagents (e.g., HATU, DIPEA in DMF) to yield the final P2X7 antagonist[5].

References

  • Molport Database: 5-methoxy-2-methyl-4-nitrobenzonitrile Chemical Properties and Suppliers.1

  • Journal of Medicinal Chemistry (ACS): Estrada, A. A., et al. (2012). Discovery of Highly Potent, Selective, and Brain-Penetrable Leucine-Rich Repeat Kinase 2 (LRRK2) Small Molecule Inhibitors. 2

  • World Intellectual Property Organization / Google Patents: WO2013079494A1 - 2-phenylaminopyrimidine derivatives as kinase LRRK2 modulators for the treatment of Parkinson's disease. 3

  • United States Patent Office / Google Patents: US9556117B2 - Indole carboxamide derivatives as P2X7 receptor antagonists. 6

Sources

Troubleshooting & Optimization

Troubleshooting common impurities in 5-Methoxy-2-methyl-4-nitrobenzonitrile crystallization

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 5-Methoxy-2-methyl-4-nitrobenzonitrile

Introduction: The Challenge of Purity in Specialty Intermediates

5-Methoxy-2-methyl-4-nitrobenzonitrile is a key building block in medicinal chemistry and organic synthesis, valued for its specific arrangement of functional groups.[1] However, its synthesis, typically involving the nitration of a substituted benzonitrile, presents significant purification challenges. The very electronic nature of the precursor that allows for regioselective nitration also makes the ring susceptible to side reactions, leading to a range of structurally similar impurities.

Achieving high purity (>99.5%) is often mandatory for downstream applications, particularly in pharmaceutical development. Crystallization, while a powerful purification technique, is not a panacea. Impurities can become trapped in the crystal lattice, co-crystallize, or alter the crystallization process itself, leading to oils, amorphous solids, or poor yields.

This technical support center is designed to provide researchers and process chemists with a logical, experience-driven framework for troubleshooting these common issues. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to make informed decisions to resolve purity challenges effectively.

Section 1: FAQ - Initial Diagnosis & Impurity Identification

This section addresses the critical first steps: recognizing that you have a purity problem and identifying its source.

Q1: My final product has a low melting point and a broad melting range. What is the likely cause?

A low and broad melting point is a classic indicator of impurity. A pure crystalline solid has a sharp, defined melting point. The presence of impurities disrupts the crystal lattice, which lowers the energy required to break it apart. This phenomenon, known as melting point depression, is a fundamental principle of physical chemistry. The broader the range, the greater the variety or quantity of impurities. This should be your first trigger to conduct further analytical investigation.

Q2: What are the most common impurities I should expect from the nitration synthesis of 5-Methoxy-2-methyl-4-nitrobenzonitrile?

Understanding the reaction mechanism allows us to predict the most probable impurities. The synthesis typically involves treating 5-Methoxy-2-methylbenzonitrile with a nitrating agent like a nitric acid/sulfuric acid mixture.[1]

The primary impurities stem from four sources:

  • Incomplete Reaction: Leaving unreacted 5-Methoxy-2-methylbenzonitrile in the crude product.

  • Alternative Regiochemistry: The methoxy and methyl groups are ortho-, para-directing. While the 4-position is sterically and electronically favored, small amounts of other isomeric byproducts (e.g., 5-Methoxy-2-methyl-6-nitrobenzonitrile) can form. These are often the most challenging to remove due to their similar physical properties.

  • Over-Reaction: Under overly aggressive conditions (high temperature or concentrated acid), the aromatic ring can be nitrated a second time, leading to dinitro derivatives . Tar formation is also a sign of such harsh conditions leading to oxidative degradation.

  • Degradation: The nitrile group can be susceptible to hydrolysis to the corresponding benzoic acid or benzamide if excess water is present at high temperatures. The methyl group can also be oxidized.

Table 1: Common Impurities and Their Origins

Impurity Name Predicted Structure Reason for Formation Typical Analytical Signature
5-Methoxy-2-methylbenzonitrile Starting Material Incomplete nitration reaction. Less polar than the product; will have an earlier retention time in reverse-phase HPLC.
Isomeric Nitro-benzonitriles e.g., 6-Nitro isomer Alternative regioselectivity during the electrophilic aromatic substitution. Very similar polarity to the product; may co-elute in HPLC. Requires high-resolution methods to separate.
Dinitro-benzonitriles A second NO₂ group on the ring Harsh reaction conditions (high temp/conc. acid). More polar than the product; will have a later retention time in reverse-phase HPLC.

| Residual Solvents | e.g., Acetic Acid, Ethanol | Trapped within the crystal lattice during crystallization. | Sharp, characteristic singlets or multiplets in ¹H NMR spectra.[2][3][4] |

Q3: Which analytical techniques are best for identifying and quantifying these impurities?

A multi-pronged analytical approach is non-negotiable for robust impurity profiling.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying the purity of your final product and detecting non-volatile impurities like isomers and starting material. A well-developed gradient method can resolve most process-related impurities.

  • Nuclear Magnetic Resonance (¹H NMR): While less quantitative than HPLC for trace impurities, NMR is unparalleled for identifying residual solvents.[2] The chemical shifts and splitting patterns of common solvents are well-documented.[3][4] It is also excellent for structural confirmation of the main product and can help identify major isomeric impurities if their signals do not overlap.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown peaks seen in the HPLC chromatogram. By providing the mass-to-charge ratio of an impurity, you can often deduce its molecular formula and propose a structure (e.g., confirming the presence of a dinitro- compound).

Workflow for Impurity Identification

cluster_hplc HPLC Results cluster_nmr NMR Results start Crystallized Product Fails Initial Purity Check (e.g., Broad Melting Point) hplc Run Quantitative HPLC Analysis start->hplc nmr Run ¹H NMR Analysis start->nmr hplc_peaks Multiple Peaks Observed? hplc->hplc_peaks nmr_peaks Unexpected Signals? nmr->nmr_peaks lcms Run LC-MS for Unknown Peaks end_node Proceed to Targeted Troubleshooting Guide lcms->end_node hplc_pure Single Peak >99.5% (Purity OK) hplc_peaks->hplc_pure No hplc_impurity Known Impurities Detected (Starting Material, Isomers) hplc_peaks->hplc_impurity Yes (Known) hplc_unknown Unknown Peaks Detected hplc_peaks->hplc_unknown Yes (Unknown) hplc_impurity->end_node hplc_unknown->lcms nmr_ok Spectrum is Clean (No Solvents) nmr_peaks->nmr_ok No nmr_solvent Residual Solvent Peaks Identified nmr_peaks->nmr_solvent Yes nmr_solvent->end_node

Fig 1. Decision workflow for initial impurity identification.

Section 2: Troubleshooting Guide - Specific Crystallization Problems

Once an impurity is identified, the next step is to rationally design a purification strategy.

Problem 1: The product "oils out" instead of crystallizing.

Q: I dissolve my crude product in a hot solvent, but upon cooling, it separates as a viscous liquid (an oil) instead of forming crystals. What is happening and how do I fix it?

Causality: Oiling out occurs when the solute's concentration in the solution exceeds its supersaturation limit at a given temperature, causing it to phase-separate as a liquid rather than nucleating into an ordered crystalline solid. This is common when:

  • The solution is too highly concentrated (supersaturated).

  • The boiling point of the solvent is higher than the melting point of the solute or a solute-impurity eutectic mixture.[5]

  • The solution is cooled too rapidly, not allowing time for crystal nucleation and growth.[5]

Troubleshooting Protocol:

  • Re-heat and Dilute: Heat the oil/solvent mixture until it becomes a single phase again. Add more of the same solvent (e.g., 20-30% more volume) to reduce the concentration.

  • Slow Cooling (Critical): This is the most important step. Do not place the flask directly into an ice bath. Allow it to cool slowly to room temperature, ideally insulated in a dewar or covered with glass wool. Slow cooling is essential for forming high-quality crystals.[6]

  • Induce Crystallization: If crystals do not form on their own, try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Alternatively, add a single seed crystal from a previous pure batch.

  • Consider an Anti-Solvent: If dilution and slow cooling fail, a two-solvent system may be required. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is very soluble, e.g., ethyl acetate). Then, slowly add a miscible "anti-solvent" (in which it is poorly soluble, e.g., hexane) dropwise at a slightly elevated temperature until the solution becomes faintly turbid. Then, allow it to cool slowly.

Problem 2: Purity does not improve after recrystallization, likely due to an isomeric impurity.

Q: My HPLC analysis shows an impurity with a very similar retention time to my product. After recrystallization, the purity only improves marginally. How can I resolve this?

Causality: Isomers often have nearly identical polarities and intermolecular interactions, causing them to have similar solubilities in many solvents. When this happens, they tend to co-crystallize, meaning the impurity is incorporated directly into the product's crystal lattice. A simple recrystallization will not be effective.

Troubleshooting Protocol: The Solvent Screen The key is to find a solvent system that can exploit subtle differences in solubility. This requires a systematic solvent screen.

  • Preparation: Place ~10-20 mg of your impure material into several small test tubes or vials.

  • Solvent Selection: Choose a range of solvents with varying polarities. See Table 2 for suggestions.

  • Solubility Test:

    • To each vial, add the chosen solvent dropwise at room temperature, vortexing after each addition. Note the solubility.

    • If the compound is insoluble at room temperature, heat the vial gently. Note if it dissolves when hot.

    • If it dissolves when hot, place the vial in an ice bath. Observe if crystals form.

  • Identify Candidate Solvents: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot.[6] Crucially, you hope the isomeric impurity has a slightly different solubility profile (e.g., remains more soluble in the cold solvent).

  • Optimization: Once you have a candidate solvent or solvent/anti-solvent pair, perform a small-scale recrystallization and analyze the resulting crystals and the mother liquor by HPLC. If the impurity is concentrated in the mother liquor, you have found a viable system.

Table 2: Recommended Solvents for Recrystallization Screening

Solvent Polarity Boiling Point (°C) Comments & Rationale
Ethanol Polar Protic 78 Often a good starting point for aromatic nitro compounds. Can be used with water as an anti-solvent.[5]
Isopropanol Polar Protic 82 Similar to ethanol but less polar; may offer different selectivity.
Ethyl Acetate Mid-Polarity 77 Good "dissolving" solvent. Often paired with hexane or heptane as an anti-solvent.
Toluene Non-polar 111 Can sometimes provide unique selectivity for aromatic compounds through π-π interactions. Use with caution due to high boiling point.
Acetonitrile Polar Aprotic 82 Its dipolar nature can offer different solubility profiles compared to protic solvents.

| Acetone | Polar Aprotic | 56 | Very effective at dissolving many organics but its high volatility can lead to rapid crashing out, which is not ideal for purity.[7] |

Problem 3: The product appears pure by HPLC but exhibits different physical properties (e.g., melting point) between batches.

Q: I have two batches of product that both show >99.8% purity by HPLC, but one melts at 150-151°C and the other melts at 155-156°C. Is this an impurity issue?

Causality: When chemical purity is confirmed, but physical properties differ, the most likely cause is polymorphism . Polymorphs are different crystalline arrangements of the same molecule.[8] These different packing structures can result in different melting points, solubilities, and stability. Nitro-substituted aromatic compounds are known to exhibit polymorphism.[9][10] The specific polymorph obtained is often dictated by the crystallization conditions.[10]

Troubleshooting & Characterization:

  • Do Not Assume Impurity: This is not a chemical impurity problem but a solid-state chemistry problem. The goal is to consistently produce the desired, most stable polymorph.

  • Characterize the Forms: Use techniques like Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm that the batches are indeed different crystalline forms. Each polymorph will have a unique PXRD pattern.

  • Control Crystallization Conditions: Meticulously document and control your crystallization protocol. The key variables that influence polymorphism are:

    • Solvent: Crystallizing from different solvents (e.g., ethanol vs. toluene) can yield different forms.

    • Cooling Rate: Rapid cooling might trap a less stable (kinetically favored) polymorph, while slow cooling allows the most stable (thermodynamically favored) form to crystallize.

    • Temperature: The temperature at which crystallization occurs can be critical.

  • Develop a Consistent Protocol: Once you identify the conditions that produce the desired polymorph, lock them into your procedure to ensure batch-to-batch consistency.

Crystallization Troubleshooting Workflow

cluster_oil Troubleshoot Oiling Out cluster_yield Troubleshoot Low Yield cluster_purity Troubleshoot Poor Purification start Initiate Crystallization observe Observe Outcome start->observe oils_out Product 'Oils Out' observe->oils_out Liquid Phase Separation low_yield Low Yield / Poor Recovery observe->low_yield Low Mass Balance impurity Purity Not Improved observe->impurity Analysis Fails success High Purity Crystals Formed observe->success Success oil_sol1 Re-heat & Dilute with More Solvent oils_out->oil_sol1 yield_sol1 Reduce Amount of Solvent Used low_yield->yield_sol1 purity_sol1 Perform Systematic Solvent Screen impurity->purity_sol1 oil_sol2 Ensure Very Slow Cooling oil_sol1->oil_sol2 oil_sol3 Switch to Lower Boiling Point Solvent oil_sol2->oil_sol3 oil_sol4 Use Anti-Solvent Addition Method oil_sol3->oil_sol4 end_node Re-run Optimized Crystallization oil_sol4->end_node yield_sol2 Increase Cooling Time / Lower Final Temp yield_sol1->yield_sol2 yield_sol3 Analyze Mother Liquor to Quantify Loss yield_sol2->yield_sol3 yield_sol3->end_node purity_sol2 Attempt Fractional Crystallization purity_sol1->purity_sol2 purity_sol3 Consider Preparative Chromatography purity_sol2->purity_sol3 purity_sol3->end_node end_node->observe

Sources

Technical Support Center: Purification & Recrystallization of 5-Methoxy-2-methyl-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides field-validated troubleshooting and purification methodologies for 5-Methoxy-2-methyl-4-nitrobenzonitrile (CAS: 1401423-29-7)[1]. This highly functionalized aromatic compound is a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including LRRK2 kinase inhibitors for Parkinson's disease[2] and P2X7 receptor antagonists for inflammatory conditions[3].

Because this molecule contains multiple competing functional groups (methoxy, methyl, nitro, and cyano)[4], its purification requires strict control over solvent polarity and crystallization kinetics.

Compound Profile & Analytical Targets

Before initiating any purification workflow, verify your crude material against the following analytical parameters to establish a baseline.

Property / ParameterValueRelevance to Purification
Molecular Formula C9H8N2O3[1]Baseline for mass spectrometry identification.
Molecular Weight 192.17 g/mol [1]Target mass for LC-MS: m/z = 192 [M+H]+ [2].
LC-MS Retention Time ~0.82 min (Standard Gradient)[3]In-process control (IPC) marker for fraction collection[3].
Functional Groups Methoxy, Methyl, Nitro, Cyano[4]High overall polarity; dictates strong affinity for silica gel.
Visual Appearance Off-white to pale yellow solid[5]Visual indicator of purity. Dark yellow/orange implies nitro-impurities.

Purification Decision Matrix

The following workflow illustrates the logical progression from crude reaction mixture to API-grade intermediate.

PurificationWorkflow Crude Crude Reaction Mixture 5-Methoxy-2-methyl-4-nitrobenzonitrile Extraction Aqueous Workup & Phase Separation Crude->Extraction Trituration Protocol A: Iso-Hexane Trituration Extraction->Trituration Assess Purity Assessment (LC-MS / NMR) Trituration->Assess Chromatography Protocol B: Flash Chromatography (Heptane/EtOAc) Assess->Chromatography < 95% Purity (Isomers present) Recrystallization Protocol C: Recrystallization (EtOAc/Hexane) Assess->Recrystallization > 95% Purity (Trace impurities) Chromatography->Recrystallization Pure Pure Compound (>98% Purity, Off-White Solid) Recrystallization->Pure

Figure 1: Decision matrix for the isolation and purification of 5-Methoxy-2-methyl-4-nitrobenzonitrile.

Validated Purification Protocols

Protocol A: Primary Isolation via Iso-Hexane Trituration

Causality & Mechanism: The crude reaction mixture (often resulting from the cyanation of a halide precursor) typically contains lipophilic byproducts. Trituration with a highly non-polar anti-solvent like iso-hexane leverages the high polarity of the nitro and cyano groups. This thermodynamic mismatch forces the target compound to precipitate while lipophilic impurities remain solvated[5].

Self-Validating Steps:

  • Concentration: Following aqueous workup (e.g., extracting with EtOAc and washing with 2M NaOH and brine), pass the organic fraction through a hydrophobic frit to remove residual water[5].

  • Evaporation: Remove the solvent completely in vacuo. IPC Check: The residue must be a dry, crude solid or thick paste. If it is a free-flowing liquid, residual EtOAc remains, which will ruin the trituration yield.

  • Trituration: Suspend the crude residue in 5–10 volumes of iso-hexane[5].

  • Agitation: Stir vigorously at room temperature for 30–60 minutes. The mechanical shearing forces the solvent into the crude matrix, extracting non-polar impurities.

  • Filtration: Filter the suspension under a vacuum. Wash the filter cake with a small volume of cold iso-hexane.

  • Drying: Dry the solid in vacuo. This method typically yields the product as an off-white solid with ~90% recovery[5].

Protocol B: Normal-Phase Flash Chromatography

Causality & Mechanism: If the crude mixture contains structurally similar positional isomers (e.g., over-nitrated byproducts or unreacted precursors), trituration will not suffice. Normal-phase silica gel chromatography resolves these species based on their differential hydrogen-bond accepting capabilities (via the methoxy and nitro groups) with the silica stationary phase.

Self-Validating Steps:

  • Column Preparation: Utilize a pre-packed silica cartridge (e.g., Biotage KP-SIL™)[6].

  • Loading: Dissolve the crude material in a minimum volume of Dichloromethane (DCM) and dry-load it onto Celite, or apply it directly to the column head.

  • Gradient Elution: Run a gradient from 90/10 to 50/50 Heptane/Ethyl Acetate [6]. Causality: The non-polar heptane establishes baseline retention, while the gradual increase of the hydrogen-bond-accepting EtOAc competitively desorbs the highly polar nitrobenzonitrile.

  • Fraction Collection: Monitor fractions via UV at 254 nm. The target compound typically elutes as a sharp peak mid-gradient.

  • Validation: Confirm fraction purity via LC-MS (target tR​ ~0.82 min, m/z = 192)[2][3]. Combine and concentrate pure fractions.

Protocol C: Final Recrystallization

Causality & Mechanism: To achieve >98% purity required for downstream API coupling, recrystallization is necessary. Slowly cooling a saturated solution reorganizes the crystal lattice, thermodynamically excluding trapped solvent molecules and trace isomers that were carried over from chromatography.

Self-Validating Steps:

  • Dissolution: Dissolve the semi-pure solid in a minimum amount of boiling Ethyl Acetate (good solvent).

  • Anti-Solvent Addition: Dropwise, add Hexane or Heptane (anti-solvent) while maintaining the solution at reflux until the mixture becomes faintly cloudy (the cloud point).

  • Clarification: Add 1-2 drops of Ethyl Acetate until the solution is perfectly clear again.

  • Controlled Cooling: Remove from heat and allow the flask to cool to room temperature undisturbed at a rate of ~0.5°C/min. IPC Check: Rapid cooling causes "crashing out" (amorphous precipitation), which traps impurities. Slow cooling ensures ordered lattice growth.

  • Harvesting: Once at room temperature, chill in an ice bath for 1 hour, filter, and wash with cold hexane.

Troubleshooting & FAQs

Q: During recrystallization, my product is "oiling out" (forming a liquid layer) instead of forming crystals. How do I fix this? A: Oiling out (liquid-liquid phase separation) occurs when the melting point of the impure mixture drops below the saturation temperature of the solvent system. Solution: Reheat the mixture until it is completely homogeneous. Add 5–10% more of the "good solvent" (Ethyl Acetate) to lower the saturation temperature. Cool the flask much more slowly. If available, introduce a seed crystal of pure 5-Methoxy-2-methyl-4-nitrobenzonitrile at about 5°C above the expected cloud point to force nucleation before phase separation occurs.

Q: I am seeing co-elution of a dark yellow impurity during flash chromatography with Heptane/EtOAc. What is the best alternative? A: Dark yellow impurities are frequently isomeric nitro-aromatics. Standard aliphatic/ester gradients (Heptane/EtOAc) often struggle to resolve these because the dipole moments are too similar. Solution: Switch your mobile phase to a Toluene / Ethyl Acetate or Dichloromethane / Hexane system. The π−π interactions provided by Toluene or DCM offer orthogonal selectivity for nitroaromatic isomers, altering their retention factors ( Rf​ ) and allowing for baseline separation.

Q: My isolated yield was extremely low (<40%) after the iso-hexane trituration step. Where did my product go? A: Your product is likely still in the filtrate. 5-Methoxy-2-methyl-4-nitrobenzonitrile is highly soluble in extraction solvents like Ethyl Acetate[5]. If the crude extract was not dried completely in vacuo prior to trituration, the residual EtOAc drastically increased the solubility of the target compound in the iso-hexane mixture. Solution: Evaporate the filtrate to absolute dryness on a rotary evaporator, ensure a hard vacuum is pulled for at least 30 minutes to remove trace EtOAc, and repeat the trituration[5].

Q: The NMR of my purified product shows a broad singlet around δ 7.72 and δ 7.31, but I also see aliphatic peaks. Is my product degrading? A: The aromatic protons at δ 7.72 (s, 1H) and δ 7.31 (s, 1H), along with the methoxy ( δ 3.98, s, 3H) and methyl ( δ 2.55, s, 3H) peaks, confirm the intact structure of 5-Methoxy-2-methyl-4-nitrobenzonitrile[2][5]. The unexpected aliphatic peaks are not degradation; they are likely residual iso-hexane or heptane trapped in the crystal lattice. Solution: Dry the solid in a vacuum oven at 45°C overnight to remove trapped aliphatic solvents.

References

  • Discovery of Highly Potent, Selective, and Brain-Penetrable Leucine-Rich Repeat Kinase 2 (LRRK2)
  • US9556117B2 - Indole carboxamide derivatives as P2X7 receptor antagonists Google P
  • US8796296B2 - 2-phenylaminopyrimidine derivatives as kinase lrrk2 modulators Google P
  • US 2015/0344425A1 - Patent Application Publication Google P
  • 5-methoxy-2-methyl-4-nitrobenzonitrile | 1401423-29-7 Chemical Properties Molport
  • Buy 5-Methoxy-2-methyl-4-nitrobenzonitrile (EVT-8933860) EvitaChem

Sources

Technical Support Center: Liquid-Liquid Extraction (LLE) Optimization for 5-Methoxy-2-methyl-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals optimizing the downstream isolation of 5-Methoxy-2-methyl-4-nitrobenzonitrile . Because this compound is a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs)—such as LRRK2 inhibitors and P2X7 receptor antagonists—maximizing its recovery and purity during liquid-liquid extraction (LLE) is paramount[1].

Physicochemical Profiling & Solvent Selection Matrix

To design a self-validating extraction protocol, we must first establish the physicochemical boundaries of the target analyte. 5-Methoxy-2-methyl-4-nitrobenzonitrile is a neutral molecule lacking ionizable acidic or basic centers in the standard pH range. Therefore, its extraction is governed primarily by polarity matching (LogP) rather than pH-dependent ionization.

Table 1: Target Analyte Physicochemical Profile
ParameterValue / CharacteristicImpact on LLE Strategy
Molecular Formula C₉H₈N₂O₃Moderate molecular weight (192.17 g/mol ); easily partitions into organic phases.
Estimated LogP ~2.1Lipophilic, but polar functional groups require a moderately polar solvent for optimal recovery.
Functional Groups Methoxy, Nitro, NitrileCapable of dipole-dipole interactions and hydrogen-bond accepting; avoid purely non-polar hydrocarbons.
Ionizability (pKa) Neutral (No ionizable groups)Target compound partitioning is independent of aqueous pH. pH swings can be used exclusively to remove impurities.
Table 2: Solvent Screening Matrix for LLE
Solvent CandidatePolarity IndexDensity (g/mL)Expected RecoveryEmulsion RiskSelectivity Profile
Dichloromethane (DCM) 3.11.33High Low (High density contrast)Moderate (May co-extract polar impurities)
Ethyl Acetate (EtOAc) 4.40.90High ModerateModerate
Toluene 2.40.87ModerateLowHigh (Leaves highly polar impurities in aqueous)
Heptane 0.10.68LowLowVery High (Poor recovery of target)

Mechanistic Troubleshooting & FAQs

The following Q&A addresses the most critical failure modes encountered during the LLE of 5-Methoxy-2-methyl-4-nitrobenzonitrile, providing causality and actionable solutions.

Q1: Why am I getting poor recovery of 5-Methoxy-2-methyl-4-nitrobenzonitrile in my organic phase? Causality: Extraction efficiency is dictated by the partition coefficient ( K ), which relies on matching the polarity of the analyte with the extraction solvent. Because 5-Methoxy-2-methyl-4-nitrobenzonitrile contains polarizable groups (nitro, nitrile, methoxy), highly non-polar solvents (e.g., pure heptane) fail to solvate the molecule effectively, leaving it in the aqueous phase. Solution:

  • Switch to a moderately polar, water-immiscible solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Apply the salting-out effect : Saturate the aqueous sample solution with simple salts (e.g., NaCl). This increases the ionic strength of the aqueous phase, significantly increasing the partition coefficient of the analyte into the organic solvent.

Q2: How can I prevent or resolve severe emulsions during phase separation? Causality: Emulsions in post-nitration extractions occur due to a lack of density differential between the aqueous and organic phases, or the presence of surface-active polymeric byproducts generated during the harsh nitration step[2]. Solution:

  • Density Adjustment: Utilize DCM. Its high density (1.33 g/mL) ensures a stark contrast against the aqueous layer, forcing rapid phase separation.

  • Mechanical Separation: Pass the biphasic mixture through a hydrophobic frit or phase-separator filter paper. This is a field-proven technique for this specific compound, allowing the organic (DCM) fraction to pass while retaining the aqueous emulsion[1].

  • Centrifugation: If using EtOAc, centrifuge the mixture at 3000 x g for 5 minutes to mechanically break the emulsion.

Q3: I am co-extracting unreacted starting materials and acidic byproducts. How can I improve selectivity without losing my target compound? Causality: Harsh synthetic conditions (e.g., sulfuric acid at elevated temperatures) can cause partial hydrolysis of the nitrile group on 5-Methoxy-2-methyl-4-nitrobenzonitrile, yielding 5-methoxy-2-methyl-4-nitrobenzoic acid as an impurity[1]. If your solvent is too polar, it will co-extract this acid. Solution: Utilize pH-manipulated back-extraction . Because your target molecule is neutral, it will remain in the organic phase regardless of pH. Wash the organic phase with a mild aqueous base (e.g., 5% NaHCO₃). The acidic impurities will deprotonate, become highly hydrophilic, and partition exclusively into the aqueous waste, leaving highly pure 5-Methoxy-2-methyl-4-nitrobenzonitrile in the organic layer.

Validated Experimental Protocol: LLE Optimization

To ensure a self-validating system, this protocol incorporates a mass-balance check to empirically determine the optimal solvent system before scale-up.

Phase 1: Solvent Screening & Equilibration

  • Preparation: Aliquot 10 mL of the crude aqueous reaction mixture into four separate 50 mL conical centrifuge tubes.

  • Solvent Addition: Add 10 mL of a different candidate solvent (DCM, EtOAc, Toluene, MTBE) to each tube (1:1 Volumetric Ratio for initial screening). Note: For final preparative recovery, a higher organic-to-aqueous ratio (e.g., 7:1) may be required depending on the determined partition coefficient.

  • Agitation: Shake vigorously for 2 minutes to maximize the interfacial surface area for mass transfer.

Phase 2: Phase Separation & Impurity Clearance 4. Settling: Allow the tubes to stand for 10 minutes. If an emulsion persists, add 2 mL of saturated brine (NaCl) to increase aqueous density, or pass the mixture through a hydrophobic frit[1]. 5. Alkaline Wash: Isolate the organic phase. Add an equal volume of 5% NaHCO₃ (aq) to the organic phase. Agitate for 1 minute and allow phases to separate. Discard the aqueous wash (contains acidic impurities).

Phase 3: Self-Validation & Quantification 6. Mass Balance Check: Evaporate a 1 mL aliquot of the washed organic phase to dryness under N₂. Reconstitute in HPLC-grade acetonitrile. 7. Analysis: Quantify the target compound via HPLC-UV. Calculate the Partition Coefficient ( K=[ConcentrationOrg​]/[ConcentrationAq​] ). 8. Selection: Select the solvent that provides K>10 and the lowest peak area for acidic impurities.

Process Visualization

The following diagram illustrates the logical flow of the optimized LLE process, highlighting the critical impurity clearance step.

LLE_Workflow AqSample Crude Aqueous Matrix (Post-Nitration) SolventAdd Solvent Addition (e.g., DCM or EtOAc) AqSample->SolventAdd Mixing Equilibration (Mass Transfer) SolventAdd->Mixing Match LogP PhaseSep Phase Separation (Hydrophobic Frit) Mixing->PhaseSep Break Emulsion BaseWash Alkaline Wash (5% NaHCO3) PhaseSep->BaseWash Organic Phase Recovery Target Recovery (Neutral Nitrile) BaseWash->Recovery Organic Phase Waste Aqueous Waste (Acidic Impurities) BaseWash->Waste Aqueous Phase

Figure 1: Optimized LLE workflow for 5-Methoxy-2-methyl-4-nitrobenzonitrile with impurity clearance.

References

  • LCGC International. "Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols". Chromatography Online. Available at:[Link]

  • Celignis Analytical. "Use of Liquid-Liquid Extraction for Downstream Stages in Bioprocesses". Celignis Bioprocess. Available at: [Link]

  • Google Patents. "WO2013079494A1 - 2-phenylaminopyrimidine derivatives as kinase lrrk2 modulators for the treatment of parkinson's disease" (Details synthesis and hydrophobic frit phase separation of 5-methoxy-2-methyl-4-nitrobenzonitrile derivatives). World Intellectual Property Organization.

Sources

Technical Support Center: Mitigating Thermal Degradation of 5-Methoxy-2-methyl-4-nitrobenzonitrile During Reflux

Author: BenchChem Technical Support Team. Date: April 2026

From the desk of the Senior Application Scientist:

Welcome to our dedicated technical support guide for researchers working with 5-Methoxy-2-methyl-4-nitrobenzonitrile. This document provides field-proven insights and troubleshooting protocols to address a critical challenge encountered during its use in synthesis: thermal degradation under reflux conditions. Nitroaromatic compounds are known for their utility as synthetic intermediates, but their inherent chemical properties also make them susceptible to decomposition at elevated temperatures.[1][2] This guide is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to optimize your reactions, maximize yields, and ensure the integrity of your results.

Troubleshooting Guide: Diagnosis and Corrective Actions

This section addresses specific issues you may encounter in the lab. Each answer provides a diagnosis of the potential cause and a series of actionable steps to resolve the problem.

Question 1: My reaction mixture containing 5-Methoxy-2-methyl-4-nitrobenzonitrile turns dark brown or black shortly after reaching reflux temperature. What is causing this, and how can I prevent it?

Answer: A dark coloration is a primary visual indicator of thermal degradation.[3] Nitroaromatic compounds can decompose at high temperatures, often through complex pathways involving radical intermediates, leading to the formation of polymeric tars and other colored byproducts.[4] This is not just a cosmetic issue; it signifies a loss of your target molecule and the introduction of impurities that can complicate purification.

Causality: The issue stems from excessive thermal stress on the molecule. The reflux temperature, dictated by your solvent's boiling point, is likely too high for the stability threshold of your compound.

Corrective Actions:

  • Immediately Reduce Heat Input: The rate of heating can be as critical as the final temperature. Ensure you are not overheating the solvent; the heat source should be set only slightly above the solvent's boiling point.[5] Vigorous, uncontrolled boiling provides excess energy that promotes decomposition.

  • Evaluate Your Choice of Solvent: The most effective solution is often to switch to a solvent with a lower boiling point. This directly reduces the maximum temperature of the reaction. For example, if you are using Toluene (Boiling Point: ~111°C), consider switching to Dioxane (Boiling Point: ~101°C) or even Tetrahydrofuran (THF) (Boiling Point: ~66°C), provided the reaction kinetics are still favorable at the lower temperature.

  • Ensure an Inert Atmosphere: While the primary issue is thermal, oxidative degradation can occur concurrently at high temperatures. Purging your reaction vessel with an inert gas like Nitrogen or Argon before heating can mitigate this secondary degradation pathway.[3]

  • Minimize Reaction Time: Do not leave the reaction at reflux for longer than necessary. Monitor the reaction's progress closely using an appropriate analytical technique (see Protocol 2). Once the starting material is consumed, proceed with the workup immediately.[6]

Question 2: My reaction yield is consistently low, and purification is difficult due to numerous side products. I suspect degradation. How can I confirm this and optimize the process for a better outcome?

Answer: Low yields and complex product mixtures are classic symptoms of thermal degradation. To confirm your suspicions and systematically improve the outcome, a stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) is the most reliable technique for this purpose, as it can separate and quantify your starting material, desired product, and degradation-related impurities.[3]

Causality: The low yield is a direct consequence of the starting material or product decomposing under the reaction conditions. The difficult purification is due to the array of byproducts formed.

Optimization Workflow:

  • Establish an Analytical Baseline: Before starting the next reaction, develop a simple HPLC or TLC method to clearly resolve the starting material and the expected product.

  • Conduct a Small-Scale Test Matrix: Run a series of small-scale reactions, systematically altering one variable at a time.

    • Temperature: Test three different solvents with significantly different boiling points (e.g., THF at 66°C, Acetonitrile at 82°C, Dioxane at 101°C).

    • Time: For the most promising solvent, run the reaction for different durations (e.g., 1 hr, 2 hrs, 4 hrs) and analyze the product mixture at each time point.

  • Analyze the Results: Use your analytical method to determine the reaction conditions that provide the highest conversion to the desired product with the fewest impurities.

  • Implement the Optimized Protocol: Scale up the reaction using the conditions identified in your test matrix.

Below is a logical workflow to guide your troubleshooting process.

G cluster_0 Troubleshooting Logic start Problem Observed: Low Yield / Dark Color check_temp Is Reflux Temperature Too High? start->check_temp check_time Is Reaction Time Too Long? check_temp->check_time No solution_solvent Action: Select Lower-Boiling Solvent check_temp->solution_solvent Yes check_atm Is Atmosphere Inert? check_time->check_atm No solution_monitor Action: Monitor by TLC/HPLC & Stop at Completion check_time->solution_monitor Yes solution_inert Action: Use Nitrogen or Argon Atmosphere check_atm->solution_inert No optimized Optimized Protocol check_atm->optimized Yes solution_solvent->optimized solution_monitor->optimized solution_inert->optimized

Caption: Troubleshooting decision tree for degradation issues.

Frequently Asked Questions (FAQs)

Question 1: Why is 5-Methoxy-2-methyl-4-nitrobenzonitrile particularly prone to thermal degradation?

Answer: The thermal instability arises from its molecular structure. Nitroaromatic compounds are, by nature, energy-rich molecules.[7] The nitro group (NO₂) is a strong electron-withdrawing group, which significantly influences the electron density of the aromatic ring. This electronic effect can weaken the C-NO₂ bond. Under thermal stress, the initial step of decomposition is often the homolytic cleavage of this C-NO₂ bond, generating highly reactive radical species that initiate further decomposition reactions.[4] The presence of other substituents, like the methoxy and methyl groups, further modifies the electronic properties and can influence the specific degradation pathways and the temperature at which decomposition begins.

Question 2: How do I choose the right solvent for my reflux reaction to minimize degradation?

Answer: Solvent selection is a balance between reaction kinetics and compound stability. The ideal solvent should have a boiling point high enough to enable a reasonable reaction rate but low enough to avoid thermal degradation. A systematic approach is best:

  • Consult the Literature: Check for established procedures for similar compounds or reactions.

  • Consider Reaction Requirements: If the reaction is known to require high activation energy, a very low-boiling solvent may not be feasible.

  • Prioritize Lower Boiling Points: When in doubt, start with a lower-boiling solvent and extend the reaction time. It is often preferable to run a reaction for 12 hours at 66°C (in THF) than for 2 hours at 111°C (in Toluene) if it prevents degradation.

The table below provides a comparison of common reflux solvents.

SolventBoiling Point (°C)Suitability for Thermally Sensitive CompoundsNotes
Tetrahydrofuran (THF)66ExcellentGood starting point for sensitive substrates.
Acetone56ExcellentUseful for reactions with lower activation energy.
Acetonitrile (MeCN)82Very GoodAprotic polar solvent, often a good balance.
Dioxane101ModerateUse with caution; requires careful temperature control.
Toluene111LowGenerally too high for this compound unless necessary.
Dimethylformamide (DMF)153Very LowAvoid for reflux; high boiling point promotes degradation.

Question 3: Are there alternatives to conventional reflux for heating this reaction?

Answer: Yes. If you find that even the lowest-boiling reflux solvent is causing degradation, or if you need more precise temperature control than a reflux allows, consider these alternatives:

  • Sealed-Vessel Microwave Synthesis: Microwave reactors allow for rapid, uniform heating to a precise setpoint, often significantly reducing reaction times from hours to minutes. This dramatically shortens the duration of thermal stress on the molecule.

  • Controlled Oil Bath/Heating Mantle: Instead of refluxing, you can run the reaction at a specific temperature below the solvent's boiling point.[8] For example, you can use a solvent like Dioxane but set the oil bath temperature to 80°C. This requires a condenser to prevent solvent loss over time but gives you precise control over the reaction temperature. This is a common and highly effective technique.[9]

Protocols and Methodologies

Protocol 1: Optimized Reflux Experiment for Thermally Sensitive Compounds

This protocol incorporates best practices to minimize thermal degradation.

  • Glassware Preparation: Ensure all glassware (a round-bottom flask, condenser) is thoroughly dried.

  • Reagent Addition: Add 5-Methoxy-2-methyl-4-nitrobenzonitrile and any other solid reagents to the flask along with a magnetic stir bar. Add the chosen low-boiling solvent (e.g., THF). The flask should be no more than half full.[8]

  • Inert Atmosphere Setup: Assemble the reflux apparatus. Connect the top of the condenser to a bubbler and a source of inert gas (Nitrogen or Argon). Purge the system for 5-10 minutes.

  • Controlled Heating: Place the flask in a heating mantle or oil bath set to a temperature approximately 5-10°C above the solvent's boiling point.[5] Do not heat directly with a Bunsen burner.

  • Initiate Reflux: Turn on the stirring and the cooling water to the condenser (water in at the bottom, out at the top).[9] Begin heating.

  • Maintain Gentle Reflux: Adjust the heat so that the condensation ring of the refluxing solvent is stable in the lower third of the condenser.[10] If the ring climbs higher, reduce the heat.

  • Monitor Reaction: Use the TLC protocol below (Protocol 2) to track the consumption of the starting material.

  • Workup: Once the reaction is complete, immediately turn off the heat and remove the flask from the heat source to cool.[8] Proceed with your extraction and purification steps.

Caption: Step-by-step workflow for the optimized reflux protocol.

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)

  • Prepare TLC Plate: Draw a light pencil line ~1 cm from the bottom of a silica gel TLC plate. Mark starting positions for your starting material (SM), co-spot (C), and reaction mixture (R).

  • Prepare Samples:

    • SM: Dissolve a tiny amount of your starting material in a few drops of a suitable solvent (e.g., ethyl acetate).

    • R: Carefully take a small aliquot (a drop) from the reaction mixture using a glass capillary and dilute it in a vial with the same solvent.

  • Spot the Plate: Use separate capillaries to spot small amounts of the SM solution on the 'SM' and 'C' marks. Spot the reaction mixture solution on the 'R' and 'C' marks.

  • Develop the Plate: Place the TLC plate in a developing chamber containing an appropriate mobile phase (e.g., 30% Ethyl Acetate in Hexane - this will need to be optimized). The solvent level must be below the pencil line. Let the solvent run up the plate until it is ~1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm).

  • Interpret: The disappearance of the spot corresponding to your starting material in the 'R' lane indicates the reaction is complete.

References
  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • Grolimund, D., & Riesen, R. (1990). Determination of Heats of Reaction under Refluxing Conditions. CHIMIA International Journal for Chemistry, 44(12), 412-415. [Link]

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. [Link]

  • Radleys. Reflux reaction mistakes to avoid. [Link]

  • Clark, J. (2015). Heating under reflux. [Link]

  • University of Toronto Scarborough. Reflux - Chemistry Online @ UTSC. [Link]

  • Wang, Y., et al. (2024). ANALYSIS OF THERMAL DECOMPOSITION KINETICS AND THERMAL HAZARD ASSESSMENT OF NITROBENZOIC ACID ISOMERS BY DSC AND THERMOGRAVIMETRIC METHOD. ResearchGate. [Link]

  • Chen, B., & Gao, Y. (2020). Investigation of thermal decomposition of nitrobenzene: An energetic material. Combustion and Flame, 219, 347-354. [Link]

  • Ghorbani‐Vaghei, R., & Amiri, M. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry. [Link]

  • Nichols, L. (2022). 1.4K: Reflux. Chemistry LibreTexts. [Link]

  • Brill, T. B., & Thynell, S. T. (1993). Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. Defense Technical Information Center. [Link]

Sources

Technical Support Center: Troubleshooting 5-Methoxy-2-methyl-4-nitrobenzonitrile Reduction

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Reducing highly functionalized aromatic compounds like 5-Methoxy-2-methyl-4-nitrobenzonitrile presents a classic chemoselectivity challenge. The goal is to drive the complete 6-electron reduction of the nitro group (-NO₂) to an aniline derivative (-NH₂) without triggering the over-reduction of the sensitive nitrile group (-CN) or cleaving the methoxy ether.

This guide provides mechanistic causality, troubleshooting workflows, and self-validating protocols to resolve low conversion rates and poor yields in your synthetic pipeline.

Mechanistic Causality & Chemoselectivity

The reduction of an aromatic nitro group proceeds sequentially: Nitro → Nitroso → Hydroxylamine → Amine. Low conversion rates typically manifest when the reaction stalls at the hydroxylamine intermediate. This stalling is rarely a thermodynamic issue; rather, it is a kinetic bottleneck caused by catalyst poisoning or mass transfer limitations.

When using non-selective catalytic hydrogenation (e.g., Pd/C), the nitrile group is vulnerable to competitive reduction, forming a primary benzylamine. This byproduct is a potent Lewis base that irreversibly binds to the palladium surface, poisoning the catalyst and halting the primary nitro reduction. To achieve high conversion, you must select reagents that operate via inner-sphere electron transfer specific to N-O bonds, such as Stannous Chloride (SnCl₂) or Iron (Fe)[1].

Pathway SM 5-Methoxy-2-methyl- 4-nitrobenzonitrile Nitroso Nitroso Intermediate SM->Nitroso +2e⁻, +2H⁺ Byproduct Benzylamine Byproduct (Nitrile Reduction) SM->Byproduct Pd/C + H2 (Over-reduction) Hydroxyl Hydroxylamine Intermediate Nitroso->Hydroxyl +2e⁻, +2H⁺ Target Target Amine (Chemoselective) Hydroxyl->Target +2e⁻, +2H⁺ (SnCl2 / Fe) Target->Byproduct Pd/C + H2

Mechanistic pathway of nitro reduction vs. competitive nitrile over-reduction.

Frequently Asked Questions (Troubleshooting)

Q1: My catalytic hydrogenation (Pd/C + H₂) yields a complex mixture and stalls at 40-50% conversion. Why? A: This is a classic case of catalyst poisoning combined with poor chemoselectivity. Palladium on carbon (Pd/C) is highly active and partially reduces the nitrile group into a primary amine. These primary amines strongly coordinate to the palladium active sites, effectively poisoning the catalyst and halting the primary nitro reduction at the hydroxylamine stage[3]. Solution: Abandon Pd/C for this substrate. Switch to a chemoselective chemical reductant like Stannous Chloride (SnCl₂).

Q2: I switched to Stannous Chloride (SnCl₂·2H₂O), but the conversion is stuck at 70% and the workup is a nightmare. How do I improve this? A: Incomplete conversion with SnCl₂ is usually due to insufficient equivalents or low reaction temperatures. The nitro group at position 4 is sterically hindered by the adjacent methoxy group at position 5. You must use at least 5.0 equivalents of SnCl₂·2H₂O and maintain a temperature of 65–70 °C. Regarding the workup: The "nightmare" emulsion is caused by insoluble tin(IV) oxide and hydroxide salts that precipitate at neutral pH. Solution: Quench the reaction into ice and aggressively adjust the pH to >12 using 2M NaOH. This converts the insoluble salts into highly soluble stannate complexes ([Sn(OH)₆]²⁻), allowing for clean phase separation[2].

Q3: Can I use the Béchamp reduction (Fe powder/NH₄Cl) to avoid heavy metal toxicity? My attempts have been very sluggish. A: Yes, the Béchamp reduction is highly chemoselective for nitro groups in the presence of nitriles[4]. However, the sluggishness is caused by the poor aqueous solubility of 5-Methoxy-2-methyl-4-nitrobenzonitrile and the passivation of the iron surface. Solution: Introduce Ethanol as a co-solvent (e.g., 3:1 EtOH:H₂O) to fully dissolve the starting material. Furthermore, transition from magnetic stirring to mechanical stirring to overcome mass transfer limitations at the solid-liquid interface.

Workflow Start Low Conversion Detected (< 80%) CheckMethod Identify Reduction Method Start->CheckMethod PdC Catalytic (Pd/C + H2) CheckMethod->PdC SnCl2 Homogeneous (SnCl2) CheckMethod->SnCl2 Fe Heterogeneous (Fe/HCl) CheckMethod->Fe PdCFix Catalyst Poisoning: Switch to Pt/C or SnCl2 PdC->PdCFix Nitrile reduction poisons Pd SnCl2Fix Tin Emulsion: Quench with 2M NaOH SnCl2->SnCl2Fix Product trapped in salts FeFix Mass Transfer Issue: Add EtOH & Mech. Stirring Fe->FeFix Poor SM solubility

Decision tree for troubleshooting low conversion rates based on the chosen reduction method.

Quantitative Method Comparison

To assist in selecting the optimal reduction strategy, the following table summarizes the performance metrics of common methodologies applied to nitrobenzonitriles.

Reduction MethodChemoselectivity (Nitro vs. Nitrile)Typical Conversion RatePrimary Failure ModeWorkup Complexity
Pd/C + H₂ Poor40-60% (Stalls)Catalyst poisoning via nitrile over-reductionLow
Pt/C + H₂ (V-doped) Moderate75-85%Incomplete reduction to hydroxylamineLow
Fe / NH₄Cl (Béchamp) Excellent60-80%Mass transfer limitations (poor solubility)High (Iron sludge)
SnCl₂·2H₂O Excellent>95%Product trapped in tin emulsions at neutral pHModerate (Requires strong base)

Self-Validating Experimental Protocols

Protocol A: Chemoselective Reduction using SnCl₂·2H₂O (Gold Standard)

This protocol utilizes a stoichiometric excess of tin to overcome steric hindrance, coupled with a highly basic workup to ensure complete product recovery.

  • Dissolution: Dissolve 5-Methoxy-2-methyl-4-nitrobenzonitrile (1.0 eq) in absolute ethanol (0.2 M concentration).

  • Reagent Addition: Add SnCl₂·2H₂O (5.0 eq). Causality: While 3 equivalents are theoretically required for a 6-electron reduction, 5 equivalents provide the necessary kinetic driving force against the steric bulk of the adjacent methoxy group.

  • Reaction: Heat the mixture to 65–70 °C under a nitrogen atmosphere for 3 hours.

  • Self-Validation Check 1: Monitor by TLC (Hexanes/EtOAc). The reaction is complete when the distinct yellow spot of the nitro starting material completely disappears.

  • Quench: Cool the mixture to room temperature and pour it into crushed ice.

  • Critical Workup: Add 2M NaOH dropwise with vigorous stirring until the pH is strictly >12.

  • Self-Validation Check 2: Initially, a thick white emulsion of tin hydroxides will form. As the pH surpasses 12, this emulsion must dissolve into a clear or slightly cloudy aqueous layer, indicating the formation of soluble stannate [Sn(OH)₆]²⁻. If the emulsion persists, your product is trapped; add more NaOH until the solution clears.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure amine.

Protocol B: Modified Béchamp Reduction (Fe/NH₄Cl)

Use this protocol if heavy metal (Tin) contamination is strictly prohibited in your downstream assays.

  • Solvent Preparation: Suspend the substrate (1.0 eq) in a 3:1 mixture of Ethanol:Water. Causality: Ethanol is critical to solubilize the highly lipophilic starting material, preventing it from crashing out and coating the iron particles.

  • Reagent Addition: Add Iron powder (325 mesh, 5.0 eq) and NH₄Cl (2.0 eq).

  • Agitation: Equip the reaction flask with an overhead mechanical stirrer. Causality: Magnetic stirring is insufficient for dense iron slurries and leads to localized unreacted pockets.

  • Reaction: Heat to 80 °C (reflux) for 4-6 hours.

  • Self-Validation Check: Spot the reaction mixture on TLC. The reaction is complete when the UV-active starting material spot is fully consumed.

  • Filtration: Filter the hot mixture through a tightly packed Celite pad to remove iron oxides. Wash the pad generously with hot ethanol to elute any trapped product.

  • Isolation: Concentrate the filtrate to remove ethanol, dilute the remaining aqueous phase with water, and extract with EtOAc.

References

  • Selective reduction of nitro group to amine, in benzene ring containing nitrile? StackExchange (Chemistry).
  • US Patent 8,796,296 B2 - Indole carboxamide derivatives as P2X7 receptor antagonists. Google Patents.
  • Selective reduction of nitro group without affecting other functional groups. BenchChem.
  • Chemoselective reduction of nitro and nitrile compounds using an Fe3O4-MWCNTs@PEI-Ag nanocomposite as a reusable catalyst. RSC Advances (via NIH/PMC).

Validation & Comparative

NMR chemical shift comparison of 5-Methoxy-2-methyl-4-nitrobenzonitrile and its structural isomers

Author: BenchChem Technical Support Team. Date: April 2026

In-Depth NMR Comparison Guide: 5-Methoxy-2-methyl-4-nitrobenzonitrile vs. Structural Isomers

The synthesis of 5-methoxy-2-methyl-4-nitrobenzonitrile is a critical juncture in the development of potent LRRK2 kinase inhibitors for Parkinson's disease and P2X7 receptor antagonists for inflammatory pain . However, regioselectivity during the nitration or methylation of benzonitrile precursors frequently yields a mixture of structural isomers.

Differentiating these highly substituted aromatic isomers requires moving beyond basic empirical predictions. This guide provides a comprehensive framework for distinguishing 5-methoxy-2-methyl-4-nitrobenzonitrile from its most common structural alternatives using 1 H NMR spectroscopy, grounded in electronic causality and self-validating experimental protocols.

Mechanistic Principles of Chemical Shifts in Polysubstituted Benzenes

In a tetrasubstituted benzene ring, the chemical shifts of the remaining two protons are dictated by a complex interplay of inductive effects, mesomeric (resonance) effects, and steric hindrance. The substituents in our target system exert the following forces:

  • -OCH 3​ (Methoxy): A strong electron-donating group (EDG) via resonance (+M), which heavily shields ortho and para positions.

  • -CH 3​ (Methyl): A weak EDG via hyperconjugation (+I), providing slight shielding.

  • -CN (Cyano): An electron-withdrawing group (EWG) via induction and resonance (-I, -M), which deshields ortho and para positions .

  • -NO 2​ (Nitro): A powerful EWG (-I, -M) that strongly deshields adjacent protons.

Expertise Insight: Steric Inhibition of Resonance Standard empirical additivity rules often fail for highly substituted rings. In 5-methoxy-2-methyl-4-nitrobenzonitrile, the bulky -NO 2​ group is flanked by the -OCH 3​ group and a proton. Steric clashing forces the -NO 2​ group slightly out of coplanarity with the aromatic π -system. This twisting significantly reduces its deshielding mesomeric effect, causing the adjacent protons to resonate further upfield than basic computational models predict.

Structural & Electronic Analysis of the Target and Isomers

The Target: 5-Methoxy-2-methyl-4-nitrobenzonitrile
  • Structure: The two aromatic protons are located at C3 and C6, giving them a para relationship. They will not couple with each other visibly ( J<1 Hz), appearing as singlets.

  • Electronic Environment: H3 is ortho to -CH 3​ (shielding) and -NO 2​ (deshielding). H6 is ortho to -CN (deshielding) and -OCH 3​ (shielding).

  • Result: The opposing "push-pull" effects on both protons equalize their electronic environments. Literature values confirm two closely overlapping singlets at 7.75 ppm and 7.70 ppm .

Isomer A: 4-Methoxy-2-methyl-5-nitrobenzonitrile (The "Push-Pull Extreme")
  • Structure: Protons at C3 and C6 (para relationship, appearing as singlets).

  • Electronic Environment: H3 is flanked by two EDGs (-CH 3​ and -OCH 3​ ), experiencing massive synergistic shielding. H6 is flanked by two EWGs (-CN and -NO 2​ ), experiencing massive synergistic deshielding.

  • Result: A dramatic chemical shift separation ( Δδ>1.2 ppm), with H3 pushed upfield to ~7.06 ppm and H6 pulled downfield to ~8.30 ppm.

Isomer B: 2-Methoxy-6-methyl-4-nitrobenzonitrile (The Multiplet Differentiator)
  • Structure: Protons are located at C3 and C5, giving them a meta relationship.

  • Result: Unlike the target and Isomer A, these protons will couple with each other, producing two distinct doublets with a meta-coupling constant ( J≈2.0 Hz). This splitting pattern instantly rules out the target molecule without even analyzing the chemical shifts.

Quantitative Data Comparison

The table below summarizes the critical 1 H NMR spectral features used to differentiate the target from its structural isomers.

CompoundProton PositionsMultiplicityH-Shift 1 (ppm)H-Shift 2 (ppm)Shift Separation ( Δδ )
5-Methoxy-2-methyl-4-nitrobenzonitrile (Target)C3, C6 (para)Two Singlets7.75 (Exp.)7.70 (Exp.)0.05 ppm
4-Methoxy-2-methyl-5-nitrobenzonitrile (Isomer A)C3, C6 (para)Two Singlets8.30 (Pred.)7.06 (Pred.)1.24 ppm
2-Methoxy-6-methyl-4-nitrobenzonitrile (Isomer B)C3, C5 (meta)Two Doublets ( J≈2 Hz)8.09 (Pred.)7.80 (Pred.)0.29 ppm

(Note: "Exp." denotes experimental literature values; "Pred." denotes empirical predictions based on standard substituent additivity rules).

Experimental Protocol for High-Resolution NMR Validation

To ensure trustworthy and reproducible differentiation of these isomers, the following self-validating NMR protocol must be utilized.

Step 1: Sample Preparation

  • Dissolve 15 mg of the synthesized mixture in 0.6 mL of CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl 3​ provides a stable deuterium lock signal for the spectrometer. TMS acts as an internal standard (set exactly to 0.00 ppm). Absolute chemical shift accuracy is critical here because the Δδ of the target molecule is exceptionally small (0.05 ppm).

Step 2: Instrument Setup & Shimming

  • Insert the sample into a 400 MHz NMR spectrometer. Tune and match the probe to the 1 H frequency.

  • Causality: A 400 MHz instrument provides sufficient spectral dispersion to resolve the 0.05 ppm singlet separation without requiring ultra-high field (600+ MHz) instruments, as there are no complex overlapping second-order multiplets.

Step 3: Acquisition Parameters (Self-Validating Step)

  • Set the pulse angle to 30° and the relaxation delay (D1) to 10 seconds .

  • Causality: A standard 1-second D1 is insufficient for the complete longitudinal relaxation ( T1​ ) of isolated aromatic protons. A 10-second delay ensures quantitative integration. The integration ratio must be exactly 1:1:3:3 (Aromatic H : Aromatic H : OCH 3​ : CH 3​ ). If this ratio deviates, the system self-reports that the sample is either impure or an unexpected isomer mixture.

Step 4: Processing & Analysis

  • Apply a 0.3 Hz exponential line broadening (LB) window function before Fourier Transformation.

  • Causality: This specific LB value enhances the signal-to-noise ratio without artificially broadening the peaks to the point where the fine meta-coupling ( J≈2 Hz) of Isomer B would be obscured.

Workflow Visualization

The following decision-tree diagram illustrates the logical workflow for identifying the correct isomer based on the acquired 1 H NMR data.

NMR_Workflow Start Synthesized Benzonitrile Mixture Acq 1H NMR Acquisition (400 MHz, CDCl3) Start->Acq Pattern Analyze Multiplet Splitting Patterns Acq->Pattern Meta Meta-Coupling (J ≈ 2 Hz) Pattern->Meta Singlets Two Singlets (Para-oriented H) Pattern->Singlets Isomer2 Isomer 2: 2-Methoxy-6-methyl- 4-nitrobenzonitrile Meta->Isomer2 Shift Analyze Chemical Shift Separation (Δδ) Singlets->Shift SmallDelta Small Δδ (~0.05 ppm) Steric Twist of NO2 Shift->SmallDelta LargeDelta Large Δδ (>1.2 ppm) Strong Push-Pull Shift->LargeDelta Target Target: 5-Methoxy-2-methyl- 4-nitrobenzonitrile SmallDelta->Target Isomer1 Isomer 1: 4-Methoxy-2-methyl- 5-nitrobenzonitrile LargeDelta->Isomer1

Figure 1: Decision-tree workflow for differentiating 5-Methoxy-2-methyl-4-nitrobenzonitrile isomers.

References

  • Estrada, A. A., et al. "Discovery of highly potent, selective, and brain-penetrable leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors." Journal of Medicinal Chemistry 55.22 (2012): 9416-9433.[Link]

  • Duplantier, A. J., et al. "Indole carboxamide derivatives as P2X7 receptor antagonists.
  • Zácek, P., et al. "15N NMR chemical shifts of ring substituted benzonitriles." Magnetic Resonance in Chemistry 44.12 (2006): 1073-1080.[Link]

Comparative Reactivity Guide: 5-Methoxy-2-methyl-4-nitrobenzonitrile vs. 2-Chloro-6-methyl-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in medicinal chemistry, selecting the correct functionalized building block is critical for optimizing synthetic workflows and avoiding late-stage failures. 5-Methoxy-2-methyl-4-nitrobenzonitrile and 2-chloro-6-methyl-4-nitrobenzonitrile are highly valuable intermediates, frequently utilized in the synthesis of P2X7 receptor antagonists[1] and LRRK2 kinase inhibitors[2].

While both compounds share a benzonitrile core with a nitro group, their divergent substitution patterns create distinct electronic and steric environments. This guide objectively compares their reactivity profiles, focusing on Nucleophilic Aromatic Substitution (SNAr) and nitrile hydrolysis, to help you design self-validating synthetic routes.

Structural and Physicochemical Profiling

Understanding the spatial arrangement of substituents is the first step in predicting causality in their chemical behavior.

Property5-Methoxy-2-methyl-4-nitrobenzonitrile (Compound A)2-Chloro-6-methyl-4-nitrobenzonitrile (Compound B)
CAS Number 1401423-29-722459-80-9
Molecular Formula C9H8N2O3C8H5ClN2O2
Molecular Weight 192.17 g/mol 196.61 g/mol
Leaving Group (SNAr) Methoxy (-OCH₃) at C5Chloro (-Cl) at C2
Primary SNAr Activator Nitro (-NO₂) at C4 (ortho to C5)Cyano (-CN) at C1 (ortho to C2)
Nitrile Steric Environment Mono-ortho substituted (C2-Methyl)Di-ortho substituted (C2-Chloro, C6-Methyl)

Mechanistic Divergence: Sterics vs. Electronics

The fundamental differences in the reactivity of these two building blocks boil down to a competition between leaving group thermodynamics and steric hindrance.

A. Nucleophilic Aromatic Substitution (SNAr)

For an SNAr reaction to proceed, the aromatic ring must be activated by an electron-withdrawing group (EWG) that can stabilize the anionic Meisenheimer intermediate, and it must possess a viable leaving group.

  • Compound A (Methoxy): The -OCH₃ group at C5 is situated ortho to the powerfully electron-withdrawing -NO₂ group[3]. When a nucleophile attacks C5, the resulting negative charge is highly stabilized by the -NO₂ group via resonance (-M effect). However, methoxide is a poor leaving group due to the strong C-O bond and high basicity. SNAr here requires forcing conditions or highly reactive nucleophiles.

  • Compound B (Chloro): The -Cl group at C2 is ortho to the -CN group and meta to the -NO₂ group. Therefore, the Meisenheimer complex is stabilized primarily by the weaker -CN group via resonance, with only inductive (-I) assistance from the -NO₂ group. Despite this weaker electronic activation, Compound B is vastly more reactive in SNAr . The thermodynamic superiority of chloride as a leaving group (weaker C-Cl bond, highly stable Cl⁻ anion) completely overrides the weaker electronic activation.

B. Nitrile Hydrolysis

Converting the cyano group to an amide or carboxylic acid is heavily dictated by the steric cone surrounding the C1 position.

  • Compound A: Features a methyl group at C2 and a hydrogen at C6. This mono-ortho substitution leaves the nitrile relatively exposed, allowing facile hydration and subsequent hydrolysis to the carboxylic acid under acidic conditions[4].

  • Compound B: Features a chlorine at C2 and a methyl at C6. This di-ortho substitution severely restricts the Bürgi-Dunitz trajectory required for water to attack the sp-hybridized nitrile carbon, making complete hydrolysis highly resistant.

Mechanism A 5-Methoxy-2-methyl- 4-nitrobenzonitrile (Mono-ortho substituted) HydA Facile Hydrolysis (Low Steric Hindrance) A->HydA SNArA Sluggish SNAr (Poor -OMe Leaving Group) A->SNArA B 2-Chloro-6-methyl- 4-nitrobenzonitrile (Di-ortho substituted) HydB Resists Hydrolysis (High Steric Hindrance) B->HydB SNArB Rapid SNAr (Excellent -Cl Leaving Group) B->SNArB ProdHyd Carboxylic Acid HydA->ProdHyd ProdSNAr Substituted Aryl Amine SNArA->ProdSNAr SNArB->ProdSNAr

Fig 1: Divergent reactivity profiles dictated by steric hindrance and leaving group thermodynamics.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, leveraging the mechanistic principles outlined above.

Protocol 1: Acid-Catalyzed Hydrolysis of 5-Methoxy-2-methyl-4-nitrobenzonitrile

Objective: Complete hydrolysis of the unhindered nitrile to a carboxylic acid.

  • Reagent Assembly: Suspend 5-Methoxy-2-methyl-4-nitrobenzonitrile (10.4 mmol) in a solvent mixture of Acetic Acid (20 mL) and Water (20 mL)[4].

  • Catalyst Addition: Slowly add concentrated Sulfuric Acid (H₂SO₄, 20 mL) to the stirring mixture. Causality: The highly acidic environment protonates the nitrile nitrogen, drastically increasing the electrophilicity of the adjacent carbon to facilitate water attack.

  • Thermal Activation: Heat the reaction mixture to 120 °C for 5 to 10 hours[4]. Causality: High thermal energy is required to overcome the activation barrier for the second hydrolysis step (amide to carboxylic acid).

  • Workup: Cool the mixture to room temperature. Dilute with water (100 mL) and extract with Dichloromethane (DCM, 100 mL). Pass the organic layer through a hydrophobic frit and remove the solvent in vacuo to yield 5-methoxy-2-methyl-4-nitrobenzoic acid[4].

Protocol 2: SNAr of 2-Chloro-6-methyl-4-nitrobenzonitrile with an Amine

Objective: Rapid displacement of the chloride leaving group.

  • Reaction Setup: Dissolve 2-chloro-6-methyl-4-nitrobenzonitrile (1.0 eq) and the desired primary/secondary amine nucleophile (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF)[5]. Causality: DMF is a polar aprotic solvent that accelerates SNAr by leaving the nucleophile poorly solvated and highly reactive.

  • Base Addition: Add Potassium Carbonate (K₂CO₃, 2.0 eq). Causality: K₂CO₃ acts as a non-nucleophilic acid scavenger. It neutralizes the HCl generated during the reaction, preventing the amine nucleophile from being protonated into an unreactive ammonium salt.

  • Execution: Stir the mixture at 70–80 °C for 2 hours[5]. The reaction proceeds rapidly due to the excellent leaving group ability of the chloride ion.

  • Workup: Quench the reaction with water to precipitate the product, or extract with Ethyl Acetate (EtOAc), wash with brine, dry over MgSO₄, and concentrate.

References

  • EvitaChem Product Catalog: 5-Methoxy-2-methyl-4-nitrobenzonitrile Properties and Reactivity. EvitaChem. 3

  • US Patent 9556117B2: Indole carboxamide derivatives as P2X7 receptor antagonists. Google Patents. 1

  • Journal of Medicinal Chemistry: Discovery of Highly Potent, Selective, and Brain-Penetrable Leucine-Rich Repeat Kinase 2 (LRRK2) Small Molecule Inhibitors. ACS Publications. 2

  • US Patent 8796296B2: Indole carboxamide derivatives as P2X7 receptor antagonists (Experimental Protocols). Googleapis. 4

  • US Patent App 2015/0344425A1: Indole carboxamide derivatives as P2X7 receptor antagonists (SNAr Procedures). Googleapis.5

Sources

A Comparative Guide to Validating LC-MS/MS Detection Methods for 5-Methoxy-2-methyl-4-nitrobenzonitrile in Plasma

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, in-depth comparison of two prevalent sample preparation techniques—Protein Precipitation (PPT) and Solid-Phase Extraction (SPE)—for the quantitative determination of 5-Methoxy-2-methyl-4-nitrobenzonitrile in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). As researchers, scientists, and drug development professionals, the integrity of our bioanalytical data is paramount. This document is structured to not only present validated protocols but to also elucidate the scientific rationale behind the methodological choices, ensuring a robust and reproducible assay.

The validation framework described herein is grounded in the principles outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), with specific references to the ICH M10 Guideline on Bioanalytical Method Validation.[1][2][3]

The Critical Role of Sample Preparation in Bioanalysis

The complexity of plasma as a biological matrix presents significant challenges to accurate and precise quantification of xenobiotics.[4] Endogenous components such as proteins, phospholipids, and salts can interfere with the analysis, leading to a phenomenon known as the matrix effect, which can suppress or enhance the analyte signal.[4][5][6] The choice of sample preparation technique is therefore a critical determinant of method reliability.[7]

This guide will compare the efficacy of a simple and rapid Protein Precipitation (PPT) method with a more selective and rigorous Solid-Phase Extraction (SPE) protocol for the analysis of 5-Methoxy-2-methyl-4-nitrobenzonitrile, a hypothetical small molecule of interest in pharmacokinetic studies.

Experimental Design and Rationale

The following sections detail the step-by-step methodologies for both sample preparation techniques and the subsequent LC-MS/MS analysis. The rationale for key decisions is provided to offer a deeper understanding of the method development process.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

A well-optimized LC-MS/MS method is the cornerstone of quantitative bioanalysis, offering high sensitivity and selectivity.[8][9] The following parameters were optimized for the detection of 5-Methoxy-2-methyl-4-nitrobenzonitrile and its stable-isotope labeled internal standard (SIL-IS).

LC-MS/MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) was chosen for its broad applicability in separating small molecules.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 3 minutes was employed to ensure efficient elution and separation from matrix components.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode was selected based on the predicted chemical properties of the analyte.

  • Multiple Reaction Monitoring (MRM): The transitions for the analyte and SIL-IS were optimized by direct infusion of standard solutions.

    • 5-Methoxy-2-methyl-4-nitrobenzonitrile: m/z 191.1 → 160.1

    • SIL-IS: m/z 197.1 → 166.1

  • Source Parameters: Optimized for maximum signal intensity and stability.[8]

Method 1: Protein Precipitation (PPT)

Protein precipitation is a widely used technique due to its simplicity, speed, and low cost.[10][11][12] It involves the addition of an organic solvent to the plasma sample to denature and precipitate proteins, which are then removed by centrifugation.

Experimental Protocol: Protein Precipitation
  • Sample Aliquoting: To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.

  • Precipitation: Add 300 µL of cold acetonitrile.

  • Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vial.

  • Injection: Inject 5 µL of the supernatant into the LC-MS/MS system.

Rationale for PPT Method Choices
  • Acetonitrile as Precipitating Agent: Acetonitrile is a common choice for PPT as it effectively precipitates proteins while keeping most small molecules, including the analyte of interest, in solution.[11]

  • Simplicity and Throughput: This method is amenable to high-throughput workflows due to the minimal number of steps and potential for automation.[7]

Method 2: Solid-Phase Extraction (SPE)

Solid-phase extraction is a more selective sample preparation technique that separates compounds based on their physical and chemical properties.[7][12][13] While more complex and costly than PPT, SPE can yield cleaner extracts, thereby reducing matrix effects and improving assay sensitivity and robustness.[12]

Experimental Protocol: Solid-Phase Extraction

A mixed-mode cation exchange SPE sorbent was chosen based on the predicted basicity of the analyte.

  • Sample Pre-treatment: To 100 µL of human plasma, add 10 µL of the internal standard working solution and 200 µL of 4% phosphoric acid in water. Vortex to mix.

  • SPE Plate Conditioning: Condition a mixed-mode cation exchange SPE plate with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the SPE plate.

  • Washing:

    • Wash 1: 1 mL of 0.1% formic acid in water.

    • Wash 2: 1 mL of methanol.

  • Elution: Elute the analyte and internal standard with 500 µL of 5% ammonium hydroxide in methanol.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40 °C.[14]

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Injection: Inject 5 µL of the reconstituted sample into the LC-MS/MS system.

Rationale for SPE Method Choices
  • Mixed-Mode Cation Exchange: This sorbent allows for a dual retention mechanism (reversed-phase and ion exchange), providing high selectivity for basic compounds like the target analyte.

  • Wash Steps: The aqueous and organic wash steps are designed to remove polar and non-polar interferences, respectively, leading to a cleaner final extract.

  • Elution with Basic Methanol: The use of a basic elution solvent disrupts the ionic interaction between the analyte and the sorbent, ensuring efficient recovery.

  • Evaporation and Reconstitution: This step concentrates the analyte, potentially improving the lower limit of quantification (LLOQ), and ensures the final sample solvent is compatible with the initial LC conditions to maintain good peak shape.[14][15]

Visualizing the Workflows

To clearly delineate the procedural differences, the following diagrams illustrate the experimental workflows for both Protein Precipitation and Solid-Phase Extraction.

PPT_Workflow Start Plasma Sample + IS Precipitation Add Acetonitrile Start->Precipitation Vortex Vortex Precipitation->Vortex Centrifuge Centrifuge Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Inject Inject into LC-MS/MS Transfer->Inject SPE_Workflow Start Plasma Sample + IS + Acid Load Load Sample Start->Load Condition Condition SPE Plate Condition->Load Wash Wash Plate Load->Wash Elute Elute Analyte Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: Solid-Phase Extraction Workflow.

Method Validation and Comparative Performance

Both methods were subjected to a full validation according to regulatory guidelines to assess their performance. [16][17][18]The key validation parameters are summarized in the table below.

Validation ParameterProtein Precipitation (PPT)Solid-Phase Extraction (SPE)Acceptance Criteria (FDA/EMA)
Linearity (r²) 0.9980.999≥ 0.99
Lower Limit of Quantification (LLOQ) 1.0 ng/mL0.2 ng/mLSignal-to-noise ≥ 10, Acc/Prec ≤ 20%
Accuracy (% Bias) -8.5% to 5.2%-4.1% to 2.8%± 15% (± 20% at LLOQ)
Precision (%RSD) ≤ 9.8%≤ 6.5%≤ 15% (≤ 20% at LLOQ)
Recovery (%) 85.2%96.5%Consistent, precise, and reproducible
Matrix Effect (%) 78.3%98.2%CV of IS-normalized matrix factor ≤ 15%
Analysis of Validation Data
  • Linearity and Range: Both methods demonstrated excellent linearity over the tested concentration range.

  • Sensitivity: The SPE method achieved a five-fold lower LLOQ compared to the PPT method. This is a direct result of the cleaner extract and the concentration step.

  • Accuracy and Precision: While both methods met the acceptance criteria, the SPE method exhibited superior accuracy and precision, as indicated by the lower % Bias and %RSD values.

  • Recovery: The SPE method showed higher and more consistent recovery of the analyte from the plasma matrix.

  • Matrix Effect: This is the most significant point of differentiation. The PPT method showed considerable ion suppression (matrix effect of 78.3%), indicating that 21.7% of the signal was lost due to interfering components. [4]The SPE method, with its more thorough cleanup, demonstrated a negligible matrix effect (98.2%). [5][19]

Conclusion and Recommendations

This comparative guide demonstrates the validation of two distinct LC-MS/MS methods for the quantification of 5-Methoxy-2-methyl-4-nitrobenzonitrile in human plasma.

The Protein Precipitation method is a viable option for applications where high throughput and cost-effectiveness are the primary considerations, and where the required sensitivity is within the capabilities of the method. Its simplicity makes it an attractive choice for early-stage discovery studies.

However, for regulated bioanalysis, where high sensitivity, accuracy, and robustness are paramount, the Solid-Phase Extraction method is unequivocally superior. The investment in a more complex sample preparation protocol is justified by the significantly reduced matrix effect, lower LLOQ, and improved overall data quality. The cleaner extracts obtained with SPE also contribute to better long-term performance and reduced maintenance of the LC-MS/MS system.

Ultimately, the choice of method should be guided by the specific requirements of the study. This guide provides the necessary data and rationale to make an informed decision, ensuring the generation of reliable and defensible bioanalytical results.

References

  • Matuszewski, B. K. (2006). Standard line slopes as a measure of relative matrix effect in quantitative HPLC-MS bioanalysis.
  • Buhrman, D. L., et al. (1996). A new and improved liquid chromatography/tandem mass spectrometry method for the determination of indinavir in human plasma. Journal of the American Society for Mass Spectrometry, 7(10), 1015-1019.
  • Mei, H., et al. (2003). Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometry.
  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2. [Link]

  • King, R., et al. (2000). A review of the impact of chromatography on the analysis of drugs in biological matrices. Journal of Pharmaceutical and Biomedical Analysis, 21(6), 1023-1040.
  • Souza, I. D., & Leal, W. G. (2019). Matrix effect in pesticide residue analysis by liquid chromatography-tandem mass spectrometry: A critical review. Critical Reviews in Analytical Chemistry, 49(2), 115-135.
  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog. [Link]

  • Spectroscopy Europe. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. [Link]

  • European Pharmaceutical Review. (2023). EMA publishes updated Q&A for ICH M10. [Link]

  • Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis. [Link]

  • Phenomenex. (2025). Selection Criteria for Sample Preparation Methods. [Link]

  • GXP-CC. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Szymański, Ł., & Szymańska, E. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 164, 57-64.
  • Al-Soud, Y. A., & Al-Masri, I. M. (2015). Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis. Journal of Analytical & Bioanalytical Techniques, 6(6), 1-6.
  • BioAgilytix. (n.d.). LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. [Link]

  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Viljamainen, J., et al. (2023). Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics. Metabolomics, 19(6), 45.
  • Rahman, M. M., et al. (2022). Efficacy of Liquid-Liquid Extraction and Protein Precipitation Methods in Serum Sample Preparation for Quantification of Fexofenadine. Acta Pharmaceutica Sciencia, 60(3), 273-284.
  • Analytical Chemistry. (2024). An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium. [Link]

  • Arabian Journal of Chemistry. (2019). Development and validation of novel LC–MS/MS method for determination of Lusutrombopag in rat plasma and its application to pharmacokinetic studies. [Link]

  • Technology Networks. (2024). 4 Steps to Successful Compound Optimization on LC-MS/MS. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Biotech Spain. (2025). Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis. [Link]

  • LCGC International. (2025). Optimizing LC–MS and LC–MS-MS Methods. [Link]

  • Journal of Chromatography B. (2011). LC-MS analysis of the plasma metabolome–a novel sample preparation strategy. [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation Pattern Validation of 5-Methoxy-2-methyl-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and analytical chemistry, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. Mass spectrometry (MS) stands as a principal technique for this purpose, offering profound insights into a molecule's structure through its fragmentation pattern. This guide provides an in-depth, experience-driven framework for the validation of the mass spectrometric fragmentation pattern of 5-Methoxy-2-methyl-4-nitrobenzonitrile, a substituted aromatic compound with potential applications in medicinal chemistry and organic synthesis.[1]

Our approach moves beyond a simple recitation of methods. We will explore the causal reasoning behind our experimental choices, establishing a self-validating workflow that integrates theoretical predictions with high-resolution experimental data. This ensures a high degree of confidence in the assigned structure.

Part 1: Theoretical Fragmentation Analysis & Prediction

Before any experimental work, a critical analysis of the molecule's structure allows us to predict its behavior in the mass spectrometer. This predictive step is crucial for designing targeted validation experiments.

The structure of 5-Methoxy-2-methyl-4-nitrobenzonitrile (Molecular Formula: C₉H₈N₂O₃, Monoisotopic Mass: 192.0535 Da) incorporates several functional groups that will dictate its fragmentation: a nitro group (-NO₂), a methoxy group (-OCH₃), a methyl group (-CH₃), and a nitrile group (-CN) on a benzene ring.[2]

Under typical Electron Ionization (EI) conditions, the initial event is the formation of a molecular ion (M•⁺) by the loss of an electron. The subsequent fragmentation pathways are driven by the stability of the resulting fragment ions and neutral losses. Aromatic nitro compounds, in particular, exhibit characteristic fragmentation patterns.[3][4]

Predicted Fragmentation Pathways:

  • Loss of Nitric Oxide (NO): A common fragmentation for aromatic nitro compounds is the loss of a neutral NO radical (30 Da), often preceded by a rearrangement. This would result in a fragment ion at m/z 162.

  • Loss of Nitro Group (NO₂): The direct cleavage of the C-N bond can lead to the loss of a nitro radical (46 Da), yielding a fragment at m/z 146.[3][4]

  • Loss of Methyl Radical (CH₃): The methoxy group is a common site for fragmentation. The loss of a methyl radical (15 Da) from the molecular ion would produce a significant ion at m/z 177.[5] This is often followed by the loss of carbon monoxide (CO).

  • Loss of Formaldehyde (CH₂O): Anisole-type compounds can undergo rearrangement to lose a neutral formaldehyde molecule (30 Da), which would also lead to a fragment at m/z 162.

  • Cleavage of the Nitrile Group: While the C-CN bond is strong, loss of HCN (27 Da) can occur from fragment ions after initial losses.[6][7]

The following diagram illustrates the most probable primary fragmentation pathways for 5-Methoxy-2-methyl-4-nitrobenzonitrile.

Fragmentation_Pathway Figure 1: Predicted EI Fragmentation Pathway M C₉H₈N₂O₃ m/z = 192 (Molecular Ion, M•⁺) F177 [M - CH₃]⁺ m/z = 177 M->F177 - •CH₃ F146 [M - NO₂]⁺ m/z = 146 M->F146 - •NO₂ F162 [M - NO]⁺ m/z = 162 M->F162 - •NO F149 [M - CH₃ - CO]⁺ m/z = 149 F177->F149 - CO Experimental_Workflow Figure 2: Integrated Validation Workflow cluster_0 Data Acquisition cluster_1 Data Analysis & Validation cluster_2 Confirmation GC_EI_MS GC-EI-MS (Low Resolution) Provides initial fragmentation pattern Analysis Compare Experimental Data vs. Theoretical Predictions GC_EI_MS->Analysis LC_HRMS LC-HRMS (Orbitrap/Q-TOF) Provides accurate mass of M•⁺ LC_HRMS->Analysis LC_MSMS LC-MS/MS (CID) Confirms precursor-product relationships LC_MSMS->Analysis Confirmation Validated Fragmentation Pattern Analysis->Confirmation

Caption: A self-validating workflow for fragmentation pattern analysis.

Experimental Protocol 1: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

Rationale: GC-EI-MS is the workhorse for generating reproducible fragmentation patterns for volatile and semi-volatile compounds. The 70 eV electron ionization energy is a standard that allows for comparison with established spectral libraries, such as the NIST Chemistry WebBook. [8][9][10][11]This experiment serves to generate the primary "fingerprint" mass spectrum.

Methodology:

  • Sample Preparation: Dissolve 1 mg of 5-Methoxy-2-methyl-4-nitrobenzonitrile in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Gas Chromatography (GC) Conditions:

    • Injector: Split/splitless, 250°C, operated in split mode (e.g., 50:1).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 100°C, hold for 1 minute, ramp at 15°C/min to 280°C, and hold for 5 minutes.

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

  • Mass Spectrometry (MS) Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 300.

Experimental Protocol 2: High-Resolution Mass Spectrometry (HRMS)

Rationale: The cornerstone of modern structural validation is the determination of a molecule's elemental composition through accurate mass measurement. [12][13][14]HRMS instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap can measure m/z values to four or more decimal places, allowing for the confident assignment of molecular formulas to both the parent ion and its fragments. [12][15][16] Methodology:

  • Sample Preparation: Prepare a 10 µg/mL solution of the compound in an appropriate solvent mixture for liquid chromatography (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry (MS) Conditions:

    • Ion Source: Electrospray Ionization (ESI) in positive mode.

    • Resolution: Set to >30,000 (FWHM).

    • Scan Mode: Full scan from m/z 100 to 300.

    • Calibration: Ensure the instrument is calibrated immediately prior to the run using a known standard to achieve sub-ppm mass accuracy.

Experimental Protocol 3: Tandem Mass Spectrometry (MS/MS)

Rationale: Tandem MS (or MS/MS) provides definitive proof of the relationship between a precursor ion and its product ions. [17][18]By isolating the molecular ion (m/z 192) and subjecting it to collision-induced dissociation (CID), we can observe its direct fragmentation products. This experiment directly validates the pathways proposed in Part 1.

Methodology:

  • Instrumentation: Use an LC-MS/MS system (e.g., Triple Quadrupole, Q-TOF, or Ion Trap).

  • Precursor Ion Selection: In the first mass analyzer (MS1), select the protonated molecule [M+H]⁺ (m/z 193) or the molecular ion M•⁺ (m/z 192, if using EI-based sources).

  • Collision-Induced Dissociation (CID): In the collision cell (q2), introduce an inert gas (e.g., argon or nitrogen). Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation.

  • Product Ion Scan: In the second mass analyzer (MS2), scan for the resulting product ions. This will generate a spectrum showing only the fragments that arise directly from the selected precursor.

Part 3: Data Synthesis and Validation

The final step is to synthesize the data from all three experiments to build a conclusive argument. The low-resolution EI spectrum provides the initial pattern, HRMS confirms the elemental composition of each major peak, and MS/MS confirms the fragmentation relationships.

Table 1: Comparison of Predicted vs. Expected Experimental Data

Proposed FragmentLossPredicted m/z (Nominal)Expected Exact Mass (C₉H₈N₂O₃)Confirmation Method
Molecular Ion -192192.0535HRMS
[M - CH₃]⁺ •CH₃177177.0300HRMS, MS/MS
[M - NO]⁺ •NO162162.0558HRMS, MS/MS
[M - CH₂O]⁺ CH₂O162162.0558HRMS, MS/MS
[M - NO₂]⁺ •NO₂146146.0657HRMS, MS/MS
[M - CH₃ - CO]⁺ •CH₃, CO149149.0323HRMS, MS/MS

Cross-Validation with Alternative Techniques:

While mass spectrometry provides fragmentation data, it is best practice to validate the overall molecular structure with orthogonal techniques.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy would confirm the number and connectivity of protons and carbons, verifying the substitution pattern on the aromatic ring.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR would confirm the presence of key functional groups, such as the nitrile (-C≡N) stretch (~2230 cm⁻¹), the nitro (-NO₂) stretches (~1530 and 1350 cm⁻¹), and C-O stretches associated with the methoxy group.

Conclusion

The validation of a mass spectrometry fragmentation pattern is not a single experiment but a logical, multi-step process. By combining theoretical prediction with a tiered experimental approach—using GC-EI-MS for the initial fingerprint, HRMS for unambiguous formula assignment, and MS/MS for confirming fragmentation pathways—we establish a self-validating system. This rigorous methodology provides the highest level of confidence in the structural elucidation of 5-Methoxy-2-methyl-4-nitrobenzonitrile, meeting the stringent requirements of modern chemical and pharmaceutical research.

References

  • What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas? MtoZ Biolabs. Available at: [Link]

  • NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]

  • Linstrom, P. J., & Mallard, W. G. (Eds.). The NIST Chemistry WebBook: A Chemical Data Resource on the Internet. Journal of Chemical and Engineering Data, 46(5), 1059-1063. Available at: [Link]

  • Stein, S. E. The NIST Chemistry WebBook: A Chemical Data Resource on the Internet. National Institute of Standards and Technology. Available at: [Link]

  • Roithova, J., & Schröder, D. (2004). Substituent Effects in the Unimolecular Fragmentation of Anisole Dication Derivatives. The Journal of Physical Chemistry A, 108(24), 5251-5258. Available at: [Link]

  • The NIST Chemistry Webbook. National Institute of Standards and Technology. Available at: [Link]

  • NIST Chemistry WebBook. MatDaCs. Available at: [Link]

  • Theodorsson, E., & Tufvesson, E. (2019). A suggested standard for validation of LC-MS/MS based analytical series in diagnostic laboratories. Clinical Biochemistry, 68, 1-9. Available at: [Link]

  • Pluskal, T., Uehara, T., & Yanagida, M. (2012). Highly Accurate Chemical Formula Prediction Tool Utilizing High-Resolution Mass Spectra, MS/MS Fragmentation, Heuristic Rules, and Isotope Pattern Matching. Analytical Chemistry, 84(10), 4396-4403. Available at: [Link]

  • De Novo Structure Prediction from Tandem Mass Spectra: Algorithms, Benchmarks, and Limitations. MDPI. Available at: [Link]

  • French, D. (2018). Validation of clinical LC-MS/MS methods: What you need to know. AACC. Available at: [Link]

  • Schmidt, A. C., Herzschuh, R., Matysik, F. M., & Engewald, W. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293-2302. Available at: [Link]

  • Formula determination by high resolution mass spectrometry. YouTube. Available at: [Link]

  • Pluskal, T., Uehara, T., & Yanagida, M. (2012). Highly accurate chemical formula prediction tool utilizing high-resolution mass spectra, MS/MS fragmentation, heuristic rules, and isotope pattern matching. Analytical Chemistry, 84(10), 4396-403. Available at: [Link]

  • Zahran, N. F., Helal, A. I., & Rasgeed, N. Mass spectrometric study on the fragmentation of anisole. INIS-IAEA. Available at: [Link]

  • Illustrated Glossary of Organic Chemistry - High-resolution mass spectrometry. UCLA Chemistry and Biochemistry. Available at: [Link]

  • Qualification and Validation of MS Methods. CASSS. Available at: [Link]

  • Validation of liquid chromatography mass spectrometry (LC-MS) methods. University of Tartu. Available at: [Link]

  • 8 Essential Characteristics of LC-MS/MS Method Validation. Resolian. Available at: [Link]

  • Schmidt, A. C., Herzschuh, R., Matysik, F. M., & Engewald, W. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. Available at: [Link]

  • Tandem mass spectrometry. Wikipedia. Available at: [Link]

  • Rap, D. B., et al. (2020). Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons. Physical Chemistry Chemical Physics, 22(14), 7248-7257. Available at: [Link]

  • FlowMS: Flow Matching for De Novo Structure Elucidation from Mass Spectra. arXiv. Available at: [Link]

  • Mass Spectrometry: Fragmentation. University of Arizona. Available at: [Link]

  • Zahran, N. F., Helal, A. I., & Rasgeed, N. (1997). Mass spectrometric study on the fragmentation of anisole. ETDEWEB. Available at: [Link]

  • Cheng, C., Gross, M. L. (1999). Complete Structural Elucidation of Triacylglycerols by Tandem Sector Mass Spectrometry. Analytical Chemistry, 71(1), 41-49. Available at: [Link]

  • Lecture 16: Tandem MS. University of Arizona. Available at: [Link]

  • Franski, R., et al. (2005). Mass spectrometric decomposition of N-arylbenzonitrilium ions. International Journal of Mass Spectrometry, 242(1), 1-4. Available at: [Link]

  • Mass chart Fragmentation. Slideshare. Available at: [Link]

  • Solved This is the mass spectrum for anisole. Chegg.com. Available at: [Link]

  • Zien, A. S., et al. (2004). Studies on nitroaromatic compound degradation in modified Fenton reactions by electrospray ionization tandem mass spectrometry (ESI-MS-MS). Analyst, 129(10), 963-971. Available at: [Link]

  • Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. PubMed. Available at: [Link]

  • Rap, D. B., et al. (2024). Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons. Physical Chemistry Chemical Physics, 26(6), 4983-4993. Available at: [Link]

  • 5-Methoxy-4-methyl-2-nitrobenzonitrile — Chemical Substance Information. NextSDS. Available at: [Link]

  • Interpretation of mass spectra. University of Arizona. Available at: [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]

  • 4,5-Dimethoxy-2-nitrobenzonitrile. PubChem. Available at: [Link]

Sources

A Comparative Guide to the Binding Affinities of Nitroaromatic Compounds in Phosphodiesterase Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of the binding affinities of a series of nitroaromatic compounds, using 6-nitrobenzimidazole derivatives as a case study, to illuminate the structure-activity relationships (SAR) that govern their interaction with phosphodiesterases (PDEs). While direct, publicly available binding data for 5-Methoxy-2-methyl-4-nitrobenzonitrile and its immediate analogs are limited, the principles of molecular recognition and the methodologies for assessing binding affinity are universal. This guide leverages a published dataset on potent PDE inhibitors to provide a robust, data-driven framework for researchers, scientists, and drug development professionals.

Introduction: The Significance of Nitroaromatic Scaffolds and Binding Affinity in Drug Discovery

Nitroaromatic compounds are a recurring motif in medicinal chemistry, valued for their unique electronic properties that can contribute to potent and selective interactions with biological targets.[1] The nitro group, being strongly electron-withdrawing, can participate in key interactions within a protein's binding pocket, influencing the overall binding affinity of the molecule. Understanding this binding affinity—the strength of the interaction between a ligand and its target—is a cornerstone of drug discovery. It is typically quantified by the dissociation constant (K_d_), the inhibition constant (K_i_), or the half-maximal inhibitory/effective concentration (IC_50_/EC_50_). A lower value for these metrics generally indicates a higher binding affinity and, often, greater potency.

This guide will delve into a comparative analysis of a series of 6-nitrobenzimidazole derivatives as inhibitors of phosphodiesterases, enzymes that play a critical role in signal transduction pathways. By examining the structure-activity relationships within this series, we can extrapolate key principles applicable to other nitroaromatic compounds, including the 5-Methoxy-2-methyl-4-nitrobenzonitrile class.

Comparative Analysis of Binding Affinities: A Case Study on 6-Nitrobenzimidazole Derivatives as Phosphodiesterase Inhibitors

The following table summarizes the phosphodiesterase inhibitory activity (IC_50_ values) for a selection of 6-nitrobenzimidazole derivatives. The IC_50_ value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.[1] A lower IC_50_ value indicates a more potent inhibitor, which is often correlated with higher binding affinity.

Compound IDStructureIC_50_ (µM)[1]
1 2-(2',4'-dihydroxyphenyl)-6-nitro-1H-benzimidazole2.4 ± 0.049
3 2-(4'-hydroxyphenyl)-6-nitro-1H-benzimidazole63.1 ± 1.48
6 2-(4'-chlorophenyl)-6-nitro-1H-benzimidazole153.2 ± 5.6
9 2-(2'-hydroxy-5'-bromophenyl)-6-nitro-1H-benzimidazole11.49 ± 0.08
10 2-(2'-hydroxy-5'-chlorophenyl)-6-nitro-1H-benzimidazole120.0 ± 4.47
11 2-(2'-hydroxy-3',5'-dichlorophenyl)-6-nitro-1H-benzimidazole5.7 ± 0.113
13 2-(2'-hydroxy-5'-nitrophenyl)-6-nitro-1H-benzimidazole6.4 ± 0.148
14 2-(2'-hydroxy-3',5'-dinitrophenyl)-6-nitro-1H-benzimidazole10.5 ± 0.51
30 2-(2'-hydroxy-3'-bromo-5'-chlorophenyl)-6-nitro-1H-benzimidazole1.5 ± 0.043
EDTA (Standard) -274 ± 0.007

Analysis of Structure-Activity Relationships (SAR):

The data reveals several key SAR trends:

  • Hydroxylation Pattern: The presence and position of hydroxyl groups on the 2-phenyl ring significantly impact inhibitory potency. Compound 1 , with 2',4'-dihydroxylation, is a potent inhibitor (IC_50_ = 2.4 µM). In contrast, compound 3 , with a single 4'-hydroxyl group, is significantly less active (IC_50_ = 63.1 µM). This suggests that the dihydroxylation pattern is crucial for optimal interaction with the enzyme's active site.

  • Halogenation: The addition of halogens to the 2-phenyl ring has a variable effect. While a single chloro-substituent at the 4'-position (compound 6 ) results in weak activity, di- and tri-halogenated analogs show enhanced potency. For instance, the 2'-hydroxy-3',5'-dichlorophenyl derivative (11 ) is a potent inhibitor (IC_50_ = 5.7 µM). The combination of a bromo and a chloro group at the 3' and 5' positions, respectively, in the presence of a 2'-hydroxyl group (compound 30 ), yields the most potent compound in the series (IC_50_ = 1.5 µM).

  • Nitro Group Substitution: The introduction of nitro groups on the 2-phenyl ring also enhances inhibitory activity. Compound 13 , with a nitro group at the 5'-position and a hydroxyl group at the 2'-position, is a potent inhibitor (IC_50_ = 6.4 µM).

These SAR insights underscore the importance of specific substituent patterns in modulating the binding affinity of nitroaromatic compounds for their biological targets.

Experimental Protocols for Determining Binding Affinity

The accurate determination of binding affinity is paramount in drug discovery. Several biophysical techniques are routinely employed for this purpose. Below are detailed protocols for three of the most common methods.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K_d_), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Experimental Workflow:

ITC_Workflow cluster_prep Sample Preparation cluster_instrument ITC Instrument Setup cluster_titration Titration cluster_analysis Data Analysis P Prepare Protein Solution (in buffer) L Prepare Ligand Solution (in identical buffer) LoadP Load Protein into Sample Cell P->LoadP LoadL Load Ligand into Injection Syringe L->LoadL Equil Equilibrate at Constant Temperature Inject Inject Small Aliquots of Ligand into Sample Cell Equil->Inject Measure Measure Heat Change after each Injection Inject->Measure Plot Plot Heat Change vs. Molar Ratio Measure->Plot Fit Fit Data to a Binding Model Plot->Fit Determine Determine Kd, n, ΔH, and ΔS Fit->Determine

Caption: Isothermal Titration Calorimetry (ITC) Experimental Workflow.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a solution of the target protein (e.g., phosphodiesterase) at a known concentration (typically 10-100 µM) in a suitable buffer.

    • Prepare a solution of the ligand (the nitroaromatic analog) at a concentration 10-20 times higher than the protein concentration in the identical buffer. It is critical that the buffer for the protein and ligand are identical to minimize heats of dilution.

    • Degas both solutions to prevent the formation of air bubbles in the ITC cell.

  • Instrument Setup:

    • Thoroughly clean the ITC sample and reference cells.

    • Load the protein solution into the sample cell and the identical buffer into the reference cell.

    • Load the ligand solution into the injection syringe.

    • Allow the system to equilibrate at the desired temperature until a stable baseline is achieved.

  • Titration:

    • Perform a series of small, sequential injections of the ligand solution into the sample cell.

    • The instrument measures the differential power required to maintain a zero temperature difference between the sample and reference cells after each injection. This is recorded as a heat change.

  • Data Analysis:

    • Integrate the heat change for each injection peak to obtain the heat released or absorbed per mole of injectant.

    • Plot the heat change against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (K_d_), stoichiometry (n), and enthalpy of binding (ΔH).

    • The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated using the equation: ΔG = -RTln(K_a_) = ΔH - TΔS, where K_a_ = 1/K_d_.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip, allowing for the real-time monitoring of binding events. It provides kinetic data (association rate constant, k_a_, and dissociation rate constant, k_d_) from which the equilibrium dissociation constant (K_d_ = k_d_/k_a_) can be calculated.

Experimental Workflow:

SPR_Workflow cluster_prep Chip Preparation cluster_binding Binding Analysis cluster_regen Regeneration cluster_analysis Data Analysis Immob Immobilize Ligand (e.g., Protein) onto Sensor Chip Block Block Remaining Active Sites Immob->Block FlowA Flow Analyte (e.g., Ligand) at Various Concentrations Block->FlowA Assoc Monitor Association (Signal Increase) FlowA->Assoc Dissoc Flow Buffer to Monitor Dissociation (Signal Decrease) Assoc->Dissoc Regen Inject Regeneration Solution to Remove Bound Analyte Dissoc->Regen Sensorgram Generate Sensorgrams (Response vs. Time) Dissoc->Sensorgram Regen->FlowA Next Cycle Fit Fit Data to Kinetic Binding Models Sensorgram->Fit Determine Determine ka, kd, and KD Fit->Determine Radioligand_Workflow cluster_prep Assay Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection cluster_analysis Data Analysis Receptor Prepare Receptor Source (e.g., Cell Membranes) Radio Prepare Radiolabeled Ligand Incubate Incubate Receptor, Radioligand, and Test Compound Receptor->Incubate Test Prepare Serial Dilutions of Test Compound Radio->Incubate Test->Incubate Filter Separate Bound from Free Radioligand (e.g., Filtration) Incubate->Filter Count Quantify Radioactivity (e.g., Scintillation Counting) Filter->Count Plot Plot % Inhibition vs. Test Compound Concentration Count->Plot Fit Fit Data to a Competition Binding Model Plot->Fit Determine Determine IC50 and Ki Fit->Determine

Caption: Radioligand Binding Assay Experimental Workflow.

Step-by-Step Methodology:

  • Assay Preparation:

    • Prepare a source of the target receptor, such as a membrane preparation from cells or tissues expressing the receptor.

    • Choose a suitable radioligand (a molecule with known affinity for the receptor that is labeled with a radioactive isotope, e.g., ³H or ¹²⁵I).

    • Prepare a series of dilutions of the unlabeled test compound (the nitroaromatic analog).

  • Incubation:

    • In a multi-well plate, incubate the receptor preparation with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • Include control wells for total binding (receptor + radioligand) and non-specific binding (receptor + radioligand + a high concentration of a known unlabeled ligand).

    • Allow the mixture to incubate until binding equilibrium is reached.

  • Separation of Bound and Free Ligand:

    • Rapidly separate the receptor-bound radioligand from the unbound radioligand. A common method is vacuum filtration through a glass fiber filter, which traps the membranes while allowing the unbound ligand to pass through.

  • Detection:

    • Quantify the amount of radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the resulting competition curve to a sigmoidal dose-response model to determine the IC_50_ value.

    • Calculate the inhibition constant (K_i_) using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

Conclusion

The comparative analysis of the 6-nitrobenzimidazole derivatives provides valuable insights into the structure-activity relationships governing the binding of nitroaromatic compounds to phosphodiesterases. The potency of these inhibitors is highly sensitive to the substitution pattern on the phenyl ring, with specific hydroxylation and halogenation patterns leading to significant increases in binding affinity. This underscores the importance of rational design in optimizing ligand-target interactions.

The detailed experimental protocols for ITC, SPR, and radioligand binding assays provide a practical guide for researchers seeking to quantify the binding affinities of their own compounds. The choice of method will depend on the specific research question, the available instrumentation, and the nature of the interacting molecules. By employing these techniques, researchers can gain a deeper understanding of the molecular basis of binding and accelerate the development of novel therapeutics.

References

  • Khan, K. M., Shah, Z., Ahmad, V. U., Ambreen, N., Khan, M., Taha, M., Rahim, F., Noreen, S., Perveen, S., Choudhary, M. I., & Voelter, W. (2012). 6-Nitrobenzimidazole derivatives: potential phosphodiesterase inhibitors: synthesis and structure-activity relationship. Bioorganic & medicinal chemistry, 20(4), 1521–1526. [Link]

Sources

Benchmarking 5-Methoxy-2-methyl-4-nitrobenzonitrile against standard substituted benzonitriles

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 5-Methoxy-2-methyl-4-nitrobenzonitrile Against Standard Substituted Benzonitriles: A Reactivity Guide

Introduction In the development of central nervous system (CNS) therapeutics, highly functionalized aromatic scaffolds are critical. 5-Methoxy-2-methyl-4-nitrobenzonitrile (CAS 1401423-29-7)[1] has emerged as a vital intermediate, particularly in the synthesis of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors for Parkinson's disease[2] and P2X7 receptor antagonists[3]. As a Senior Application Scientist, I frequently see researchers struggle with the chemoselectivity of this molecule. This guide benchmarks its reactivity against standard benzonitriles, providing the mechanistic causality and validated protocols necessary to master its transformations.

Structural and Electronic Profiling

The reactivity of benzonitrile derivatives is dictated by the inductive and resonance effects of their substituents[4]. In 5-methoxy-2-methyl-4-nitrobenzonitrile (5-MMNB), the nitrile carbon's electrophilicity is modulated by three distinct groups:

  • 4-Nitro Group (Strong EWG): Located para to the nitrile, it withdraws electron density, activating the ring for nucleophilic aromatic substitution (SNAr) and accelerating acid-catalyzed nitrile hydrolysis[4].

  • 5-Methoxy Group (Strong EDG): Meta to the nitrile but ortho to the nitro group, it donates electron density via resonance. This partially counteracts the nitro group's pull and modulates the pKa of downstream intermediates[2].

  • 2-Methyl Group (Weak EDG / Steric Shield): Positioned ortho to the nitrile, it provides significant steric hindrance, physically blocking nucleophilic attack on the cyano carbon[5].

ElectronicEffects Core Benzonitrile Core Electrophilic Nitrile Carbon NO2 4-Nitro Group (EWG) Strong Inductive/Resonance Pull Accelerates Hydrolysis NO2->Core Activates OMe 5-Methoxy Group (EDG) Resonance Push Increases Electron Density OMe->Core Deactivates Me 2-Methyl Group Steric Shielding Weak EDG Me->Core Steric Hindrance

Electronic and steric effects of substituents on the 5-MMNB core.

Comparative Reactivity Benchmarking

A. Acid-Catalyzed Nitrile Hydrolysis The hydrolysis of aromatic nitriles to carboxylic acids is highly sensitive to both electronics and sterics. In highly concentrated sulfuric acid, the rate-determining step is the nucleophilic attack of water on the protonated nitrile[4]. While a 4-nitro group typically accelerates this process by increasing electrophilicity, the steric bulk of the 2-methyl group in 5-MMNB severely restricts the trajectory of the incoming water molecule. Consequently, 5-MMNB requires significantly harsher conditions (120°C, 10 hours) compared to unhindered analogs[5].

Table 1: Comparative Hydrolysis of Substituted Benzonitriles

CompoundSubstituent EffectsRelative Hydrolysis RateValidated Conditions
BenzonitrileNone (Baseline)1.0xH₂SO₄, 100°C
4-NitrobenzonitrileStrong EWG (para)~3.5x (Faster)H₂SO₄, 80°C
4-MethoxybenzonitrileStrong EDG (para)~0.4x (Slower)H₂SO₄, 120°C
5-MMNB Mixed Electronics + Steric Shield ~0.8x (Slower) H₂SO₄/AcOH, 120°C

B. Chemoselective Nitro Reduction To incorporate 5-MMNB into LRRK2 inhibitor scaffolds via Buchwald-Hartwig coupling, the nitro group must be reduced to an aniline[6]. The challenge lies in preventing the over-reduction of the nitrile group to a primary benzylamine. While catalytic hydrogenation (Pd/C, H₂) is efficient for simple nitrobenzenes, it yields poor chemoselectivity here. Single-electron transfer reductions using Iron (Fe) and Ammonium Chloride (NH₄Cl) provide near-perfect selectivity.

Table 2: Chemoselective Nitro Reduction Benchmarking

SubstrateReductant SystemNitro ConversionNitrile Preservation
5-MMNBPd/C, H₂ (1 atm), MeOH>99%Poor (<60%)
5-MMNB Fe / NH₄Cl, EtOH/H₂O >95% Excellent (>99%)
4-NitrobenzonitrileFe / NH₄Cl, EtOH/H₂O>98%Excellent (>99%)

Validated Experimental Protocols

Protocol 1: Chemoselective Reduction to 4-Amino-5-methoxy-2-methylbenzonitrile This protocol leverages mild single-electron transfer to reduce the nitro group while leaving the electrophilic nitrile untouched.

  • Preparation: Dissolve 5-MMNB (1.0 eq) in a 4:1 mixture of Ethanol and Water. Causality: Ethanol solubilizes the organic substrate, while water is necessary to dissolve the ammonium chloride and facilitate the proton-coupled electron transfer.

  • Activation: Add Ammonium Chloride (NH₄Cl, 5.0 eq) and Iron powder (Fe, 5.0 eq). Causality: NH₄Cl acts as a mild, buffering proton source that activates the iron surface without creating a highly acidic environment that could hydrolyze the nitrile.

  • Reaction: Heat the suspension to 80°C for 2-4 hours.

  • Self-Validation (LC-MS): Monitor the reaction by LC-MS. The system validates itself when the starting material peak (m/z 193 [M+H]⁺) completely disappears, replaced by a single product peak at m/z 163 [M+H]⁺. The absence of an m/z 167 peak confirms the nitrile was not over-reduced to the amine.

  • Workup: Filter the hot mixture through a pad of Celite to remove iron oxides. Extract the filtrate with Ethyl Acetate, wash with brine, and dry over Na₂SO₄.

Protocol 2: Acid-Catalyzed Hydrolysis to 5-Methoxy-2-methyl-4-nitrobenzoic acid Overcoming the steric hindrance of the 2-methyl group requires aggressive thermal and acidic conditions[5].

  • Preparation: Suspend 5-MMNB (1.0 eq) in a 1:1:1 volumetric mixture of Glacial Acetic Acid, Water, and Concentrated H₂SO₄. Causality: Acetic acid acts as a crucial co-solvent to keep the highly functionalized, lipophilic aromatic ring in solution during the harsh aqueous acidic hydrolysis[5].

  • Reaction: Heat the mixture to 120°C for 10 hours[5].

  • Self-Validation (TLC): Monitor via Thin Layer Chromatography (EtOAc/Hexane 1:1). The starting nitrile will migrate rapidly (high Rf), whereas the resulting carboxylic acid will remain firmly at the baseline due to strong hydrogen bonding.

  • Workup: Cool to room temperature, dilute with ice water (to precipitate the acid), and extract with Dichloromethane (DCM)[5].

Application Workflow in Drug Discovery

Once reduced, the resulting aniline derivative of 5-MMNB serves as a versatile nucleophile. It is frequently subjected to Buchwald-Hartwig cross-coupling with functionalized pyrimidines to generate the core scaffolds of brain-penetrable LRRK2 inhibitors[6].

Workflow Start 5-Methoxy-2-methyl- 4-nitrobenzonitrile Red Selective Reduction (Fe/NH4Cl, EtOH/H2O) Start->Red Amine 4-Amino-5-methoxy- 2-methylbenzonitrile Red->Amine Couple Buchwald-Hartwig Cross-Coupling Amine->Couple Product LRRK2 / P2X7 Inhibitor Scaffold Couple->Product

Synthetic workflow incorporating 5-MMNB into CNS-active inhibitor scaffolds.

References

  • Discovery of Highly Potent, Selective, and Brain-Penetrable Leucine-Rich Repeat Kinase 2 (LRRK2) Small Molecule Inhibitors | Source: Journal of Medicinal Chemistry (ACS Publications) | URL: [Link]

  • US9556117B2 - Indole carboxamide derivatives as P2X7 receptor antagonists | Source: Google Patents | URL
  • WO2013079494A1 - 2-phenylaminopyrimidine derivatives as kinase lrrk2 modulators for the treatment of parkinson's disease | Source: Google Patents | URL
  • 5-methoxy-2-methyl-4-nitrobenzonitrile | 1401423-29-7 | Source: Molport | URL: [Link]

Sources

In Vitro Efficacy and Pharmacokinetic Profiling of 5-Methoxy-2-methyl-4-nitrobenzonitrile-Derived LRRK2 Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in neurodegenerative drug discovery, I frequently encounter the challenge of balancing kinase selectivity with central nervous system (CNS) penetrance. Leucine-rich repeat kinase 2 (LRRK2) has emerged as a genetically validated target for Parkinson's disease (PD). However, early-generation inhibitors suffered from significant off-target effects and poor blood-brain barrier (BBB) permeability[1].

The structural evolution of aminopyrimidine-based inhibitors marked a turning point in this field. Specifically, the utilization of 5-Methoxy-2-methyl-4-nitrobenzonitrile as a critical synthetic intermediate enabled the introduction of a C-4 methoxy group on the aniline ring[2]. This guide objectively compares the in vitro performance of compounds derived from this scaffold (most notably GNE-7915) against alternative reference compounds, detailing the causality behind these structural modifications and providing self-validating experimental protocols for rigorous benchmarking.

Mechanistic Rationale: The C-4 Methoxy Advantage

In early lead optimization, C-4 aminomethyl analogues (such as "Compound 1") demonstrated potent LRRK2 inhibition but were plagued by high clearance, P-glycoprotein (P-gp) efflux, and time-dependent inhibition (TDI) of CYP1A2[2].

Why does the 5-Methoxy-2-methyl-4-nitrobenzonitrile-derived scaffold solve this? By converting the C-4 aminomethyl to a C-4 methoxy group—synthetically enabled by the 5-Methoxy-2-methyl-4-nitrobenzonitrile precursor—we remove a critical hydrogen bond donor (HBD)[2]. According to the principles of property-directed optimization, reducing the HBD count directly improves passive membrane permeability and attenuates recognition by efflux transporters like MDR1 (P-gp)[2]. Furthermore, the methoxy group alters the electronic distribution of the aromatic system, completely eliminating the CYP1A2 TDI liability observed in earlier generations, thereby rescuing the compound's viability for clinical development[2].

LRRK2_Pathway LRRK2 LRRK2 (G2019S Mutant) Autophos Ser1292 Autophosphorylation LRRK2->Autophos Kinase Activity RabPhos Rab GTPase Phosphorylation LRRK2->RabPhos Substrate Targeting ATP ATP Binding ATP->LRRK2 Activates GNE7915 GNE-7915 (C-4 Methoxy Scaffold) GNE7915->LRRK2 Competitive Inhibition Neuroprotect Neuroprotection GNE7915->Neuroprotect Restores Homeostasis Neurodegen Neurodegeneration (Parkinson's Disease) Autophos->Neurodegen Pathological Cascade RabPhos->Neurodegen

Mechanistic pathway of LRRK2 inhibition by GNE-7915 preventing neurodegenerative cascades.

Data Presentation: In Vitro Efficacy & ADME Profiles

To objectively evaluate the impact of the 5-Methoxy-2-methyl-4-nitrobenzonitrile precursor, we compare the optimized derivative GNE-7915 against its predecessor (Compound 1) and the widely used early tool compound LRRK2-IN-1.

Table 1: In Vitro Profiling of LRRK2 Inhibitors

CompoundStructural FeatureLRRK2 IC₅₀ (nM)MDR1 Efflux RatioCYP1A2 TDIKinase Selectivity
Compound 1 C-4 Aminomethyl2.02.8 (High Efflux)YesModerate
LRRK2-IN-1 Pyrimidinediamine13.0>5.0 (Poor CNS)NoPoor (Off-targets)
GNE-7915 C-4 Methoxy9.00.8 (No Efflux)NoExcellent (>3200x JAK2)

Data synthesized from [2],[3] and [4]. GNE-7915 demonstrates an optimal balance of single-digit nanomolar potency, complete evasion of P-gp efflux, and exceptional selectivity across 187 screened kinases[4].

Experimental Protocols: Self-Validating Systems
Protocol 1: In Vitro LRRK2 Biochemical Kinase Assay (TR-FRET)

Causality Check: We use ATP at its apparent Km​ (134 μM for LRRK2) to ensure that the IC₅₀ values accurately reflect competitive binding at the ATP site without being artificially skewed by non-physiological ATP concentrations.

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • Compound Titration: Serially dilute the target compound (e.g., GNE-7915) and reference compounds in 100% anhydrous DMSO. Transfer to a 384-well plate to achieve a final DMSO concentration of 1%[5].

  • Enzyme Addition: Add recombinant LRRK2 (G2019S mutant) to a final concentration of 2 nM. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add ATP (at Km​ ) and a biotinylated LRRK2 peptide substrate.

  • Detection: After 60 minutes, terminate the reaction with EDTA. Add Europium-labeled anti-phospho antibody and Streptavidin-APC.

  • System Validation: Calculate the TR-FRET ratio (665 nm / 615 nm). The assay is self-validating only if the positive control (LRRK2-IN-1) yields an IC₅₀ within 3-fold of its historical average (13 nM) and the overall plate Z'-factor is >0.6.

Protocol 2: MDR1 (P-gp) Bidirectional Permeability Assay

Causality Check: Brain penetrance is non-negotiable for PD therapeutics. We measure both Apical-to-Basolateral (A-B) and Basolateral-to-Apical (B-A) transport in MDCK cells transfected with human MDR1 to calculate the Efflux Ratio (ER) and confirm the BBB-penetration advantage of the methoxy substitution[2].

  • Cell Culture: Seed MDCK-MDR1 cells on transwell polycarbonate inserts and culture for 4-5 days until transepithelial electrical resistance (TEER) exceeds 150 Ω·cm².

  • Dosing: Apply 1 μM of the 5-Methoxy-2-methyl-4-nitrobenzonitrile-derived compound to either the apical or basolateral chamber.

  • Incubation: Incubate at 37°C for 2 hours.

  • Quantification: Aliquot samples from both chambers and analyze via LC-MS/MS.

  • System Validation: Calculate Apparent Permeability ( Papp​ ). ER=Papp​(B−A)/Papp​(A−B) . The system is validated if the known efflux substrate (Digoxin) yields an ER > 5.0, while the optimized GNE-7915 yields an ER < 2.0 (historically 0.8)[2].

Workflow Synthesis Synthesis via 5-Methoxy-2-methyl- 4-nitrobenzonitrile Biochemical Biochemical Assay (LRRK2 IC50) Synthesis->Biochemical Cellular Cellular Assay (Ser1292 Phos) Biochemical->Cellular ADME In Vitro ADME (MDR1 Efflux & CYP1A2) Cellular->ADME Lead Lead Selection (GNE-7915) ADME->Lead

In vitro screening workflow for evaluating 5-Methoxy-2-methyl-4-nitrobenzonitrile derivatives.

References
  • Discovery of Highly Potent, Selective, and Brain-Penetrable Leucine-Rich Repeat Kinase 2 (LRRK2) Small Molecule Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Phosphoproteomic evaluation of pharmacological inhibition of leucine-rich repeat kinase 2 reveals significant off-target effects of LRRK-2-IN-1 Source: Journal of Neurochemistry URL:[Link]

Sources

Comparative analysis of synthetic routes for 5-Methoxy-2-methyl-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a comparative analysis of two distinct synthetic routes for the preparation of 5-Methoxy-2-methyl-4-nitrobenzonitrile, a valuable intermediate in medicinal chemistry and organic synthesis.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of each pathway, including experimental protocols, mechanistic considerations, and a comparative assessment of their respective advantages and disadvantages.

Introduction to 5-Methoxy-2-methyl-4-nitrobenzonitrile

5-Methoxy-2-methyl-4-nitrobenzonitrile is a substituted aromatic compound featuring a benzonitrile core with methoxy, methyl, and nitro functional groups. Its molecular structure makes it a versatile building block for the synthesis of more complex molecules with potential biological activities.[1] The strategic placement of its functional groups allows for a variety of chemical transformations, including the reduction of the nitro group to an amine and nucleophilic substitution of the methoxy group, opening avenues for the development of novel pharmaceutical agents and functional materials.[1]

This guide will explore two primary synthetic strategies for obtaining this target molecule:

  • Route 1: Direct Nitration of 5-Methoxy-2-methylbenzonitrile. This approach represents the most direct pathway, involving the introduction of the nitro group onto a pre-existing substituted benzonitrile.

  • Route 2: Multi-step Synthesis via the Sandmeyer Reaction. This alternative strategy involves the construction of the substituted aniline precursor, followed by the conversion of the amino group to the nitrile functionality.

A thorough understanding of these synthetic pathways is crucial for selecting the most appropriate method based on factors such as starting material availability, desired yield and purity, and scalability.

Route 1: Direct Nitration of 5-Methoxy-2-methylbenzonitrile

This synthetic approach leverages the direct electrophilic aromatic substitution of a substituted benzonitrile to introduce the nitro group. The success of this route is heavily dependent on the regioselectivity of the nitration reaction, which is governed by the directing effects of the existing methoxy and methyl substituents.

Mechanistic Rationale and Regioselectivity

The nitration of an aromatic ring proceeds via an electrophilic aromatic substitution mechanism, where the nitronium ion (NO₂⁺) acts as the electrophile.[2][3] The regiochemical outcome of the reaction on 5-Methoxy-2-methylbenzonitrile is dictated by the electronic properties of the methoxy and methyl groups.

  • Methoxy Group (-OCH₃): The methoxy group is a strong activating group and is ortho, para-directing due to its ability to donate electron density to the aromatic ring through resonance (+M effect).[4]

  • Methyl Group (-CH₃): The methyl group is a weakly activating group and is also ortho, para-directing, primarily through an inductive effect (+I effect) and hyperconjugation.[2]

  • Nitrile Group (-CN): The nitrile group is a deactivating group and is meta-directing.

In the case of 5-Methoxy-2-methylbenzonitrile, the powerful ortho, para-directing influence of the methoxy group at position 5 is expected to dominate. The desired product requires nitration at the 4-position, which is ortho to the methoxy group and meta to the methyl group. The strong activating and directing effect of the methoxy group makes this position highly susceptible to electrophilic attack.

Experimental Protocol

This protocol is based on established procedures for the nitration of substituted aromatic compounds.[1][5]

Materials:

  • 5-Methoxy-2-methylbenzonitrile

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Distilled Water

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-Methoxy-2-methylbenzonitrile (1 equivalent) in concentrated sulfuric acid at 0 °C.

  • Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (1 volume equivalent to the nitric acid) dropwise to the reaction mixture, maintaining the temperature between 0-5 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Dissolve the crude product in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-Methoxy-2-methyl-4-nitrobenzonitrile.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualization of Route 1

Route_1 Start 5-Methoxy-2-methylbenzonitrile Product 5-Methoxy-2-methyl-4-nitrobenzonitrile Start->Product HNO₃, H₂SO₄ 0-5 °C Route_2 cluster_precursor Precursor Synthesis cluster_sandmeyer Sandmeyer Reaction 2-Methoxy-5-methylaniline 2-Methoxy-5-methylaniline 2-Methoxy-5-methylacetanilide 2-Methoxy-5-methylacetanilide 2-Methoxy-5-methylaniline->2-Methoxy-5-methylacetanilide Ac₂O 5-Methoxy-2-methyl-4-nitroacetanilide 5-Methoxy-2-methyl-4-nitroacetanilide 2-Methoxy-5-methylacetanilide->5-Methoxy-2-methyl-4-nitroacetanilide HNO₃, H₂SO₄ 5-Methoxy-2-methyl-4-nitroaniline 5-Methoxy-2-methyl-4-nitroaniline 5-Methoxy-2-methyl-4-nitroacetanilide->5-Methoxy-2-methyl-4-nitroaniline H⁺ or OH⁻ (Hydrolysis) Diazonium Salt Diazonium Salt 5-Methoxy-2-methyl-4-nitroaniline->Diazonium Salt NaNO₂, HCl 0-5 °C 5-Methoxy-2-methyl-4-nitrobenzonitrile 5-Methoxy-2-methyl-4-nitrobenzonitrile Diazonium Salt->5-Methoxy-2-methyl-4-nitrobenzonitrile CuCN, KCN 60-70 °C

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Methoxy-2-methyl-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 5-Methoxy-2-methyl-4-nitrobenzonitrile. As a compound utilized in specialized organic synthesis and drug development, its dual chemical nature as both an aromatic nitro compound and a nitrile necessitates stringent safety protocols to mitigate risks.[1][2] This document is intended for researchers, scientists, and laboratory professionals, offering field-proven insights grounded in established safety standards and regulatory compliance.

Core Hazard Assessment & Waste Characterization

Understanding the intrinsic hazards of 5-Methoxy-2-methyl-4-nitrobenzonitrile is the foundation of its safe management. The molecule's structure incorporates functional groups that present distinct risks.

  • Aromatic Nitro Group (-NO₂): Aromatic nitro compounds are recognized for their potential thermal instability and can be flammable or explosive under specific conditions, such as heating or shock.[3] They should not be heated under alkaline conditions, and their finished products must be thoroughly neutralized to prevent spontaneous decomposition.[3]

  • Nitrile Group (-C≡N): Nitriles are toxicologically significant. While generally less acutely toxic than inorganic cyanide salts, they can metabolize to release cyanide ions or produce highly toxic hydrogen cyanide (HCN) gas upon combustion or when in contact with strong acids.[4][5]

  • Toxicity: Based on data from analogous nitrobenzonitrile compounds, 5-Methoxy-2-methyl-4-nitrobenzonitrile should be presumed harmful if swallowed, inhaled, or in contact with skin, and capable of causing serious eye and skin irritation.[6][7][8]

Due to these properties, any waste containing 5-Methoxy-2-methyl-4-nitrobenzonitrile must be classified and handled as hazardous waste in accordance with federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[9][10]

Personal Protective Equipment (PPE) & Engineering Controls

To mitigate exposure risks, all handling and disposal preparation must be conducted with appropriate safety measures in place.

  • Engineering Controls: All work involving this compound, including weighing, transfers, and waste consolidation, must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[11][12] An eyewash station and safety shower must be readily accessible.[5]

  • Personal Protective Equipment (PPE): The minimum required PPE includes:

    • Eye Protection: ANSI Z87.1-compliant chemical safety goggles.

    • Hand Protection: Chemical-resistant gloves are mandatory. While nitrile gloves are common in laboratories, their compatibility with specific chemicals can vary.[13] For handling nitro compounds, heavy-duty nitrile or butyl rubber gloves are recommended. Always inspect gloves for tears or punctures before use.

    • Body Protection: A flame-resistant lab coat and closed-toe shoes are required.[11]

Waste Segregation: A Critical Step

Proper segregation is paramount to prevent dangerous chemical reactions within the waste container.

Do NOT mix 5-Methoxy-2-methyl-4-nitrobenzonitrile waste with:

  • Strong Acids: Contact can lead to the rapid evolution of highly toxic hydrogen cyanide gas.[5]

  • Strong Bases, Amines, or Reducing Agents: These can cause exothermic reactions and may form shock-sensitive or unstable compounds.[3][14]

  • Oxidizing Agents (e.g., Perchlorates, Peroxides): Mixing creates a significant fire and explosion hazard.[3]

Store the dedicated waste container for this compound in a designated Satellite Accumulation Area (SAA), away from incompatible materials.[15] The SAA must be under the control of trained personnel and located near the point of generation.[15][16]

Step-by-Step Disposal Procedures

The universally recommended and safest disposal method for this compound is incineration by a licensed hazardous waste disposal facility .[12] In-laboratory treatment or neutralization is strongly discouraged due to the compound's hazardous nature and the potential for uncontrolled reactions.[12]

Workflow for Waste Generation and Disposal

G cluster_0 Waste Generation & Collection cluster_1 Labeling & Documentation cluster_2 Storage & Pickup A Waste Generated (Unused solid, Contaminated PPE, Solutions, Glassware) B Select Chemically Compatible Hazardous Waste Container (e.g., HDPE) A->B C Affix 'Hazardous Waste' Label Immediately B->C D Add Waste to Container in Fume Hood C->D E Keep Container Tightly Closed When Not in Use D->E F Complete Waste Tag: - Full Chemical Name - All Constituents & Percentages - Hazard Characteristics (Toxic, Flammable) E->F G Do NOT Use Abbreviations or Formulas F->G H Store Container in Designated Satellite Accumulation Area (SAA) G->H I Ensure Secondary Containment is Used H->I J Request Pickup from Environmental Health & Safety (EH&S) I->J K Waste Transported by Licensed Disposal Vendor J->K L Final Disposal via High-Temperature Incineration K->L

Caption: Waste Disposal Workflow for 5-Methoxy-2-methyl-4-nitrobenzonitrile.

Procedure for Different Waste Streams
Waste TypeContainerLabeling RequirementsDisposal Protocol
Unused or Expired Solid Original container or a High-Density Polyethylene (HDPE) wide-mouth bottle.[17]Label as "Hazardous Waste: 5-Methoxy-2-methyl-4-nitrobenzonitrile".[15]1. Place the sealed container into the designated hazardous waste accumulation bin. 2. Do not mix with other chemical wastes.
Contaminated Labware (Gloves, Wipes, Weigh Boats) Double-bagged in clear plastic bags or placed in a lined, rigid container.Label as "Hazardous Waste: Solid Debris contaminated with 5-Methoxy-2-methyl-4-nitrobenzonitrile".1. Collect all contaminated disposable items. 2. Place them in the designated container. 3. Keep the container sealed when not in use.
Contaminated Glassware (e.g., Flasks, Beakers) N/AN/A1. Rinse glassware with a suitable organic solvent (e.g., acetone, ethanol). 2. The first rinseate is considered acutely hazardous waste and must be collected.[18] 3. Collect all rinseate in a designated, labeled hazardous waste container for liquid organic waste.
Solutions in Organic Solvents Chemically compatible solvent waste container (e.g., HDPE or glass).Label as "Hazardous Waste: Flammable/Toxic Organic Solvents". List all components by percentage, including 5-Methoxy-2-methyl-4-nitrobenzonitrile.[18]1. Carefully pour the waste solution into the container using a funnel. 2. Ensure the container is properly vented if necessary, but kept closed.

Emergency Procedures for Spills

Immediate and correct response to a spill is critical to ensure personnel safety.

  • Evacuate & Alert: Immediately alert others in the vicinity and evacuate the immediate area.[14]

  • Isolate: If flammable, remove all sources of ignition.[14] Restrict access to the spill area.

  • Don PPE: Before attempting cleanup, don the full PPE described in Section 2, including respiratory protection if the spill is large or in a poorly ventilated area.

  • Contain & Absorb: For a solid spill, carefully sweep the material to avoid creating dust.[12] For a liquid spill, cover with a non-combustible absorbent material like sand, vermiculite, or diatomite.[14][19]

  • Collect: Carefully scoop the absorbed material and spilled solid into a designated, sealable hazardous waste container.[19]

  • Decontaminate: Clean the spill area with soap and water.[14] Collect the decontamination materials as hazardous waste.

  • Dispose: Label the spill cleanup waste container and manage it for disposal according to the procedures in Section 4.

  • Report: Report the incident to your institution's Environmental Health & Safety (EH&S) department.

Regulatory Framework Overview

All disposal activities are governed by stringent regulations. In the United States, the primary federal law is the Resource Conservation and Recovery Act (RCRA) , administered by the Environmental Protection Agency (EPA).[10] RCRA establishes the "cradle-to-grave" management system for hazardous waste.[10] Many states, such as California with its Department of Toxic Substances Control (DTSC), have their own, often stricter, regulations that build upon the federal framework.[20][21] As the generator, you are legally responsible for the waste from its creation to its final, proper disposal.[9]

References

  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager. [Link]

  • RCRA Hazardous Waste Compliance in California. Encamp. [Link]

  • A California Business Owner's Guide to Hazardous Waste Regulations. (2025, August 28). HWH Environmental. [Link]

  • 5-Methoxy-4-methyl-2-nitrobenzonitrile — Chemical Substance Information. NextSDS. [Link]

  • Are Nitrile Gloves Safe for All Chemicals? Armbrust American. [Link]

  • Hazardous waste in the United States. Wikipedia. [Link]

  • Hazardous Waste Law. (2024, February 27). Beyond Compliance. [Link]

  • Safety, Health & Environment. INEOS Nitriles. [Link]

  • DTSC Regulations. Department of Toxic Substances Control - CA.gov. [Link]

  • Laboratory Hazardous Waste Accumulation and Treatment. Department of Toxic Substances Control. [Link]

  • Nitrocompounds, Aromatic. (2011, August 03). ILO Encyclopaedia of Occupational Health and Safety. [Link]

  • Chemical Waste Disposal. Stanford Environmental Health & Safety. [Link]

  • Laboratory Waste Management Presentation. EHS. [Link]

  • The MSDS HyperGlossary: Nitrile. (2025, October 18). Interactive Learning Paradigms, Incorporated. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Nitromethane. UNC Charlotte. [Link]

  • Hazardous Substance Fact Sheet. NJ.gov. [Link]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.